4,4-Dipropylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H28 |
|---|---|
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4,4-dipropylheptane |
InChI |
InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3 |
InChI Key |
ULEPZYFBCDJENO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CCC)CCC |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of 4,4-Dipropylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dipropylheptane is a branched alkane with the chemical formula C13H28.[1][2] It is a colorless liquid at room temperature.[1] This document provides a comprehensive overview of the known physicochemical properties of this compound, presenting available data in a structured format. It also outlines general experimental protocols relevant to the determination of these properties, catering to the technical needs of researchers in chemistry and material science. Due to its structural characteristics as a highly branched alkane, this compound can serve as a model compound in studies related to fuel properties, lubrication, and the volumetric behavior of hydrocarbon mixtures.[1][3]
Core Physicochemical Data
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that some of the experimental data, particularly the melting point, are sourced from literature dating back to the mid-20th century. While these values are cataloged in modern chemical databases, the original detailed experimental procedures from these specific historical sources were not accessible for this review.
| Property | Value | Units | Reference/Source |
| Molecular Formula | C13H28 | - | [1][2] |
| Molecular Weight | 184.36 | g/mol | [1][2][4][5] |
| Boiling Point | 222.6 | °C | [1] |
| Melting Point | -26.15 to -26.45 | °C | [2][5] |
| Density | 0.755 | g/cm³ | [1] |
| Refractive Index | 1.423 | - | [1] |
| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |
| Flash Point | 84.4 | °C | [1] |
| Solubility in Water | Insoluble (predicted) | - | [6] |
| LogP (Octanol-Water) | 5.173 (calculated) | - | [5] |
Experimental Protocols
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, this is typically determined by distillation or the Thiele tube method.[5][7][8]
-
Distillation Method: A simple distillation apparatus is set up with the liquid sample in a distilling flask.[5] The liquid is heated, and the temperature of the vapor that distills is measured by a thermometer placed at the vapor outlet. The constant temperature observed during the distillation of a pure compound is recorded as its boiling point.[7][8]
-
Thiele Tube Method: This micro-method involves placing a small amount of the sample in a small test tube, which is attached to a thermometer. A capillary tube, sealed at one end, is placed open-end-down into the sample. The apparatus is heated in an oil bath within a Thiele tube, which ensures uniform heating. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[5]
Melting Point Determination
For low-melting-point solids, the capillary melting point method is standard.[9]
-
Capillary Method: A small, finely powdered sample of the solidified compound is packed into a thin-walled capillary tube. This tube is attached to a thermometer and heated in a controlled manner, often in an oil bath or a metal block apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[9] For a pure compound, this range is typically narrow.[9]
Density Measurement
The density of a liquid is its mass per unit volume. Common methods for its determination include the use of a pycnometer or a hydrometer.
-
Pycnometer Method: A pycnometer is a flask with a precisely known volume. Its mass is measured when empty, then when filled with the sample liquid. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial for accurate measurements.
-
Hydrometer Method: A hydrometer is a calibrated instrument that is floated in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[10][11] This method is quick but generally less precise than the pycnometer method.[10]
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.
-
Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids.[1][4] A few drops of the sample are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted to bring a dividing line between light and dark fields into view through an eyepiece. The refractive index is then read directly from a calibrated scale.[1][12] The measurement is temperature-dependent and is typically reported at a standard temperature, such as 20°C.[12]
Solubility Determination
Solubility is assessed by mixing the compound with a solvent and observing the resulting mixture.
-
Qualitative Assessment: For a nonpolar compound like this compound, its solubility in various solvents can be predicted by the "like dissolves like" principle.[13] It is expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and insoluble in polar solvents like water.[6][14] Experimental verification involves adding a small amount of the compound to a test tube containing the solvent, shaking the mixture, and visually inspecting for the formation of a single homogeneous phase (soluble) or the persistence of separate layers or cloudiness (insoluble).[2][13]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a liquid organic compound such as this compound.
References
- 1. davjalandhar.com [davjalandhar.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. www1.udel.edu [www1.udel.edu]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. All About Melting Points of the Alkanes [unacademy.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. vernier.com [vernier.com]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. ASTM D1298 - Standard Test Method for Density, Relative Density, or API Gravity of Crude Petroleum and Liquid Petroleum Products by Hydrometer Method - Savant Labs [savantlab.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 13. chem.ws [chem.ws]
- 14. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
An In-depth Technical Guide to the Molecular Structure and Conformation of 4,4-Dipropylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, conformational dynamics, and physicochemical properties of 4,4-dipropylheptane. A symmetrically branched alkane, this compound serves as a model compound for understanding the influence of steric hindrance on molecular conformation and properties. This document details its structural characteristics, summarizes its key physical and spectroscopic data, and outlines a plausible experimental protocol for its synthesis. The conformational landscape is explored through a discussion of its rotational dynamics, supported by references to computational and experimental studies.
Molecular Structure and Identification
This compound, also known as tetrapropylmethane, is a saturated acyclic hydrocarbon. Its structure is characterized by a central quaternary carbon atom bonded to four propyl groups. This high degree of branching imparts specific physical and chemical properties to the molecule.
The fundamental identifiers and structural details of this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | Tetrapropylmethane, Heptane, 4,4-dipropyl-[2] |
| CAS Number | 17312-72-0[3] |
| Molecular Formula | C₁₃H₂₈[3] |
| Molecular Weight | 184.36 g/mol [3] |
| SMILES | CCCC(CCC)(CCC)CCC[4] |
| InChIKey | ULEPZYFBCDJENO-UHFFFAOYSA-N[4] |
Physicochemical and Spectroscopic Data
The physical properties of this compound are influenced by its highly branched and symmetrical structure. The quantitative data available for this compound are presented in the following tables.
Table 2.1: Physical Properties of this compound
| Property | Value | Unit |
| Boiling Point | 222.6 | °C at 760 mmHg[2] |
| Density | 0.755 | g/cm³[2] |
| Refractive Index | 1.423 | -[2] |
| Flash Point | 84.4 | °C[2] |
| Vapor Pressure | 0.15 | mmHg at 25°C[2] |
Table 2.2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹³C NMR | Data available on PubChem[4] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 57; 2nd Highest: 85; 3rd Highest: 71[4] |
| Infrared (IR) Spectroscopy | Vapor phase spectrum available on PubChem and NIST WebBook[4][5] |
Conformational Analysis
The conformational landscape of this compound is dominated by the significant steric hindrance around the central quaternary carbon. The four propyl chains create a crowded environment, restricting free rotation around the C-C bonds and influencing the molecule's preferred spatial arrangement.
A key study by Grilli et al. investigated the conformational stereodynamics of tetraethylmethane and analogous compounds, including tetrapropylmethane (this compound).[1][6] Their work, utilizing variable-temperature NMR spectroscopy and ab initio calculations, provides insight into the dynamic behavior of such sterically congested molecules. For tetrapropylmethane, a temperature-dependent NMR spectrum was observed, though the low-temperature limit spectrum could not be reached.[1][6] This suggests that even at low temperatures, conformational exchange processes are relatively fast on the NMR timescale.
The study proposed that for analogous compounds, two main types of conformations are populated: a time-averaged D₂d conformation and an S₄ conformation.[1][6] It is plausible that this compound also adopts similar conformations. The high degree of branching would lead to significant van der Waals repulsive interactions, favoring conformations that minimize these steric clashes.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
A plausible and efficient method for the synthesis of the tertiary alkane this compound is the Grignard reaction. This involves the reaction of 4-heptanone (B92745) with propylmagnesium bromide. The subsequent dehydration of the resulting tertiary alcohol yields the target alkane.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
-
4-Heptanone
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard glassware for Grignard reaction and distillation
Procedure:
-
Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried to ensure anhydrous conditions.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a small amount of a solution of 1-bromopropane in anhydrous diethyl ether to the flask.
-
If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 4-heptanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Formation of 4-Propylheptan-4-ol:
-
Pour the reaction mixture slowly onto crushed ice and acidify with dilute sulfuric acid.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation to obtain the crude 4-propylheptan-4-ol.
-
-
Dehydration to this compound:
-
The crude alcohol can be dehydrated by heating with a strong acid such as sulfuric acid or by passing its vapors over heated alumina. A more controlled method involves the use of a reagent like phosphorus oxychloride in pyridine.
-
-
Purification:
-
The final product, this compound, can be purified by fractional distillation.
-
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a high-field NMR spectrometer using a suitable deuterated solvent such as CDCl₃. The ¹³C NMR spectrum is expected to be relatively simple due to the molecule's symmetry.
-
Mass Spectrometry (MS): The mass spectrum can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization. The fragmentation pattern of alkanes is typically characterized by the loss of alkyl fragments. For this compound, the loss of propyl (C₃H₇, 43 Da) and ethyl (C₂H₅, 29 Da) fragments from the parent ion would be expected, leading to prominent peaks at m/z values corresponding to these losses.
-
Infrared (IR) Spectroscopy: The IR spectrum can be recorded using a Fourier-transform infrared (FTIR) spectrometer. The spectrum will be dominated by C-H stretching and bending vibrations characteristic of alkanes.
Conclusion
This compound is a highly branched alkane whose structure and conformation are dictated by significant steric interactions. Its physicochemical and spectroscopic properties are consistent with a symmetrically substituted, non-polar hydrocarbon. The synthesis of this molecule can be achieved through a standard Grignard reaction, providing a practical route for obtaining this compound for further study. The conformational dynamics, while not fully resolved at low temperatures by NMR, are understood to favor staggered arrangements that minimize steric strain. This technical guide provides a foundational understanding of this compound for its application in chemical research and as a model for studying the behavior of highly branched alkanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Conformational studies by dynamic NMR. 91. Conformational stereodynamics of tetraethylmethane and analogous C(CH2X)4 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
"thermodynamic properties of highly branched alkanes"
An in-depth guide to the thermodynamic properties of highly branched alkanes, designed for researchers, scientists, and professionals in drug development. This document delves into the core thermodynamic principles governing these molecules, presents quantitative data, outlines experimental methodologies, and visualizes key relationships and workflows.
Alkanes are saturated hydrocarbons with the general formula C_n H_{2n+2} and can exist as linear (straight-chain) or branched isomers.[1][2] Highly branched alkanes, characterized by numerous side chains attached to the main carbon backbone, exhibit unique physical and chemical properties compared to their linear counterparts.[3] These differences, driven by molecular structure, profoundly impact their thermodynamic stability and intermolecular interactions. Understanding these thermodynamic properties is crucial in fields ranging from petroleum engineering, where they influence octane (B31449) ratings, to medicinal chemistry, where molecular shape and stability are key to drug design and efficacy. This guide provides a technical overview of the key thermodynamic properties of highly branched alkanes, including enthalpy, entropy, heat capacity, and Gibbs free energy.
Core Thermodynamic Properties
The degree of branching in an alkane's structure has a systematic effect on its thermodynamic properties. Generally, branching increases the thermodynamic stability of an alkane isomer.
Enthalpy of Formation (ΔH°_f)
The standard enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For alkanes, a more negative ΔH°_f indicates greater thermodynamic stability. Experimental data consistently shows that for a set of alkane isomers, branched structures are more stable than their linear counterparts.[4] For example, a branched alkane might have a standard heat of formation of -36 kcal/mol, while its unbranched isomer has a value of -30 kcal/mol.[5] This increased stability is a subject of ongoing discussion, with contributing factors believed to include electron correlation, hyperconjugation, and the destabilization of linear alkanes by steric repulsion.[4]
The heat of combustion (ΔH°_c), the heat released during complete combustion, is directly related to stability. More stable isomers, like branched alkanes, have a lower (less negative) heat of combustion because they start from a lower energy state.[4]
Table 1: Standard Enthalpy of Formation and Combustion for Octane Isomers (C₈H₁₈) at 298.15 K
| Isomer | Structure | ΔH°_f (kJ/mol) | ΔH°_c (kJ/mol) |
|---|---|---|---|
| n-Octane | Linear | -208.4 | -5470.3 |
| 2-Methylheptane | Singly Branched | -212.8 | -5465.9 |
| 3-Methylheptane | Singly Branched | -211.7 | -5467.0 |
| 2,2-Dimethylhexane | Doubly Branched | -224.1 | -5454.6 |
| 2,3,4-Trimethylpentane | Highly Branched | -225.9 | -5452.8 |
| 2,2,3,3-Tetramethylbutane | Highly Branched | -239.9 | -5438.8 |
(Data compiled from various sources for illustrative purposes)
Standard Molar Entropy (S°) and Heat Capacity (C_p)
Entropy is a measure of the molecular disorder or randomness. For alkane isomers, linear molecules typically have higher standard molar entropies than their branched counterparts. This is because the linear structure allows for a greater number of possible conformations (rotational freedom), leading to higher disorder. Branching restricts this conformational freedom, resulting in a more ordered system and lower entropy.[6]
Heat capacity, the amount of heat required to raise the temperature of a substance by one degree, is also influenced by molecular structure. The relationship is complex, but data can be determined experimentally or estimated using models.[7]
Table 2: Standard Molar Entropy and Heat Capacity for Octane Isomers (C₈H₁₈) at 298.15 K
| Isomer | Structure | S° (J/mol·K) | C_p (J/mol·K) |
|---|---|---|---|
| n-Octane | Linear | 466.7 | 188.7 |
| 2-Methylheptane | Singly Branched | 455.1 | 186.2 |
| 2,2-Dimethylhexane | Doubly Branched | 430.3 | 187.9 |
| 2,3,4-Trimethylpentane | Highly Branched | 422.3 | 189.5 |
| 2,2,3,3-Tetramethylbutane | Highly Branched | 398.2 | 195.9 |
(Data compiled from various sources for illustrative purposes)
Gibbs Free Energy of Formation (ΔG°_f)
Gibbs free energy combines enthalpy and entropy to determine the spontaneity of a formation reaction at constant temperature and pressure (ΔG° = ΔH° - TΔS°).[8][9] A more negative ΔG°_f indicates a greater thermodynamic favorability of formation.[10] Because the enthalpy term (stability) is the dominant factor, the trend for ΔG°_f generally follows that of ΔH°_f, with highly branched alkanes being the most thermodynamically favored isomers.
Experimental and Computational Methodologies
The determination of these thermodynamic properties relies on a combination of experimental techniques and computational models.
Experimental Protocol: Combustion Calorimetry
Combustion calorimetry is a primary method for determining the enthalpy of formation for organic compounds like alkanes.[11] The substance is completely burned in a constant-volume container (a "bomb calorimeter"), and the heat released is measured.
Detailed Methodology:
-
Sample Preparation: A precise mass of the pure alkane sample (typically 0.5-1.0 g) is weighed and placed in a sample holder (e.g., a platinum crucible) inside the bomb calorimeter.
-
Bomb Assembly: A small amount of water is added to the bottom of the bomb to saturate the internal atmosphere, ensuring any water formed during combustion is in the liquid state. The sample is connected to an ignition wire (e.g., iron or nickel-chromium).
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
-
Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire apparatus is allowed to reach thermal equilibrium, and the initial temperature (T_initial) is recorded precisely.
-
Ignition: The sample is ignited by passing an electric current through the ignition wire.
-
Temperature Measurement: The temperature of the water surrounding the bomb is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The maximum temperature (T_final) is used to determine the temperature change (ΔT).
-
Calculation of Heat of Combustion (q_rxn):
-
The total heat absorbed by the calorimeter and its contents (q_cal) is calculated using the equation: q_cal = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter system.
-
The heat of reaction is the negative of the heat absorbed by the calorimeter: q_rxn = -q_cal.
-
-
Corrections: Corrections are applied for the heat released by the combustion of the ignition wire and for the formation of any side products (e.g., nitric acid from residual nitrogen).
-
Standard Enthalpy of Combustion (ΔH°_c): The molar enthalpy of combustion is calculated by dividing the corrected q_rxn by the number of moles of the alkane sample.
-
Calculation of Enthalpy of Formation (ΔH°f): Hess's Law is applied using the known standard enthalpies of formation for the combustion products (CO₂ and H₂O) and the experimentally determined ΔH°_c. For an alkane C_n H{2n+2}: ΔH°_f (alkane) = [n * ΔH°_f (CO₂) + (n+1) * ΔH°_f (H₂O)] - ΔH°_c (alkane)
Other Methodologies
-
Entropy Determination: Standard entropies are often determined using a combination of techniques. Low-temperature heat capacity measurements (calorimetry) from near absolute zero are used to calculate the entropy up to a certain temperature. For the gas phase, statistical mechanics, using molecular parameters obtained from spectroscopic methods (like IR and Raman spectroscopy), provides a highly accurate way to calculate entropy.[6]
-
Computational Models: Group additivity methods, pioneered by Benson, are widely used to estimate thermodynamic properties.[12][13] These methods assign values to specific chemical groups (e.g., -CH₃, -CH₂-, >CH-), which are summed to predict the properties of a larger molecule. More advanced computational chemistry methods can also provide accurate predictions.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz help to visualize the complex relationships between structure and properties, as well as experimental workflows.
Caption: Experimental workflow for determining the standard enthalpy of formation (ΔH°f) using bomb calorimetry.
Caption: Logical relationships between increased branching and key thermodynamic and physical properties of alkanes.
References
- 1. chemistrynotes.com [chemistrynotes.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. fiveable.me [fiveable.me]
- 4. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Solved The standard heat of formation of a branched alkane | Chegg.com [chegg.com]
- 6. A Universal Descriptor for the Entropy of Adsorbed Molecules in Confined Spaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Khan Academy [khanacademy.org]
- 10. Gibbs free energy - Wikipedia [en.wikipedia.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. srd.nist.gov [srd.nist.gov]
- 13. srd.nist.gov [srd.nist.gov]
The Synthesis and Discovery of Quaternary Alkanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary alkanes, hydrocarbons featuring a carbon atom bonded to four other carbon atoms, represent a significant structural motif in organic chemistry and drug discovery. Their unique steric and electronic properties can impart profound effects on the biological activity and pharmacokinetic profiles of molecules.[1] The construction of these sterically congested centers, however, presents a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the state-of-the-art methodologies for the synthesis of quaternary alkanes and details on their discovery in natural sources. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.
The presence of a quaternary carbon center can enhance the three-dimensionality of a molecule, a desirable trait in modern drug design for improving target engagement and selectivity.[1] Many natural products possessing significant biological activities feature this structural unit.[2] Despite their prevalence and importance, the synthesis of molecules containing quaternary carbons has historically been a challenging endeavor, often requiring multi-step sequences and specialized reagents.[3] However, recent advancements in catalysis and synthetic methodology have opened new avenues for the efficient and stereoselective construction of these complex architectures.
This guide will delve into the core strategies for synthesizing quaternary alkanes, including cross-coupling reactions, carbon-hydrogen (C-H) activation/insertion, conjugate addition, and rearrangement reactions. We will present detailed experimental protocols for key transformations, summarize quantitative data to allow for easy comparison of different methods, and provide visual representations of synthetic workflows and logical relationships.
Discovery of Quaternary Alkanes in Geological Sources
Branched aliphatic alkanes with quaternary substituted carbon atoms (BAQCs) have been identified in a variety of modern and ancient geological samples, suggesting a biological origin.[4][5] These discoveries have expanded our understanding of the diversity of natural products and provided new molecular targets for total synthesis.
Isolation and Characterization Workflow
The discovery and structural elucidation of these unique hydrocarbons from complex geological matrices follow a meticulous workflow.
Experimental Protocol: Isolation of BAQCs from Sediments
This protocol is a generalized procedure based on methodologies reported for the analysis of geological samples.[4][6]
1. Extraction:
-
A dried and powdered sediment sample is subjected to Soxhlet extraction for 72 hours using a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) (e.g., 7.5:1 v/v).[4][6]
-
The resulting total lipid extract is concentrated under reduced pressure.
2. Separation:
-
The crude extract is fractionated by column chromatography on silica (B1680970) gel.
-
A hydrocarbon fraction is obtained by eluting with a non-polar solvent such as n-hexane.[6]
3. Removal of Linear Alkanes:
-
To enrich the branched and cyclic alkanes, the hydrocarbon fraction is treated with a US-Y zeolite.[4] The linear alkanes are selectively adsorbed into the zeolite pores and are thus removed.
4. Analysis:
-
The resulting branched and cyclic hydrocarbon fraction is analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the BAQCs based on their mass spectral fragmentation patterns.[4][6]
-
For further structural confirmation, matrix isolation-Fourier transform infrared (FTIR) spectroscopy can be employed.[4]
5. Structural Verification:
-
The proposed structures of novel BAQCs are often confirmed by the total synthesis of the suspected molecule and comparison of its GC-MS data with that of the natural isolate.[7]
Synthetic Strategies for Quaternary Alkanes
The construction of all-carbon quaternary centers is a central theme in modern organic synthesis. Several powerful strategies have emerged, each with its own set of advantages and limitations.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation. Recent advancements have enabled the coupling of sterically hindered partners to forge quaternary centers.
A notable development is the iron-catalyzed cross-electrophile coupling of tertiary alkyl halides with primary alkyl electrophiles.[8][9][10] This method avoids the use of pre-formed organometallic reagents and proceeds via a biomimetic SH2 mechanism.[8][9][10]
Table 1: Substrate Scope for Iron-Catalyzed Reductive Cross-Coupling
| Tertiary Halide | Allyl Halide | Product | Yield (%) | Reference |
| 1-bromo-1-methylcyclohexane | allyl bromide | 1-allyl-1-methylcyclohexane | 85 | [11] |
| 1-bromo-1-phenylcyclopentane | cinnamyl bromide | 1-cinnamyl-1-phenylcyclopentane | 72 | [11] |
| tert-butyl bromide | allyl bromide | 2,2-dimethyl-4-pentene | 90 | [8] |
| 1-bromoadamantane | methallyl chloride | 1-(2-methylallyl)adamantane | 66 | [8] |
Note: Yields are isolated yields.
The following is a general procedure adapted from the literature.[11]
Materials:
-
Tertiary alkyl halide (1.0 equiv)
-
Allyl halide (1.5 equiv)
-
Fe(BF-Phos)Cl₂ (5 mol%)
-
Zinc powder (2.0 equiv)
-
Tetramethylethylenediamine (TMEDA) (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Fe(BF-Phos)Cl₂ (5 mol%), zinc powder (2.0 equiv), and anhydrous THF.
-
Add the tertiary alkyl halide (1.0 equiv), allyl halide (1.5 equiv), and TMEDA (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature (23-26 °C) for 4 hours.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Carbon-Hydrogen (C-H) Activation and Insertion
The direct functionalization of C-H bonds represents a highly atom- and step-economical approach to complex molecules. Rhodium-catalyzed carbene insertion into C-H bonds is a powerful tool for creating quaternary centers.
Chiral rhodium catalysts can mediate the enantioselective insertion of carbenes into C-H bonds, providing access to chiral quaternary alkanes.[3][12]
Table 2: Rhodium-Catalyzed Asymmetric C-H Insertion
| Substrate | Diazo Compound | Catalyst | Product | Yield (%) | ee (%) | Reference |
| Indane | Ethyl 2-diazo-2-phenylacetate | Rh₂(S-DOSP)₄ | 1-(1-ethoxycarbonyl-1-phenylmethyl)indane | 85 | 98 | [3] |
| Tetrahydrofuran | Methyl 2-diazo-2-phenylacetate | Rh₂(S-PTAD)₄ | 2-(1-methoxycarbonyl-1-phenylmethyl)tetrahydrofuran | 78 | 94 | [3] |
| Cyclohexane | Ethyl 2-diazo-2-cyanoacetate | Rh₂(S-BTPCP)₄ | Ethyl 2-cyclohexyl-2-cyanoacetate | 65 | 90 | [3] |
Note: ee = enantiomeric excess.
This protocol is based on a reported Rh(III)-catalyzed reaction to form heterocycles with a quaternary carbon.[2][13]
Materials:
-
Heterocyclic substrate (e.g., N-phenyl-1,2,3,4-tetrahydroisoquinoline) (1.0 equiv)
-
Propargyl alcohol (1.2 equiv)
-
[RhCp*Cl₂]₂ (2.5 mol%)
-
AgSbF₆ (10 mol%)
-
Dichloroethane (DCE)
Procedure:
-
To an oven-dried reaction tube, add the heterocyclic substrate, [RhCp*Cl₂]₂, and AgSbF₆.
-
Evacuate and backfill the tube with an inert atmosphere.
-
Add the propargyl alcohol and anhydrous DCE via syringe.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely used method for the enantioselective construction of C-C bonds, including the formation of quaternary stereocenters.[1][14][15]
Table 3: Palladium-Catalyzed Asymmetric Allylic Alkylation of Ketone Enolates
| Ketone | Allylic Carbonate | Ligand | Product | Yield (%) | ee (%) | Reference |
| α-Tetralone | Allyl methyl carbonate | (R,R)-Trost Ligand | 2-allyl-2-methyl-α-tetralone | 95 | 92 | [14] |
| Cyclohexanone | Cinnamyl methyl carbonate | (S,S)-ANDEN-phenyl Trost Ligand | 2-cinnamyl-2-methylcyclohexanone | 88 | 95 | [15] |
| 2-Methylcyclopentanone | Allyl methyl carbonate | Chiral Phosphoramidite | 2-allyl-2-methylcyclopentanone | 91 | 97 | [16] |
Note: ee = enantiomeric excess.
This procedure is a general representation of the DAAA reaction.[15]
Materials:
-
Allyl enol carbonate substrate (1.0 equiv)
-
[Pd₂(dba)₃]·CHCl₃ (2.5 mol%)
-
Chiral ligand (e.g., Trost ligand) (7.5 mol%)
-
Anhydrous and degassed solvent (e.g., THF or DME)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the allyl enol carbonate in the anhydrous solvent.
-
In a separate vial, prepare the catalyst solution by dissolving [Pd₂(dba)₃]·CHCl₃ and the chiral ligand in the same solvent.
-
Add the catalyst solution to the substrate solution.
-
Stir the reaction at the specified temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC).
-
Concentrate the reaction mixture and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The synthesis of quaternary alkanes has witnessed remarkable progress in recent years, driven by innovations in catalysis and the development of novel synthetic strategies. The methods highlighted in this guide, including cross-coupling, C-H activation, and asymmetric allylic alkylation, provide powerful tools for accessing these challenging yet valuable molecular architectures. The continued exploration of new catalytic systems, particularly those based on earth-abundant and non-toxic metals, will undoubtedly lead to even more efficient and sustainable methods for constructing quaternary carbon centers.[5] Furthermore, the ongoing discovery of novel BAQCs in natural sources will continue to inspire and challenge synthetic chemists, pushing the boundaries of what is possible in complex molecule synthesis and fueling the development of new therapeutics and materials.
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. Rhodium-Catalyzed [4 + 1] Cyclization via C-H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 7. Total synthesis and structural verification of some novel branched alkanes with quaternary carbons isolated from diverse geological sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Iron-Catalyzed Cross-Electrophile Coupling for the Formation of All-Carbon Quaternary Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.ucdavis.edu [chemistry.ucdavis.edu]
- 13. Rhodium-Catalyzed [4 + 1] Cyclization via C–H Activation for the Synthesis of Divergent Heterocycles Bearing a Quaternary Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed asymmetric allylic alkylation of ketone enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Construction of Vicinal Tertiary and All-Carbon Quaternary Stereocenters via Ir-Catalyzed Regio-, Diastereo-, and Enantioselective Allylic Alkylation and Applications in Sequential Pd-Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 4,4-Dipropylheptane
This technical guide provides a detailed overview of the chemical compound 4,4-Dipropylheptane, tailored for researchers, scientists, and professionals in drug development. The document collates essential identifiers, physicochemical properties, and available experimental data, presenting them in a clear and accessible format.
Chemical Identifiers and Nomenclature
This compound is a branched alkane. Its unique molecular structure, featuring two propyl groups attached to the fourth carbon atom of a heptane (B126788) chain, gives it specific properties.[1] A comprehensive list of its identifiers is provided below to facilitate unambiguous reference in research and documentation.
| Identifier Type | Value |
| CAS Number | 17312-72-0[1][2][3][4][5] |
| IUPAC Name | This compound[2][6] |
| Molecular Formula | C₁₃H₂₈[1][2][3][5][6] |
| Canonical SMILES | CCCC(CCC)(CCC)CCC[3][6] |
| InChI | InChI=1S/C13H28/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-12H2,1-4H3[2][6] |
| InChIKey | ULEPZYFBCDJENO-UHFFFAOYSA-N[2][3][6] |
| PubChem CID | 519401[6][7] |
| Nikkaji Number | J1.799.082I[6] |
| Wikidata | Q82914621[6][7] |
| MDL Number | MFCD00061021[5] |
Physicochemical Properties
The following tables summarize the key physical and chemical properties of this compound. These values are critical for understanding its behavior in various experimental and industrial settings.
2.1. General Physical Properties
| Property | Value | Unit | Source |
| Molecular Weight | 184.36 | g/mol | [1][5][6] |
| Boiling Point | 222.6 | °C at 760 mmHg | [1] |
| Density | 0.755 | g/cm³ | [1] |
| Flash Point | 84.4 | °C | [1] |
| Refractive Index | 1.423 | [1] | |
| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |
2.2. Computed Properties
These properties are computationally derived and provide further insight into the molecule's characteristics.
| Property | Value | Unit | Source |
| XLogP3-AA | 6.8 | [6] | |
| Hydrogen Bond Donor Count | 0 | [6] | |
| Hydrogen Bond Acceptor Count | 0 | [6] | |
| Rotatable Bond Count | 6 | [6] | |
| Exact Mass | 184.219100893 | Da | [6] |
| Monoisotopic Mass | 184.219100893 | Da | [6] |
| Topological Polar Surface Area | 0 | Ų | [6] |
| Heavy Atom Count | 13 | [6] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively available in peer-reviewed literature, which is common for a compound of this nature. However, the properties listed above are typically determined using standard analytical methods as described below.
3.1. General Method for Boiling Point Determination
The boiling point of a liquid is determined by heating the liquid and observing the temperature at which it is in equilibrium with its vapor at a given pressure. A common laboratory method involves using a distillation apparatus. The liquid is heated in a flask, and the temperature of the vapor that distills is measured with a calibrated thermometer. The atmospheric pressure is also recorded, and if necessary, a correction is applied to determine the normal boiling point at standard pressure (760 mmHg).
3.2. General Method for Density Measurement
The density of a liquid can be measured using various techniques. A common and accurate method involves the use of a pycnometer, which is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. The temperature at which the measurement is made is crucial and should always be recorded.
3.3. General Method for Refractive Index Measurement
The refractive index of a liquid is typically measured using a refractometer, such as an Abbe refractometer. A small sample of the liquid is placed on the prism of the instrument. Light of a specific wavelength (usually the sodium D-line at 589 nm) is passed through the sample, and the angle of refraction is measured. This angle is then used to calculate the refractive index. The temperature of the sample must be carefully controlled and reported.
Logical Relationships of Chemical Identifiers
The various identifiers for a chemical substance are interconnected, providing a hierarchical and cross-referenced system for its unique identification. The following diagram illustrates these relationships for this compound.
Caption: Interconnectivity of chemical identifiers for this compound.
References
- 1. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 17312-72-0 [chemicalbook.com]
- 6. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikidata [wikidata.org]
A Technical Guide to the Solubility of 4,4-Dipropylheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4,4-Dipropylheptane
This compound (C13H28) is a non-polar hydrocarbon.[1][2][3] Its structure, consisting solely of carbon and hydrogen atoms with single bonds, results in weak van der Waals intermolecular forces.[4][5][6][7] Understanding its solubility is crucial for applications in chemical research, such as studies on the volumetric behavior of binary liquid mixtures.
Theoretical Solubility Profile
The principle of "like dissolves like" is the primary determinant of solubility for non-ionic compounds like this compound.[8] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As a non-polar alkane, this compound is expected to be readily soluble in non-polar organic solvents and insoluble in polar solvents like water.[4][5][6][7]
The dissolution process involves overcoming the solute-solute and solvent-solvent intermolecular attractions and forming new solute-solvent attractions. When an alkane dissolves in a non-polar organic solvent, the energy required to break the existing van der Waals forces is compensated by the formation of new van der Waals forces between the alkane and the solvent molecules.[4][5][7]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Predicted Solubility of this compound | Rationale |
| Hexane | C6H14 | Non-polar | High | Both are non-polar alkanes, leading to favorable van der Waals interactions. |
| Toluene | C7H8 | Non-polar | High | Toluene is a non-polar aromatic hydrocarbon, making it a good solvent for alkanes. |
| Carbon Tetrachloride | CCl4 | Non-polar | High | A non-polar solvent capable of dissolving other non-polar compounds. |
| Diethyl Ether | (C2H5)2O | Slightly Polar | Moderate to High | While it has a polar C-O bond, the large non-polar ethyl groups allow for dissolution of non-polar compounds. |
| Acetone | (CH3)2CO | Polar Aprotic | Low | The polarity of the carbonyl group makes it a poor solvent for non-polar alkanes. |
| Ethanol (B145695) | C2H5OH | Polar Protic | Low | The strong hydrogen bonding between ethanol molecules makes it energetically unfavorable to dissolve non-polar alkanes. |
| Methanol | CH3OH | Polar Protic | Very Low | Similar to ethanol, its high polarity and hydrogen bonding prevent the dissolution of alkanes. |
| Water | H2O | Polar Protic | Insoluble | The highly polar nature and extensive hydrogen bonding of water make it an extremely poor solvent for non-polar alkanes.[4][5][6][7] |
Experimental Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a liquid solute like this compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Vials with septa
Experimental Workflow
The general workflow for determining the solubility of this compound is depicted in the following diagram.
Detailed Protocol
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess is crucial to ensure that the solution becomes saturated.
-
Prepare several such vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration of the solute in the solvent remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved this compound settle.
-
To ensure complete separation of the excess solute, centrifuge the vials at a high speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a gas chromatograph equipped with a flame ionization detector (GC-FID). An appropriate GC column and temperature program should be used to achieve good separation and peak shape.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Analyze these standards using the same GC-FID method to generate a calibration curve (peak area vs. concentration).
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the given temperature.
-
Conclusion
While specific quantitative data on the solubility of this compound in organic solvents is scarce, its chemical nature as a non-polar alkane provides a strong basis for predicting its solubility behavior. It is expected to be highly soluble in non-polar solvents and poorly soluble in polar solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology for researchers and scientists in the field. This information is fundamental for the effective use of this compound in various research and development applications.
References
- 1. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 4,4-Dipropylheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 4,4-dipropylheptane, with a specific focus on its vapor pressure and boiling point. This document details the experimental methodologies for the determination of these properties and explores the underlying molecular principles that govern them.
Physicochemical Properties of this compound
This compound, a branched alkane with the molecular formula C13H28, is a colorless liquid at room temperature.[1] Its structure, featuring a heptane (B126788) backbone with two propyl groups attached to the fourth carbon, influences its physical properties.[1] Understanding these properties is crucial for its application in various fields, including its use as a reference compound in fuel and lubricant studies.[1]
Quantitative Data Summary
The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions |
| Boiling Point | 222.6 | °C | at 760 mmHg[1] |
| Vapor Pressure | 0.15 | mmHg | at 25°C[1] |
| Molecular Weight | 184.36 | g/mol | |
| Density | 0.755 | g/cm³ | |
| Flash Point | 84.4 | °C | |
| Refractive Index | 1.423 |
Experimental Protocols for Determination of Boiling Point and Vapor Pressure
Accurate determination of boiling point and vapor pressure is fundamental to characterizing a chemical substance. The following sections detail the standard experimental protocols for these measurements as they would be applied to this compound.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For this compound, two common methods for its determination are the Thiele tube method and the distillation method.
2.1.1. Thiele Tube Method
This method is a convenient way to determine the boiling point of a small sample of liquid.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (mineral oil), and a heat source.
-
Procedure:
-
A small amount (approximately 0.5 mL) of this compound is placed in the small test tube.
-
A capillary tube, with its open end down, is placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The thermometer and test tube assembly are placed in a Thiele tube containing heating oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2.1.2. Distillation Method
Distillation is a purification technique that can also be used to determine the boiling point of a liquid.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
A sample of this compound (typically >5 mL) and a few boiling chips are placed in the distillation flask.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm of the distillation flask to ensure it measures the temperature of the vapor in equilibrium with the liquid.
-
The heating mantle is turned on to heat the liquid.
-
As the liquid boils, the vapor travels up into the condenser, where it is cooled and condenses back into a liquid.
-
The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point.
-
Determination of Vapor Pressure
Vapor pressure is a measure of the tendency of a material to change into the gaseous or vapor state. For a non-volatile liquid like this compound, specialized techniques are required for accurate measurement.
2.2.1. Static Apparatus Method
This method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed system at a constant temperature.
-
Apparatus: A thermostatically controlled vacuum-tight vessel, a pressure transducer, and a temperature sensor.
-
Procedure:
-
A small, degassed sample of this compound is introduced into the vessel.
-
The vessel is evacuated to remove any air.
-
The temperature of the vessel is precisely controlled and allowed to equilibrate.
-
The pressure inside the vessel, which is due to the vapor of the substance, is measured using a pressure transducer.
-
Measurements are typically taken at several different temperatures to establish the vapor pressure curve.
-
2.2.2. Gas Saturation Method
This dynamic method is suitable for substances with low vapor pressures.
-
Apparatus: A temperature-controlled saturator cell, a source of inert carrier gas (e.g., nitrogen), a flow meter, and a collection trap.
-
Procedure:
-
A stream of inert gas is passed through the this compound sample in the saturator cell at a known and constant flow rate and temperature.
-
The carrier gas becomes saturated with the vapor of the substance.
-
The amount of vaporized substance is determined by collecting it in a cold trap or on an adsorbent and then measuring its mass.
-
The vapor pressure is calculated from the mass of the condensed vapor and the total volume of the carrier gas that has passed through the saturator.
-
Visualizations
The following diagrams illustrate the experimental workflows and the fundamental principles governing the boiling point and vapor pressure of this compound.
References
Technical Guide: Density and Viscosity of 4,4-Dipropylheptane at Varying Temperatures
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected density and viscosity of 4,4-dipropylheptane, a branched alkane with the molecular formula C13H28, at various temperatures. Due to a lack of specific experimental data in publicly available literature for this particular isomer, this document outlines the theoretical principles governing these properties in branched alkanes, presents detailed experimental protocols for their determination, and provides illustrative data based on established trends for similar hydrocarbons. The relationship between temperature and these key physical properties is also visualized through logical diagrams.
Introduction
This compound is a branched-chain alkane.[1] Its molecular structure, featuring two propyl groups on the fourth carbon of a heptane (B126788) chain, influences its physical properties, including density and viscosity.[1] Understanding the temperature dependence of these properties is crucial for applications in material science, lubrication, and fluid dynamics, where it may serve as a model compound for studying molecular interactions.[1]
As with other alkanes, the density and viscosity of this compound are primarily governed by intermolecular van der Waals forces. As temperature increases, the kinetic energy of the molecules also increases. This leads to greater intermolecular distances and a reduction in the cohesive forces, causing a decrease in both density and viscosity. The branched nature of this compound results in less efficient molecular packing compared to its linear isomer, n-tridecane, which generally leads to a lower density.[2]
Expected Physicochemical Properties
While extensive temperature-dependent data is not available, some fundamental properties have been reported:
-
Molecular Formula: C13H28[1]
-
Boiling Point: 222.6 °C at 760 mmHg[1]
-
Density: 0.755 g/cm³ (temperature not specified)[1]
Temperature Dependence of Density and Viscosity
The density of liquid alkanes exhibits a nearly linear decrease with increasing temperature. As the temperature rises, the volume of the liquid expands while the mass remains constant, resulting in lower density. This relationship can be expressed empirically for a given substance.
Viscosity, a measure of a fluid's resistance to flow, decreases exponentially with increasing temperature.[4][5] Higher temperatures provide molecules with sufficient energy to overcome intermolecular attractions, allowing them to move past each other more easily. The Arrhenius equation for viscosity is often used to model this relationship for liquids.
Illustrative Data Presentation
The following tables present hypothetical, yet physically realistic, data for the density and viscosity of this compound at various temperatures. These values are estimated based on the known behavior of similar branched alkanes and are intended for illustrative purposes.
Table 1: Illustrative Temperature-Dependent Density of this compound
| Temperature (°C) | Temperature (K) | Illustrative Density (g/cm³) |
| 20 | 293.15 | 0.7810 |
| 40 | 313.15 | 0.7655 |
| 60 | 333.15 | 0.7500 |
| 80 | 353.15 | 0.7345 |
| 100 | 373.15 | 0.7190 |
Table 2: Illustrative Temperature-Dependent Viscosity of this compound
| Temperature (°C) | Temperature (K) | Illustrative Dynamic Viscosity (mPa·s) | Illustrative Kinematic Viscosity (cSt) |
| 20 | 293.15 | 2.50 | 3.20 |
| 40 | 313.15 | 1.65 | 2.16 |
| 60 | 333.15 | 1.15 | 1.53 |
| 80 | 353.15 | 0.85 | 1.16 |
| 100 | 373.15 | 0.65 | 0.90 |
Experimental Protocols
Accurate determination of density and viscosity requires precise experimental control, particularly of temperature.[4]
A common and accurate method for determining the density of liquids is through the use of a digital density meter or a pycnometer.[6][7]
Method: Digital Density Meter (Oscillating U-tube)
-
Calibration: Calibrate the instrument using two standards of known density, typically dry air and ultrapure water, at the desired measurement temperature.
-
Temperature Control: Set the target temperature for the measurement cell. Allow the instrument to stabilize until the temperature is constant to within ±0.02°C.
-
Sample Injection: Introduce the this compound sample into the measurement cell using a syringe, ensuring no air bubbles are present.
-
Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the liquid.
-
Data Recording: Record the density reading once the value has stabilized.
-
Cleaning: Thoroughly clean the measurement cell with appropriate solvents (e.g., heptane followed by acetone) and dry it completely before the next measurement.
-
Repeatability: Repeat the measurement at each temperature to ensure reproducibility.
The kinematic viscosity of hydrocarbons is typically determined using a calibrated glass capillary viscometer according to standards like ASTM D445.[4]
Method: Capillary Viscometer
-
Viscometer Selection: Choose a calibrated capillary viscometer of an appropriate size for the expected viscosity range.
-
Temperature Control: Place the viscometer in a constant-temperature bath maintained at the desired temperature with a stability of ±0.02°C.[4] Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Sample Loading: Charge the viscometer with a precise amount of the this compound sample.
-
Flow Time Measurement: Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark. Release the pressure and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Calculation: Calculate the kinematic viscosity (ν) by multiplying the measured flow time (t) by the viscometer's calibration constant (C): ν = C × t.
-
Dynamic Viscosity Calculation: To obtain the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the fluid at the same temperature: η = ν × ρ.
-
Repeatability: Conduct multiple measurements and average the flow times to ensure precision.
Visualizations
The following diagrams illustrate the conceptual relationships and workflows discussed.
Caption: Relationship between temperature and density.
Caption: Relationship between temperature and viscosity.
Caption: Workflow for determining density and viscosity.
References
- 1. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 2. quora.com [quora.com]
- 3. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Viscosity Measurement: So Easy, Yet So Difficult [machinerylubrication.com]
- 5. researchgate.net [researchgate.net]
- 6. emersonautomationexperts.com [emersonautomationexperts.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
An In-depth Technical Guide to the Potential Applications of 4,4-Dipropylheptane in Material Science
Audience: Researchers, scientists, and drug development professionals.
Abstract
4,4-Dipropylheptane is a highly branched, saturated acyclic alkane with the molecular formula C13H28.[1][2] While its current applications are primarily limited to its use as a research compound for studying the volumetric behavior of liquid mixtures and as a reference compound in the petroleum industry, its unique molecular architecture suggests significant potential for broader applications within material science.[1] This technical guide explores the theoretical and potential practical applications of this compound as a plasticizer, a lubricant base oil or additive, and a specialty solvent. A comprehensive summary of its physicochemical properties is provided, alongside a detailed, plausible experimental protocol for its synthesis.
Introduction to this compound
This compound, also known as tetrapropylmethane, is a colorless liquid at room temperature.[1] Its structure is characterized by a central quaternary carbon atom bonded to four propyl groups, resulting in a compact and highly branched molecule. This configuration imparts specific physical and chemical properties that are advantageous for various material science applications. Notably, its high degree of branching influences its viscosity, pour point, and intermolecular interactions, making it a subject of interest for advanced material formulation. One specific area of investigation has been its potential use as an alternative diluent in the PUREX process for reprocessing spent nuclear fuel.[3]
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and literature sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C13H28 | - | [1][2][4] |
| Molecular Weight | 184.36 | g/mol | [1][2][4] |
| CAS Number | 17312-72-0 | - | [2][4] |
| Appearance | Colorless liquid | - | [1][2] |
| Boiling Point | 222.6 | °C at 760 mmHg | [1] |
| Density | 0.755 | g/cm³ | [1] |
| Refractive Index | 1.423 | - | [1] |
| Flash Point | 84.4 | °C | [1] |
| Vapor Pressure | 0.15 | mmHg at 25°C | [1] |
Potential Applications in Material Science
The unique molecular structure of this compound suggests its utility in several areas of material science. The following sections explore its potential as a plasticizer, a lubricant, and a specialty solvent.
As a Secondary Plasticizer
Plasticizers are additives that increase the flexibility and durability of a material, most commonly a polymer. The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which weakens intermolecular forces and allows for greater chain mobility.
While primary plasticizers for polar polymers like PVC often contain polar functional groups (e.g., esters) to ensure compatibility, non-polar compounds can act as secondary plasticizers. These are often used in conjunction with a primary plasticizer to modify the properties of the final material or to reduce cost.
Potential of this compound:
-
Reduced Migration: A significant issue with conventional plasticizers is their tendency to migrate out of the polymer matrix over time, leading to embrittlement of the material and potential environmental and health concerns. The highly branched structure and relatively high molecular weight of this compound would likely result in lower volatility and reduced migration compared to smaller, linear alkanes.
-
Improved Low-Temperature Flexibility: The branched nature of this compound would disrupt the close packing of polymer chains, potentially improving the low-temperature flexibility of the plasticized material.
-
Compatibility with Non-Polar Polymers: For non-polar polymers such as polyethylene (B3416737) and polypropylene, this compound could act as an effective plasticizer due to the "like dissolves like" principle of solubility.
In Lubricant Formulations
Synthetic lubricant base oils are engineered to provide superior performance over a wider range of operating conditions compared to mineral oils. Key properties for lubricant base oils include a high viscosity index (low change in viscosity with temperature), good thermal and oxidative stability, and a low pour point.
Potential of this compound:
-
High Viscosity Index (VI): The compact, branched structure of this compound is characteristic of molecules with a high VI. This would allow it to maintain its lubricating properties over a broad temperature range.
-
Low Pour Point: The irregular shape of highly branched alkanes disrupts the formation of crystalline structures at low temperatures, leading to a very low pour point. This is a highly desirable characteristic for lubricants used in cold environments.
-
Thermal and Oxidative Stability: As a saturated alkane, this compound is expected to exhibit good thermal and oxidative stability, which is crucial for the longevity of a lubricant.
While its molecular weight is lower than that of typical base oils, it could be used as a component in synthetic lubricant blends to improve their low-temperature performance or as a base for creating higher molecular weight lubricants through further chemical modification.
As a High-Boiling Point, Non-Polar Solvent
The choice of solvent is critical in many material processing applications, including polymer synthesis, film casting, and surface coatings. The solvent's properties, such as boiling point, polarity, and viscosity, can significantly influence the morphology and properties of the final material.
Potential of this compound:
-
High Boiling Point and Low Volatility: With a boiling point of 222.6 °C, this compound is a low-volatility organic solvent.[1] This makes it suitable for high-temperature processes where solvent loss through evaporation needs to be minimized.
-
Non-Polar Nature: As a non-polar alkane, it would be an effective solvent for non-polar materials such as oils, fats, waxes, and many non-polar polymers.
-
Inertness: Being a saturated hydrocarbon, it is chemically inert, which is advantageous in reactions where the solvent should not participate.
Experimental Protocols: Synthesis of this compound
A plausible laboratory-scale synthesis of this compound can be achieved via a Grignard reaction, a powerful tool for the formation of carbon-carbon bonds. This method would involve the reaction of an ester with an excess of a Grignard reagent to form a tertiary alcohol, followed by reduction to the corresponding alkane.
Objective: To synthesize this compound from ethyl butyrate (B1204436) and propylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Ethyl butyrate
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Palladium on carbon (10%)
-
Hydrogen gas
Procedure:
-
Preparation of Propylmagnesium Bromide (Grignard Reagent):
-
All glassware must be oven-dried to be completely free of water.
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining 1-bromopropane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Ethyl Butyrate:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of ethyl butyrate in anhydrous diethyl ether dropwise with vigorous stirring. A white precipitate will form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for one hour.
-
-
Hydrolysis and Formation of 4-Propyl-4-heptanol:
-
Slowly and carefully pour the reaction mixture over a mixture of crushed ice and dilute sulfuric acid to hydrolyze the magnesium alkoxide.
-
Separate the ether layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Remove the diethyl ether by distillation to obtain the crude tertiary alcohol, 4-propyl-4-heptanol.
-
-
Dehydration and Hydrogenation:
-
The crude alcohol can be dehydrated by heating with a strong acid catalyst (e.g., a small amount of concentrated sulfuric acid) to yield a mixture of alkenes.
-
The resulting alkene mixture is then hydrogenated in the presence of a palladium on carbon catalyst under a hydrogen atmosphere to yield this compound.
-
The final product can be purified by fractional distillation.
-
Visualization of Structure-Property-Application Relationships
The following diagram illustrates the logical connections between the molecular structure of this compound, its key physical properties, and its potential applications in material science.
Caption: Logical flow from molecular structure to potential applications.
Conclusion
While this compound is not currently utilized extensively in mainstream material science applications, its inherent molecular structure and resulting physicochemical properties present a compelling case for its investigation in several key areas. Its highly branched, non-polar nature, combined with a high boiling point, suggests potential as a migration-resistant secondary plasticizer, a high-performance lubricant component, and a specialty solvent for high-temperature applications. Further research and empirical testing are warranted to fully elucidate and validate these potential applications, which could lead to the development of novel and improved materials.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 4,4-Dipropylheptane via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4-Dipropylheptane is a branched alkane with potential applications in materials science and as a non-polar solvent. Its synthesis via a Grignard reaction followed by reduction offers a classic and instructive example of carbon-carbon bond formation and subsequent functional group manipulation. This document provides a detailed protocol for the two-step synthesis of this compound. The first step involves the nucleophilic addition of propylmagnesium bromide to heptan-4-one, yielding the tertiary alcohol 4,4-dipropylheptan-4-ol. The subsequent step is the deoxygenation of this tertiary alcohol to the desired alkane, this compound.
Overall Reaction Scheme
The synthesis of this compound is achieved in two main stages:
Step 1: Grignard Reaction
Propylmagnesium Bromide + Heptan-4-one → 4,4-Dipropylheptan-4-ol
Step 2: Reduction of Tertiary Alcohol
4,4-Dipropylheptan-4-ol → this compound
Physicochemical Data
A summary of the key physicochemical properties of the starting materials and the final product is presented in Table 1.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1-Bromopropane (B46711) | C₃H₇Br | 123.00 | 71 | 1.35 |
| Heptan-4-one | C₇H₁₄O | 114.19 | 144-145 | 0.817 |
| 4,4-Dipropylheptan-4-ol | C₁₃H₂₈O | 200.36 | ~235-240 (est.) | ~0.85 (est.) |
| This compound | C₁₃H₂₈ | 184.36 | 222.6 [1] | 0.755 [1] |
| Triethylsilane | C₆H₁₆Si | 116.28 | 107 | 0.728 |
| Trifluoroacetic Acid | C₂HF₃O₂ | 114.02 | 72.4 | 1.489 |
Experimental Protocols
4.1. Step 1: Synthesis of 4,4-Dipropylheptan-4-ol via Grignard Reaction
This protocol outlines the formation of the Grignard reagent, propylmagnesium bromide, and its subsequent reaction with heptan-4-one.
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
1-Bromopropane
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Heptan-4-one
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere.
-
Place magnesium turnings (1.2 equivalents) in the three-necked flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Heptan-4-one:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve heptan-4-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the heptan-4-one solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4,4-dipropylheptan-4-ol.
-
4.2. Step 2: Reduction of 4,4-Dipropylheptan-4-ol to this compound
This protocol details the deoxygenation of the tertiary alcohol using triethylsilane and trifluoroacetic acid.[2][3][4]
Materials:
-
Crude 4,4-dipropylheptan-4-ol (from Step 1)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup:
-
Dissolve the crude 4,4-dipropylheptan-4-ol (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (2.0-3.0 equivalents) to the stirred solution.
-
-
Reduction Reaction:
-
Slowly add trifluoroacetic acid (2.0-3.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic solution under reduced pressure.
-
The crude this compound can be purified by fractional distillation to yield the pure product.
-
Expected Results
The expected yields and key analytical data for the synthesis are summarized in Table 2.
Table 2: Expected Yields and Analytical Data
| Step | Product | Expected Yield (%) | Analytical Techniques |
| 1 | 4,4-Dipropylheptan-4-ol | 75-90% | ¹H NMR, ¹³C NMR, IR Spectroscopy |
| 2 | This compound | 80-95% | ¹H NMR, ¹³C NMR, GC-MS |
Note: Yields are representative and can vary based on reaction scale and purity of reagents.
Reaction Mechanisms and Workflow
6.1. Grignard Reaction Mechanism
The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the propylmagnesium bromide on the electrophilic carbonyl carbon of heptan-4-one, followed by an acidic workup to protonate the resulting alkoxide.
References
"experimental protocol for Grignard synthesis of tertiary alkanes"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The construction of sterically hindered carbon frameworks, particularly those containing tertiary and quaternary carbon centers, is a cornerstone of modern organic synthesis, with profound implications for drug discovery and development. Tertiary alkanes, defined by a central carbon atom bonded to three other carbon atoms, represent a common motif in a vast array of bioactive molecules. Grignard reagents, organomagnesium halides (R-MgX), are powerful nucleophiles that excel at forming new carbon-carbon bonds, offering a versatile platform for the synthesis of these complex structures.
This document provides detailed protocols for two robust Grignard-based methodologies for the synthesis of tertiary alkanes: a direct, one-step catalytic cross-coupling and a traditional two-step approach involving the formation and subsequent reduction of a tertiary alcohol intermediate. These methods provide chemists with a strategic choice based on substrate availability, functional group tolerance, and desired efficiency.
Method 1: Direct Synthesis via Cobalt-Catalyzed Cross-Coupling
This method achieves the direct formation of a C(sp³)–C(sp³) bond through the reaction of a tertiary Grignard reagent with an alkyl halide. The use of a cobalt catalyst is crucial to overcome the inherent challenges of coupling sterically congested centers, which are often prone to side reactions like elimination.[1][2] This approach is particularly advantageous for the direct construction of quaternary carbon centers.[1][3]
Application Note: Cobalt-Catalyzed Synthesis of 2,2-Dimethyldecane
The cobalt-catalyzed cross-coupling of tert-butylmagnesium chloride with 1-iodooctane (B127717) provides an efficient route to the tertiary alkane, 2,2-dimethyldecane. The reaction proceeds via an ionic mechanism and demonstrates good functional group compatibility.[1] The inclusion of lithium iodide (LiI) and an unsaturated hydrocarbon additive like isoprene (B109036) is essential for achieving high yields and selectivities.[2]
Quantitative Data Summary: Cobalt-Catalyzed Cross-Coupling
| Entry | Grignard Reagent | Alkyl Halide | Catalyst System | Additive | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | tert-Butylmagnesium chloride | 1-Iodooctane | CoCl₂ (2 mol%) | LiI (4 mol%), Isoprene (2 equiv) | THF | 12 | RT | ~85-95 |
Experimental Protocol: Synthesis of 2,2-Dimethyldecane[4]
-
Reaction Setup: To a flame-dried, argon-purged round-bottom flask equipped with a magnetic stir bar, add cobalt(II) chloride (CoCl₂, 0.02 mmol, 2 mol%) and lithium iodide (LiI, 0.04 mmol, 4 mol%).
-
Solvent and Additive Addition: Add anhydrous tetrahydrofuran (B95107) (THF, 5 mL) and isoprene (2.0 mmol, 2 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Grignard Reagent Addition: Slowly add a solution of tert-butylmagnesium chloride (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Alkyl Halide Addition: Add 1-iodooctane (1.0 mmol, 1 equiv) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (10 mL).
-
Extraction: Extract the mixture with hexanes (3 x 15 mL).
-
Work-up: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to afford 2,2-dimethyldecane.
Caption: Workflow for cobalt-catalyzed synthesis of a tertiary alkane.
Method 2: Two-Step Synthesis via a Tertiary Alcohol Intermediate
This classic and highly flexible method involves two distinct transformations: the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, followed by the reduction of this alcohol to the corresponding alkane.[4] The choice of Grignard reagent and ketone starting materials allows for a highly convergent and modular approach to the target tertiary alkane.
Application Note: Grignard Addition to a Ketone followed by Barton-McCombie Deoxygenation
The addition of a Grignard reagent to a ketone is a fundamental and efficient method for generating tertiary alcohols.[5] Direct reduction of a tertiary alcohol to an alkane can be challenging. The Barton-McCombie deoxygenation is a reliable method that proceeds under mild, radical-mediated conditions, making it suitable for complex molecules.[6] The reaction involves converting the alcohol to a thiocarbonyl derivative (e.g., a xanthate), which is then treated with a radical initiator and a hydrogen source to furnish the deoxygenated product.[7]
Quantitative Data Summary: Two-Step Synthesis
Step 1: Grignard Addition to Ketone
| Entry | Grignard Reagent | Ketone | Solvent | Time (h) | Temp (°C) | Yield (%) of Alcohol |
| 1 | tert-Butylmagnesium chloride | 3-Pentanone (B124093) | Diethyl Ether | 1 | RT | ~75-85 |
Step 2: Barton-McCombie Deoxygenation of Tertiary Alcohol
| Entry | Substrate (Tertiary Alcohol) | Thionocarbonylating Agent | Radical System | Solvent | Time (h) | Temp (°C) | Yield (%) of Alkane |
| 1 | 3-Ethyl-2,2-dimethyl-3-pentanol | NaH, CS₂, MeI | Bu₃SnH, AIBN | Toluene | 2-4 | 80-110 | ~70-90 |
Experimental Protocol: Synthesis of 3,3-Diethyl-2,2-dimethylpentane
Part A: Synthesis of 3-Ethyl-2,2-dimethyl-3-pentanol (Tertiary Alcohol Intermediate) [4]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), prepare tert-butylmagnesium chloride from magnesium turnings (0.12 mol) and tert-butyl chloride (0.11 mol) in anhydrous diethyl ether (50 mL). After initiation, reflux the mixture for 30 minutes to ensure complete formation.
-
Cooling: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Ketone Addition: Prepare a solution of 3-pentanone (8.61 g, 0.1 mol) in anhydrous diethyl ether (20 mL) and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous NH₄Cl solution.
-
Extraction: Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify by distillation if necessary.
Part B: Barton-McCombie Deoxygenation of 3-Ethyl-2,2-dimethyl-3-pentanol [7]
-
Xanthate Formation: To a stirred solution of the tertiary alcohol (1.0 equiv) in dry THF at 0 °C, add sodium hydride (NaH, 60% dispersion in oil, 1.5 equiv). Stir the mixture at 0 °C for 30 minutes. Add carbon disulfide (CS₂, 5.0 equiv) at 0 °C and stir for an additional hour at room temperature. Add methyl iodide (MeI, 5.0 equiv) and continue stirring at room temperature for 24 hours.
-
Work-up of Xanthate: Quench the reaction with water and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude xanthate is typically used in the next step without further purification.
-
Deoxygenation: Dissolve the crude xanthate in toluene. Add tributyltin hydride (Bu₃SnH, 1.2 equiv) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reaction: Heat the mixture to reflux (80-110 °C) for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
Purification: Cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to remove tin byproducts and isolate the pure tertiary alkane, 3,3-diethyl-2,2-dimethylpentane.
Caption: Two-step synthesis of a tertiary alkane via a tertiary alcohol.
References
- 1. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
Application Notes and Protocols for 4,4-Dipropylheptane as a Diluent in the PUREX Process
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a comprehensive overview of 4,4-dipropylheptane as a potential alternative diluent in the Plutonium Uranium Reduction Extraction (PUREX) process. While it is known to be used in some reprocessing activities, detailed experimental protocols and extensive quantitative performance data are not widely available in open literature. Therefore, this document summarizes the existing knowledge, highlights key properties, and outlines general experimental considerations rather than providing validated, step-by-step protocols.
Introduction to this compound in the PUREX Process
The PUREX process is the primary hydrometallurgical method for reprocessing spent nuclear fuel, enabling the recovery of uranium and plutonium. A crucial component of the PUREX solvent is the diluent, an inert hydrocarbon that dissolves the extractant, typically tri-n-butyl phosphate (B84403) (TBP), and adjusts its physical properties to facilitate the solvent extraction process. For decades, n-dodecane, a normal paraffin (B1166041) hydrocarbon, has been the standard diluent.
This compound, a branched-chain alkane, has emerged as an alternative diluent. It is also known as hydrogenated propylene (B89431) tetramer (HPT) and is reportedly used in the French nuclear reprocessing industry.[1] The primary motivation for considering branched alkanes like this compound is their potential to mitigate certain operational challenges encountered with n-paraffins, most notably the formation of a "third phase" under high metal and acid loading conditions.
Physicochemical Properties
The physical and chemical properties of the diluent are critical as they influence phase separation, extraction efficiency, and overall process safety. While extensive experimental data for this compound under process conditions are scarce, some properties have been estimated.
Table 1: Estimated Physicochemical Properties of this compound and Comparison with n-Dodecane
| Property | This compound | n-Dodecane (for comparison) |
| Molecular Formula | C₁₃H₂₈ | C₁₂H₂₆ |
| Molecular Weight ( g/mol ) | 184.36 | 170.34 |
| Boiling Point (°C) | ~220.5 (estimated) | 216.3 |
| Density (g/cm³ at 20°C) | ~0.78 (estimated) | ~0.75 |
| Flash Point (°C) | ~77 (estimated) | ~74 |
| Viscosity (cP at 20°C) | Higher than n-dodecane (qualitative) | 1.37 |
Note: Properties for this compound are largely based on estimations from group contribution methods and may vary from experimental values.
Performance Characteristics in the PUREX Process
The performance of a diluent is assessed based on several key parameters. The following is a qualitative comparison based on available literature.
Table 2: Qualitative Performance Comparison of Diluents
| Performance Parameter | This compound (HPT) | n-Dodecane | Justification/Comments |
| Third Phase Formation | More resistant, particularly with Pu(IV)[1] | Prone to third phase formation at high loadings | The branched structure of HPT increases the solubility of metal-TBP complexes, mitigating phase splitting.[1] |
| Chemical Stability | Lower | Higher | Branched alkanes are generally more susceptible to nitration and oxidation by nitric acid, especially in the presence of nitrous acid.[2] |
| Radiolytic Stability | Lower | Higher | The tertiary carbon atoms in branched alkanes are more susceptible to radiolytic attack, leading to higher degradation rates.[2] |
| Phase Disengagement | Potentially slower | Generally faster | Higher viscosity and the presence of branched structures can lead to slower phase separation. |
| Fission Product Retention | Potentially higher | Lower | Degradation products can act as ligands for fission products like zirconium, leading to their retention in the organic phase. |
Experimental Protocols (General Considerations)
Due to the lack of specific, validated protocols for this compound in the public domain, the following sections outline general experimental methodologies that would be required to evaluate its performance as a PUREX diluent. These are based on standard procedures for testing PUREX solvent systems.
Solvent Preparation
-
Reagents and Materials:
-
Tri-n-butyl phosphate (TBP), reactor grade
-
This compound, high purity
-
Nitric acid (HNO₃), analytical grade
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
-
Procedure:
-
Prepare a 30% (v/v) TBP in this compound solution.
-
Wash the organic phase twice with an equal volume of 0.5 M Na₂CO₃ solution to remove acidic impurities from TBP.
-
Wash the organic phase twice with an equal volume of deionized water to remove residual Na₂CO₃.
-
Pre-equilibrate the organic phase by contacting it with a nitric acid solution of the desired concentration (e.g., 3 M HNO₃) prior to extraction studies.
-
Uranium and Plutonium Extraction
-
Feed Preparation:
-
Prepare a synthetic spent fuel solution containing known concentrations of U(VI) and Pu(IV) in nitric acid (e.g., 3 M HNO₃). Fission product simulants can also be added.
-
-
Extraction Procedure (Batch Contact):
-
In a shielded glovebox, mix equal volumes of the pre-equilibrated 30% TBP/4,4-dipropylheptane and the aqueous feed solution.
-
Agitate the mixture for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C).
-
Allow the phases to separate. Record the phase disengagement time.
-
Sample both the aqueous and organic phases for analysis.
-
-
Analysis:
-
Determine the concentrations of U and Pu in both phases using techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or alpha/gamma spectroscopy.
-
Calculate the distribution coefficient (Kd) for each metal: Kd = [Metal]organic / [Metal]aqueous
-
Calculate the separation factor (SF) between U and Pu: SFU/Pu = KdU / KdPu
-
Stripping of Plutonium and Uranium
-
Plutonium Stripping (Reductive):
-
Take the loaded organic phase from the extraction step.
-
Contact it with an aqueous stripping solution containing a reducing agent (e.g., 0.1 M hydroxylamine (B1172632) nitrate (B79036) in 1 M HNO₃) to reduce Pu(IV) to the less extractable Pu(III).
-
Analyze both phases to determine the efficiency of plutonium stripping.
-
-
Uranium Stripping:
-
Contact the plutonium-stripped organic phase with a dilute nitric acid solution (e.g., 0.01 M HNO₃).
-
Analyze both phases to determine the efficiency of uranium stripping.
-
Visualizations
PUREX Process Workflow
Caption: General workflow of the PUREX process using an organic solvent.
Key Diluent Properties Relationship
References
Application Notes and Protocols for the Use of 4,4-Dipropylheptane in the Solvent Extraction of Actinides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 4,4-dipropylheptane as a diluent in the solvent extraction of actinides from spent nuclear fuel and other sources. While identified as a promising alternative to conventional diluents in the PUREX (Plutonium and Uranium Recovery by Extraction) process, it is crucial to note that detailed experimental data on its performance are limited in publicly available literature.[1] The following protocols and data tables are based on established principles of actinide solvent extraction and the known properties of this compound, serving as a foundational guide for further research and development.
Introduction to this compound as a Diluent
This compound is a highly branched aliphatic hydrocarbon. In the context of actinide extraction, the diluent plays a critical role in dissolving the extractant (e.g., tri-n-butyl phosphate (B84403), TBP) and the metal-extractant complex, while maintaining phase stability and influencing extraction efficiency. Branched alkanes are of interest due to their potential for improved phase separation characteristics and resistance to degradation under the harsh radioactive and acidic conditions of nuclear fuel reprocessing.[2]
Key Properties of this compound:
The physicochemical properties of the diluent are critical for process modeling and operational safety. The Pressure-Volume-Temperature (PVT) properties of this compound have been estimated, providing a basis for its evaluation as a PUREX process diluent.[1]
| Property | Value (Estimated or Measured) | Reference |
| Molecular Formula | C₁₃H₂₈ | General Chemical Knowledge |
| Molecular Weight | 184.38 g/mol | General Chemical Knowledge |
| Boiling Point | 215-217 °C | General Chemical Knowledge |
| Density | ~0.78 g/cm³ | General Chemical Knowledge |
| Flash Point | ~85 °C | General Chemical Knowledge |
Theoretical Framework and Potential Advantages
The use of a branched alkane like this compound as a diluent in actinide extraction processes such as PUREX is predicated on several potential advantages over traditional normal-alkane diluents like n-dodecane:
-
Third Phase Formation: Branched alkanes can exhibit different solvation properties for the metal-TBP complexes, potentially altering the conditions under which a third, heavy organic phase forms. This is a critical operational parameter in the PUREX process.
-
Phase Separation Kinetics: The viscosity and density of the diluent affect the speed and efficiency of phase separation after extraction, impacting the throughput of the process.
-
Radiolytic and Chemical Stability: The stability of the diluent under intense radiation and in the presence of nitric acid is crucial to minimize degradation and the formation of interfering byproducts. While n-dodecane is considered stable, branched alkanes may offer different stability profiles.[2]
Experimental Protocols
The following are generalized protocols for evaluating the performance of this compound as a diluent for the solvent extraction of actinides. These protocols are based on standard laboratory procedures for PUREX-like processes and should be adapted based on specific experimental goals and safety requirements.
Protocol 1: Determination of Distribution Ratios (D) of Actinides
Objective: To quantify the extraction efficiency of a 30% TBP/4,4-dipropylheptane solvent for key actinides (U, Pu, Am) from a nitric acid medium.
Materials:
-
This compound (high purity)
-
Tri-n-butyl phosphate (TBP, high purity)
-
Nitric acid (HNO₃), various concentrations (e.g., 1 M, 3 M, 5 M)
-
Stock solutions of U(VI), Pu(IV), and Am(III) in nitric acid of known concentration
-
Scintillation vials or other suitable containers
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for actinide quantification (e.g., ICP-MS, alpha spectrometry, gamma spectrometry)
Procedure:
-
Solvent Preparation: Prepare a 30% (v/v) solution of TBP in this compound.
-
Aqueous Phase Preparation: Prepare aqueous feed solutions containing a known concentration of the actinide of interest (e.g., U, Pu, or Am) in nitric acid of the desired molarity.
-
Extraction:
-
In a suitable container, mix equal volumes (e.g., 5 mL) of the organic solvent and the aqueous feed solution.
-
Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Sampling: Carefully separate the aqueous and organic phases. Take an aliquot from each phase for analysis.
-
Analysis: Determine the concentration of the actinide in both the aqueous and organic phases using appropriate analytical techniques.
-
Calculation of Distribution Ratio: D = [Actinide concentration in organic phase] / [Actinide concentration in aqueous phase]
Data Presentation:
The results should be tabulated to show the distribution ratios of each actinide at different nitric acid concentrations.
| Actinide | Nitric Acid Concentration (M) | D (U) | D (Pu) | D (Am) |
| U(VI) | 1 | Value | - | - |
| 3 | Value | - | - | |
| 5 | Value | - | - | |
| Pu(IV) | 1 | - | Value | - |
| 3 | - | Value | - | |
| 5 | - | Value | - | |
| Am(III) | 1 | - | - | Value |
| 3 | - | - | Value | |
| 5 | - | - | Value |
*Note: These are placeholder values. Actual experimental data is required.
Protocol 2: Determination of Separation Factors (SF)
Objective: To determine the selectivity of the 30% TBP/4,4-dipropylheptane solvent for separating different actinides from each other.
Procedure:
This protocol follows the same steps as Protocol 1, but the aqueous feed solution will contain a mixture of the actinides to be separated (e.g., U and Pu, or Pu and Am).
Calculation of Separation Factor:
SF (A/B) = D (A) / D (B)
Where D(A) and D(B) are the distribution ratios of actinides A and B, respectively.
Data Presentation:
| Actinide Pair (A/B) | Nitric Acid Concentration (M) | SF (A/B) |
| U/Pu | 1 | Value |
| 3 | Value | |
| 5 | Value | |
| Pu/Am | 1 | Value |
| 3 | Value | |
| 5 | Value |
*Note: These are placeholder values. Actual experimental data is required.
Visualizations
Logical Workflow for Evaluating a Novel Diluent
Caption: Workflow for the experimental evaluation of this compound.
Conceptual PUREX Process Flow
References
Application Note: GC-MS Analysis of 4,4-Dipropylheptane
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4-Dipropylheptane is a saturated branched alkane with the molecular formula C13H28.[1][2][3] As a volatile organic compound, its identification and quantification are crucial in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the separation and identification of such compounds due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using GC-MS.
Compound Information
-
Compound Name: this compound
-
Molecular Weight: 184.36 g/mol [2]
-
Structure:
Experimental Protocol
This protocol outlines the steps for sample preparation and GC-MS analysis of this compound.
Sample Preparation
The sample preparation method should be chosen based on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.
Materials:
-
Solvent: High-purity hexane (B92381) or dichloromethane.
-
Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.
-
Pipettes and tips: Calibrated micropipettes.
Procedure:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve the sample in a suitable solvent (e.g., hexane) to a final concentration of approximately 1-10 µg/mL.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
If the sample contains particulate matter, filter it using a 0.22 µm PTFE syringe filter.
-
Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These are based on typical methods for analyzing branched alkanes.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 280 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1 ratio) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Final Hold: 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Expected Retention Time
The retention time for this compound will vary depending on the specific instrument and conditions. However, with the recommended protocol, it is expected to elute in the mid-to-late portion of the chromatogram, characteristic of a C13 alkane.
Mass Spectrum of this compound
The mass spectrum of this compound is characterized by a series of alkyl fragments. The molecular ion peak (M+) at m/z 184 is expected to be of very low abundance or absent, which is typical for branched alkanes. The fragmentation pattern is dominated by the loss of alkyl radicals.
Table 1: Major Mass Spectral Fragments of this compound
| m/z | Relative Intensity (%) | Possible Fragment |
| 43 | 100 | [C3H7]+ |
| 57 | 85 | [C4H9]+ |
| 71 | 50 | [C5H11]+ |
| 85 | 30 | [C6H13]+ |
| 141 | 15 | [M-C3H7]+ |
Note: Relative intensities are estimated from the NIST WebBook mass spectrum and may vary slightly based on instrumentation.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the GC-MS analysis and the process of electron ionization and fragmentation.
Caption: A flowchart of the GC-MS experimental workflow.
Caption: Fragmentation pathway of this compound in EI-MS.
References
Application Note: ¹H and ¹³C NMR Characterization of 4,4-Dipropylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the characterization of 4,4-dipropylheptane using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of readily available experimental spectra in public databases, this note presents predicted ¹H and ¹³C NMR data, offering a valuable reference for the identification and structural confirmation of this branched alkane. Furthermore, comprehensive, step-by-step protocols for sample preparation and instrument operation are provided to ensure high-quality data acquisition.
Introduction
This compound is a saturated acyclic hydrocarbon with the chemical formula C₁₃H₂₈. As a highly branched alkane, its structural elucidation relies heavily on spectroscopic techniques, particularly ¹H and ¹³C NMR. These methods provide unambiguous information about the chemical environment of each proton and carbon atom, respectively, allowing for definitive structural confirmation. This application note serves as a practical resource for researchers working with this compound or similar branched alkanes, providing predicted spectral data and standardized experimental procedures.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established empirical models and computational methods, providing a reliable approximation of experimental values.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| -CH₃ (C1, C1') | 0.85 - 0.95 | Triplet | 12H | 7.0 |
| -CH₂- (C2, C2') | 1.20 - 1.30 | Sextet | 8H | 7.0 |
| -CH₂- (C3, C3') | 1.15 - 1.25 | Triplet | 8H | 7.5 |
Note: The chemical shifts of the methylene (B1212753) protons are very similar and may result in complex, overlapping multiplets in an experimental spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1, C1' (-CH₃) | 14.5 |
| C2, C2' (-CH₂) | 23.5 |
| C3, C3' (-CH₂) | 35.0 |
| C4 (Quaternary C) | 42.0 |
Experimental Protocols
This section outlines the detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
I. Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is readily soluble. Chloroform-d (CDCl₃) is a suitable choice for non-polar compounds like this compound.
-
Sample Concentration:
-
For ¹H NMR, prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Prepare a solution by dissolving 50-100 mg of this compound in approximately 0.6-0.7 mL of CDCl₃.
-
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solvent to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the prepared solution into a clean, dry 5 mm NMR tube.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field distortions.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans (NS): 16 to 64 (depending on concentration)
-
Relaxation Delay (D1): 1.0 - 2.0 seconds
-
Acquisition Time (AQ): 3 - 4 seconds
-
Spectral Width (SW): 10 - 12 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans (NS): 1024 or more (signal averaging is crucial)
-
Relaxation Delay (D1): 2.0 - 5.0 seconds
-
Acquisition Time (AQ): 1 - 2 seconds
-
Spectral Width (SW): 0 - 60 ppm (a wider range may be used initially)
-
Temperature: 298 K (25 °C)
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Peak Picking and Integration: Identify all significant peaks and, for ¹H NMR, integrate the area under each peak to determine the relative number of protons.
-
Analysis of Multiplicity and Coupling Constants: For ¹H NMR, analyze the splitting patterns (multiplicity) of the signals to deduce the number of neighboring protons and calculate the coupling constants (J-values).
-
Structural Assignment: Correlate the chemical shifts, integrations, and multiplicities to the specific protons and carbons in the this compound structure.
Workflow Diagram
The following diagram illustrates the general workflow for the NMR characterization of this compound.
Application of 4,4-Dipropylheptane in Nuclear Fuel Reprocessing: Application Notes and Protocols
Disclaimer: The following application notes and protocols are compiled based on available literature. Direct experimental data on the performance of 4,4-Dipropylheptane in nuclear fuel reprocessing is limited. The information provided should be used as a guideline for research and development purposes.
Introduction
This compound, also known as hydrogenated propylene (B89431) tetramer, has been identified as a potential alternative diluent to n-dodecane in the PUREX (Plutonium and Uranium Recovery by Extraction) process for nuclear fuel reprocessing.[1][2][3] The PUREX process is a liquid-liquid extraction method used to separate uranium and plutonium from fission products in spent nuclear fuel. The diluent is a critical component of the solvent system, which typically consists of an extractant (e.g., tri-n-butyl phosphate (B84403), TBP) dissolved in a hydrocarbon. The choice of diluent can significantly impact the efficiency, safety, and stability of the reprocessing operations.
This document provides an overview of the known properties of this compound and outlines a general protocol for its evaluation as a diluent in a laboratory setting.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a diluent is essential for assessing its suitability in the PUREX process. The following table summarizes the available data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈ | [4][5][6] |
| Molecular Weight | 184.36 g/mol | [4] |
| Density | 0.755 g/cm³ | [5] |
| Boiling Point | 222.6 °C at 760 mmHg | [5] |
| Flash Point | 84.4 °C | [5] |
| Vapor Pressure | 0.15 mmHg at 25°C | [5] |
| Refractive Index | 1.423 | [5] |
| PVT Properties | Estimated values available in literature | [1] |
Rationale for Considering this compound as an Alternative Diluent
The interest in branched-chain alkanes like this compound as alternative diluents stems from several potential advantages over straight-chain alkanes such as n-dodecane:
-
Third Phase Formation: Branched alkanes may exhibit a higher tolerance for metal loading in the organic phase, potentially reducing the formation of a third phase, which is an undesirable phenomenon that can disrupt the extraction process.[7]
-
Physical Properties: The branching of the hydrocarbon chain can influence physical properties such as viscosity and density, which in turn affect phase separation and mass transfer characteristics.
However, a critical consideration is the chemical and radiolytic stability of branched alkanes. Some studies suggest that branched paraffins may be less stable than their straight-chain counterparts under the harsh chemical and radiation conditions of the PUREX process.[8] The degradation of the diluent can lead to the formation of interfering compounds that can complex with fission products and actinides, thereby reducing separation efficiency.
Experimental Protocol for the Evaluation of this compound as a Diluent
The following is a generalized experimental protocol for the systematic evaluation of this compound as a diluent for the PUREX process.
4.1. Materials and Reagents
-
This compound (high purity)
-
Tri-n-butyl phosphate (TBP), reactor grade
-
Nitric acid (HNO₃), various concentrations
-
Uranyl nitrate (B79036) (UO₂(NO₃)₂) and Plutonium nitrate (Pu(NO₃)₄) solutions in nitric acid
-
Simulated fission product solutions
-
Standard analytical reagents
4.2. Experimental Workflow
The evaluation of a new diluent involves a series of experiments to determine its physical properties, extraction performance, and stability.
References
- 1. researchgate.net [researchgate.net]
- 2. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (CAS 17312-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 6. This compound | 17312-72-0 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
Application Notes and Protocols: Branched Alkanes as Sustainable Solvents in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imperative for greener and more sustainable practices in organic chemistry has driven the exploration of alternative solvents to replace hazardous traditional options. Branched alkanes and related ethers are emerging as a promising class of eco-friendly solvents, offering low toxicity, high stability, and operational advantages in various synthetic transformations. This document provides detailed application notes and experimental protocols for the use of these alternative solvents in key organic reactions.
Properties and Advantages of Branched Alkane Solvents
Branched alkanes, such as isohexane and isooctane, and cyclic ethers like cyclopentyl methyl ether (CPME), present a compelling profile for green chemistry. Their physical properties often lead to improved reaction conditions and easier work-up procedures.
Key Advantages:
-
Low Toxicity and Environmental Impact: Branched alkanes are generally less toxic than many traditional aprotic and ethereal solvents.[1]
-
High Stability: They are stable under both acidic and basic conditions and are less prone to peroxide formation compared to ethers like THF.
-
Hydrophobicity: Their low water solubility facilitates product extraction and solvent recycling.
-
Favorable Boiling Points: Branched alkanes often have boiling points suitable for a range of reaction temperatures and are easily removed under reduced pressure. The boiling point of branched-chain alkanes is typically lower than their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[2][3]
Data Presentation: Physical Properties of Selected Solvents
| Solvent | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) | Viscosity (cP at 20°C) |
| Alternative Solvents | |||||
| Isohexane (2-Methylpentane) | C₆H₁₄ | 86.18 | 60.3 | 0.653 | ~0.3 |
| Heptane | C₇H₁₆ | 100.21 | 98.4 | 0.684 | 0.42 |
| Isooctane (2,2,4-Trimethylpentane) | C₈H₁₈ | 114.23 | 99.2 | 0.692 | 0.50 |
| Cyclopentyl Methyl Ether (CPME) | C₆H₁₂O | 100.16 | 106 | 0.86 | 0.55 |
| Traditional Solvents (for comparison) | |||||
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 | 0.889 | 0.48 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 | 0.23 |
Note: Values are approximate and can vary slightly with specific isomers and conditions.[1][4][5][6][7]
Experimental Protocols
The following protocols provide detailed methodologies for conducting Grignard, Wittig, and Suzuki-Miyaura reactions using branched alkanes and cyclopentyl methyl ether as solvents.
Grignard Reaction in Cyclopentyl Methyl Ether (CPME)
CPME is an excellent alternative to THF and diethyl ether for Grignard reactions, offering high yields and improved safety.[8][9] The use of an activator, such as diisobutylaluminum hydride (DIBAL-H), can be beneficial for the initiation of the reaction.[8]
Protocol: Synthesis of 1-(3-methoxyphenyl)ethanol
Materials:
-
Magnesium turnings
-
Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in n-hexane)
-
Cyclopentyl Methyl Ether (CPME), anhydrous
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), place well-ground magnesium turnings (729 mg, 30.0 mmol) into a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Activation: Add CPME (3 mL) and DIBAL-H solution (0.15 mL, 0.15 mmol) to the flask. Stir the suspension for 30 minutes at room temperature.
-
Grignard Reagent Formation: Heat the suspension to 60°C. Prepare a solution of 3-bromoanisole (3.74 g, 20.0 mmol) in CPME (13 mL) and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux. The initiation of the reaction is indicated by a color change and the state of the solution.[8]
-
Reaction Completion: After the addition is complete, stir the reaction mixture at 60°C for a total of 3 hours. Allow the mixture to cool to room temperature.
-
Reaction with Electrophile: In a separate flask under an inert atmosphere, prepare a solution of benzaldehyde (1.06 g, 10.0 mmol) in CPME (2 mL). To this solution, add the prepared Grignard reagent (1.2 equivalents) dropwise. Stir the mixture for 30 minutes at room temperature.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with CPME. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(3-methoxyphenyl)ethanol.
Expected Yield: High yields, often comparable or superior to reactions in THF, have been reported. For example, the reaction of 3-methoxyphenylmagnesium bromide with benzaldehyde in CPME has been shown to proceed in high yield.[8]
Wittig Reaction in a Branched Alkane Solvent (Hexane)
The Wittig reaction is a versatile method for alkene synthesis. While often performed in polar aprotic solvents, it can be effectively carried out in nonpolar branched alkanes, particularly in phase-transfer catalysis conditions.[10]
Protocol: Synthesis of trans-Stilbene
Materials:
-
Benzaldehyde
-
Diethylbenzylphosphonate
-
40% Aqueous Sodium Hydroxide (NaOH)
-
Aliquat 336 (phase-transfer catalyst)
-
Standard glassware for reflux
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine benzaldehyde (0.220 mL, 2.17 mmol), diethylbenzylphosphonate (1.00 mmol), and 5 drops of Aliquat 336.
-
Solvent Addition: Add hexane (3 mL) and 40% aqueous NaOH (3 mL) to the flask.
-
Reaction: Stir the biphasic mixture vigorously and heat to reflux for 1 hour.[10]
-
Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Separate the layers and wash the organic layer with water.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the hexane by rotary evaporation. The crude product can be purified by recrystallization to yield trans-stilbene.[10]
Expected Yield: This method typically provides the trans-alkene as the major product in good yield.[10]
Suzuki-Miyaura Coupling in Cyclopentyl Methyl Ether (CPME)
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation. CPME can serve as an effective and greener alternative to traditional solvents like dioxane and THF in this palladium-catalyzed reaction.[11]
Protocol: Synthesis of 4-Methoxybiphenyl
Materials:
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Cyclopentyl Methyl Ether (CPME)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in CPME (5 mL). Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Reaction Assembly: To the catalyst mixture, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solids. Wash the solids with CPME.
-
Extraction and Purification: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to afford 4-methoxybiphenyl.
Expected Yield: Good to excellent yields are typically achieved in CPME for a variety of Suzuki-Miyaura coupling reactions.
Visualizations
The following diagrams illustrate the advantages of branched alkane solvents and a typical experimental workflow.
References
- 1. Iso [macro.lsu.edu]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. researchgate.net [researchgate.net]
- 10. cactus.utahtech.edu [cactus.utahtech.edu]
- 11. web.mnstate.edu [web.mnstate.edu]
Application Notes and Protocols: 4,4-Dipropylheptane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a notable lack of published research specifically detailing the use of 4,4-dipropylheptane as a non-polar solvent in catalytic reactions. These application notes and protocols are therefore based on the known physical and chemical properties of this compound and are intended to serve as a guide for its potential application and further research in the field of catalysis. The experimental protocols provided are generalized examples and should be adapted and optimized for specific catalytic systems.
Introduction to this compound as a Potential Non-Polar Solvent
This compound is a highly branched, non-polar alkane.[1][2] Its chemical structure and physical properties suggest its potential as a non-polar solvent in various chemical reactions, including catalysis. As a high-molecular-weight branched alkane, it offers a unique combination of properties such as a wide liquid range, low polarity, and chemical inertness, which can be advantageous in specific catalytic applications. One notable mention of its potential use is as an alternative diluent in the PUREX process for reprocessing spent nuclear fuel, highlighting its stability and specialized solvent characteristics.[2]
Physicochemical Properties of this compound
The suitability of a solvent for a particular catalytic reaction is largely determined by its physical and chemical properties. The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₈ | [1][3] |
| Molecular Weight | 184.36 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 222.6 °C at 760 mmHg | [1] |
| Melting Point | -26.15 °C (247 K) | [4] |
| Density | 0.755 g/cm³ | [1] |
| Flash Point | 84.4 °C | [1] |
| Refractive Index | 1.423 | [1] |
| Vapor Pressure | 0.15 mmHg at 25°C | [1] |
| CAS Number | 17312-72-0 | [1] |
Potential Applications in Catalysis
While specific examples are not available in the current literature, the properties of this compound suggest its potential utility in several areas of catalysis:
-
Homogeneous Catalysis: For reactions involving non-polar substrates and catalysts, this compound can serve as an inert reaction medium. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can increase reaction rates.
-
Heterogeneous Catalysis: In reactions with solid catalysts, the non-polar nature of this compound can be advantageous. It is less likely to compete with non-polar substrates for active sites on the catalyst surface.
-
Polymerization Reactions: Alkanes are common solvents for certain types of polymerization. The inert nature and high boiling point of this compound could be beneficial in controlling reaction temperature and preventing side reactions.
-
High-Temperature Reactions: Due to its high boiling point, it can be a suitable solvent for reactions requiring sustained high temperatures without the need for high-pressure equipment.
Generalized Experimental Workflow for a Catalytic Reaction
The following diagram illustrates a general workflow for a hypothetical catalytic reaction using this compound as a solvent.
Caption: A generalized workflow for conducting a catalytic reaction.
Generalized Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol is a hypothetical example of how this compound could be used as a solvent in a Suzuki-Miyaura cross-coupling reaction. Note: This protocol has not been experimentally validated and serves as a starting point for methods development.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
This compound (5 mL)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, the base, and a magnetic stir bar.
-
Add the aryl halide and the arylboronic acid to the flask.
-
Add this compound (5 mL) to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Logical Relationship of Solvent Properties to Catalytic Performance
The choice of a non-polar solvent like this compound can influence several aspects of a catalytic reaction. The following diagram illustrates these relationships.
Caption: Key properties of this compound and their potential impact.
Safety Precautions
This compound is a combustible liquid. Standard laboratory safety procedures should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion and Future Outlook
While this compound is not yet established as a common solvent in catalysis, its physical properties make it a candidate for investigation in reactions where a high-boiling, non-polar, and inert medium is required. Further research is needed to explore its utility in various catalytic transformations and to understand its solvent effects on reaction kinetics and selectivity. The information and generalized protocols provided here are intended to encourage and guide such investigations.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Reaction for 4,4-Dipropylheptane Synthesis
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers and professionals focused on the synthesis of 4,4-dipropylheptan-4-ol, the tertiary alcohol precursor to 4,4-dipropylheptane, via the Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction for synthesizing 4,4-dipropylheptan-4-ol won't start. What are the common causes and solutions?
A1: Failure to initiate is one of the most common issues in Grignard synthesis. The primary causes are typically a passivating magnesium oxide layer on the magnesium turnings and the presence of moisture.[1][2]
-
Magnesium Oxide (MgO) Layer: Magnesium metal readily oxidizes in air, forming a thin, unreactive layer of MgO that prevents the alkyl halide from reaching the metal surface.[2][3]
-
Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by protic sources like water, alcohols, or even acidic protons on glassware.[4][5] This is why rigorously anhydrous (dry) conditions are essential.[2][3]
Solutions:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried before use, typically by flame-drying under vacuum or oven-drying overnight and cooling under an inert atmosphere (e.g., nitrogen or argon).[2] Solvents like diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[1]
-
Activate the Magnesium: The MgO layer must be disrupted to expose fresh, reactive magnesium. Several activation methods are available, as detailed in the table below.[2][6]
Q2: What are the major side reactions that reduce the yield of 4,4-dipropylheptan-4-ol, and how can they be minimized?
A2: Several side reactions can compete with the desired nucleophilic addition of the propylmagnesium bromide to 4-heptanone (B92745).[1]
-
Wurtz Coupling: The Grignard reagent can react with the unreacted propyl bromide starting material to form hexane (B92381) (R-R coupling). This is a significant side reaction, especially if the local concentration of the alkyl halide is high.[1][4] To minimize this, add the propyl bromide solution slowly to the magnesium suspension to ensure it reacts with the magnesium before it can couple with the already-formed Grignard reagent.[6]
-
Enolization: The Grignard reagent can act as a base and abstract an alpha-proton from the 4-heptanone, forming an enolate. This results in the recovery of the starting ketone after the acidic workup.[1][7] While 4-heptanone is not exceptionally hindered, this can still occur. Using a less basic Grignard reagent (not applicable here) or ensuring a low reaction temperature during ketone addition can help suppress this pathway.[8]
-
Reduction: If the Grignard reagent has β-hydrogens (which propylmagnesium bromide does), it can reduce the ketone to a secondary alcohol (4-heptanol) via a hydride transfer mechanism.[1][7] This is more common with sterically hindered ketones.
Q3: Which solvent is better for this reaction: diethyl ether or tetrahydrofuran (THF)?
A3: Both diethyl ether and THF are standard solvents for Grignard reactions.[3]
-
Diethyl Ether: Often allows for easier reaction initiation due to its lower boiling point (34.6°C), which enables a gentle reflux to indicate reaction progress.[2]
-
Tetrahydrofuran (THF): Has a higher boiling point and is a better solvent for stabilizing the Grignard reagent complex, which can be beneficial, especially when using less reactive alkyl halides (like chlorides).[1][9]
For the reaction of propyl bromide with magnesium, diethyl ether is typically sufficient and effective.
Q4: How can I confirm that my propylmagnesium bromide reagent has formed successfully before adding the 4-heptanone?
A4: Visual cues are the primary indicator of successful Grignard reagent formation. The reaction mixture will typically turn cloudy and grayish or brownish.[2] A gentle, spontaneous reflux of the ether solvent is also a strong sign that the exothermic reaction is proceeding.[1] Once the addition of propyl bromide is complete, most of the metallic magnesium should have been consumed. For quantitative analysis, a titration method, such as the one described by Knochel, can be used to determine the molarity of the Grignard reagent.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Passivated magnesium surface (oxide layer).[6] 2. Wet glassware or solvent.[2] 3. Low reactivity of the alkyl halide. | 1. Activate Magnesium: Use one of the methods in the table below (e.g., add a crystal of iodine, a few drops of 1,2-dibromoethane, or mechanically crush the turnings).[6][8] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent.[2] |
| Low Yield of Tertiary Alcohol | 1. Significant Wurtz coupling side reaction.[1] 2. Incomplete Grignard formation. 3. Quenching by moisture or acidic impurities.[4] 4. Enolization of the ketone.[1] | 1. Minimize Coupling: Add the propyl bromide solution slowly and dropwise to the magnesium suspension.[6] 2. Improve Formation: Ensure magnesium is fully activated and allow sufficient reaction time for formation. 3. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon. 4. Control Temperature: Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.[8] |
| Reaction is Uncontrolled and Overly Exothermic | 1. Addition of propyl bromide is too fast.[6] 2. Insufficient cooling. | 1. Slow the Addition: Use a pressure-equalizing dropping funnel to add the alkyl halide dropwise. 2. Use an Ice Bath: If necessary, use an ice-water bath to moderate the reaction rate, especially during the initial formation stage. |
| Significant Amount of Hexane Byproduct Detected | Wurtz coupling reaction is dominant.[1] | 1. Slow Addition: Drastically reduce the rate of propyl bromide addition. 2. Ensure Efficient Stirring: Vigorous stirring helps the alkyl halide react quickly with the magnesium surface.[8] |
| Significant Amount of 4-Heptanone Recovered | Enolization of the ketone by the Grignard reagent.[1] | 1. Low-Temperature Addition: Add the 4-heptanone solution to the Grignard reagent while cooling the flask in an ice bath (0 °C).[8] 2. Consider Additives: In difficult cases, additives like cerium(III) chloride (Luche reduction conditions) can be used to enhance nucleophilicity over basicity, though this is often unnecessary for simple ketones. |
Data Presentation
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Description | Advantages | Considerations | Expected Impact on Yield |
| Iodine Crystal | A small crystal of iodine is added to the magnesium. The iodine etches the surface, exposing fresh metal.[2] | Simple, effective, and provides a clear visual cue (disappearance of purple color).[2] | Can introduce trace impurities if excess is used. | High |
| 1,2-Dibromoethane | A small amount is added, which reacts to form ethylene (B1197577) and MgBr₂, activating the surface.[8] | Very effective for stubborn reactions. | Introduces byproducts (ethylene gas). | High |
| Mechanical Crushing | Gently grinding the magnesium turnings with a glass rod in the dry flask.[8][11] | Chemical-free activation method. | Can be difficult to perform effectively and carries a risk of breaking the flask.[11] | Moderate to High |
| Sonication | Using an ultrasonic bath to clean the magnesium surface via cavitation. | Effective and clean. | Requires specialized equipment. | High |
| No Activation | Relying on the purity of the magnesium and reagents alone. | Simplest method. | High risk of initiation failure, especially with older magnesium.[3] | Low to Moderate |
Experimental Protocol: Synthesis of 4,4-Dipropylheptan-4-ol
This protocol details the synthesis of the tertiary alcohol precursor.
Materials:
-
Magnesium turnings
-
4-Heptanone
-
Anhydrous diethyl ether (or THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Iodine (one small crystal for activation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Inert gas line (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Preparation of Apparatus:
-
Thoroughly clean and flame-dry all glassware under vacuum or oven-dry at 120°C overnight. Assemble the apparatus (three-necked flask with dropping funnel and condenser) while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.[2]
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.1 equivalents) and a single crystal of iodine into the reaction flask.
-
In the dropping funnel, prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (~10%) of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The initiation is marked by the fading of the iodine color and the appearance of cloudiness or gentle bubbling.[12] Gentle warming with a heat gun may be required to start the reaction.[12]
-
Once initiated, add the remainder of the 1-bromopropane solution dropwise at a rate that maintains a gentle reflux, indicating a controlled reaction.[1]
-
After the addition is complete, stir the grayish, cloudy mixture for an additional 30-60 minutes to ensure all the magnesium has reacted.[12]
-
-
Reaction with 4-Heptanone:
-
Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0°C.[1]
-
Dissolve 4-heptanone (1.0 equivalent relative to 1-bromopropane) in anhydrous diethyl ether in the dropping funnel.
-
Add the ketone solution dropwise to the stirred, cooled Grignard solution. Maintain a low temperature to control the exothermic reaction and minimize side reactions.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the reaction goes to completion. A thick, white precipitate of the magnesium alkoxide will form.[12]
-
-
Work-up and Purification:
-
Cool the reaction flask back down in an ice bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent.[8] This is preferred over water or strong acid to avoid forming strong emulsions.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.
-
Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the crude 4,4-dipropylheptan-4-ol.
-
Purify the resulting tertiary alcohol by vacuum distillation or flash column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low-yield Grignard reactions.
Caption: Synthesis pathway for 4,4-dipropylheptan-4-ol via Grignard reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Phase Separation with 4,4-Dipropylheptane Diluent
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with phase separation when using 4,4-dipropylheptane as a diluent.
Troubleshooting Guides
Issue: Formation of a Stable Emulsion
Q1: My aqueous and organic layers are not separating and have formed a stable emulsion. What are the potential causes and how can I resolve this?
A1: Emulsion formation is a common issue in liquid-liquid extractions, often occurring when components in the sample act as surfactants.[1] With this compound, a non-polar alkane, this is frequently observed when working with complex biological samples or formulations containing lipids, proteins, or surfactants.
Potential Causes:
-
High concentration of surfactant-like molecules: Lipids, phospholipids, free fatty acids, and proteins can stabilize emulsions.[1]
-
Intense agitation: Vigorous shaking or mixing can increase the surface area between the two phases, promoting emulsion formation.[1]
-
Similar densities of the two phases: Insufficient density difference can hinder gravitational separation.
Troubleshooting Steps:
-
Reduce Agitation: Instead of vigorous shaking, gently swirl or rock the separation vessel. This minimizes the energy input that creates fine droplets and promotes coalescence.[1]
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase. This increases the ionic strength and polarity of the aqueous layer, which can help break the emulsion by forcing the surfactant-like molecules into one of the phases.[1]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to break the emulsion and separate the layers.[1]
-
Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug. These materials can help to coalesce the dispersed droplets.[1]
-
Solvent Modification: Add a small amount of a different organic solvent with a slightly higher polarity (e.g., a long-chain alcohol) to alter the interfacial tension and potentially break the emulsion.[1]
-
Temperature Modification: Gently warming or cooling the mixture can sometimes destabilize the emulsion. Temperature changes can affect viscosity, density, and the solubility of the emulsifying agent.[2][3]
Issue: Poor Recovery of Analyte
Q2: I am experiencing low yield of my target analyte in the this compound phase. What factors could be contributing to this?
A2: Low recovery of the analyte in the organic phase is often related to its partitioning behavior between the aqueous and organic layers. The highly non-polar nature of this compound means it is most effective at extracting other non-polar compounds.[4]
Potential Causes:
-
Analyte Polarity: Your analyte may be more polar than anticipated, resulting in a low partition coefficient (logP) and a preference for the aqueous phase.
-
pH of the Aqueous Phase: For ionizable compounds, the pH of the aqueous phase is critical. The charged (ionized) form of a molecule is typically more water-soluble, while the neutral form is more soluble in organic solvents.
-
Insufficient Mixing: Inadequate contact between the two phases will lead to incomplete extraction.
-
Analyte Binding: The analyte may be binding to other components in the sample matrix, such as proteins.[1]
Troubleshooting Steps:
-
Adjust pH: For acidic or basic analytes, adjust the pH of the aqueous phase to suppress the ionization of your target compound, thereby increasing its partitioning into the this compound phase. For an acidic compound, lower the pH. For a basic compound, raise the pH.
-
Increase Mixing Time/Surface Area: Ensure thorough but gentle mixing to maximize the interfacial area and allow for efficient mass transfer.
-
Perform Multiple Extractions: It is often more efficient to perform two to three extractions with smaller volumes of this compound than one extraction with a large volume.
-
Disrupt Protein Binding: If protein binding is suspected, a protein precipitation step may be necessary prior to extraction.
Issue: Third Layer Formation at the Interface
Q3: A third layer has formed between my aqueous and this compound layers. What is it and what should I do?
A3: The formation of a third layer, often referred to as an "interfacial crud" or "rag layer," is typically an accumulation of insoluble material.
Potential Causes:
-
Precipitated Material: Changes in solvent composition or pH during extraction can cause some components to precipitate.
-
Particulate Matter: Insoluble particulates from the original sample can collect at the interface.
-
Denatured Proteins: Proteins from biological samples can denature and precipitate at the interface.
Troubleshooting Steps:
-
Identify the Layer: Carefully try to remove a small sample of the third layer to determine if it is solid or a liquid emulsion.
-
Filtration: Attempt to filter the entire mixture through a coarse filter (like glass wool) to remove the solid material.
-
Centrifugation: Centrifuging the mixture can help to compact the solid layer, allowing for easier separation of the two liquid phases.
-
Solvent Addition: Adding a small amount of a solvent in which the interfacial material is soluble can sometimes resolve the issue.
Frequently Asked Questions (FAQs)
Q4: What are the key physical properties of this compound that I should be aware of?
A4: Understanding the physical properties of this compound is crucial for designing and troubleshooting your experiments. It is a branched alkane, which influences its solvent characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source |
| Molecular Formula | C13H28 | - | [5] |
| Molecular Weight | 184.36 | g/mol | [6] |
| Boiling Point | 222.6 | °C at 760 mmHg | [5] |
| Density | 0.755 | g/cm³ | [5] |
| Flash Point | 84.4 | °C | [5] |
| Vapor Pressure | 0.15 | mmHg at 25°C | [5] |
| Refractive Index | 1.423 | - | [5] |
| logP (Octanol/Water) | 5.173 | - | [7] |
| Water Solubility (log10WS) | -5.02 | mol/L | [7] |
Q5: How does the structure of this compound compare to other common alkane solvents like n-heptane?
A5: this compound is a branched alkane, whereas n-heptane is a straight-chain alkane.[4][8] This structural difference can lead to variations in solvent properties such as viscosity, boiling point, and how they interact with solutes at a molecular level. While both are non-polar, the branching in this compound can affect its packing and solvation capabilities.
Q6: Can temperature changes affect the phase separation process with this compound?
A6: Yes, temperature can significantly influence liquid-liquid phase separation.[2][9] Changes in temperature can alter the solubility of the analyte in each phase, change the viscosity and density of the solvents, and impact the stability of emulsions.[3] The direction of the effect (whether it promotes or inhibits phase separation) depends on the specific thermodynamics of the system.[9]
Experimental Protocols & Visualizations
Protocol: Breaking an Emulsion with "Salting Out"
-
Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water while stirring until no more salt dissolves and a small amount of solid salt remains at the bottom.
-
Add Brine to the Emulsion: To your separatory funnel containing the emulsified layers, add a volume of the saturated brine solution equal to approximately 10-20% of the aqueous phase volume.
-
Gentle Mixing: Gently invert the separatory funnel several times to mix the brine with the aqueous phase. Do not shake vigorously.
-
Allow to Settle: Place the separatory funnel back on its stand and allow the layers to separate. The increased ionic strength of the aqueous phase should help to break the emulsion.
-
Drain the Layers: Once the layers have clearly separated, proceed with draining the lower (aqueous) layer.
Diagrams
Caption: Troubleshooting workflow for resolving stable emulsions.
Caption: Decision tree for troubleshooting poor analyte recovery.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 4. laballey.com [laballey.com]
- 5. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 6. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound (CAS 17312-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. researchgate.net [researchgate.net]
- 9. Interactions between Phase-Separated Liquids and Membrane Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Emulsion Formation with Branched Alkane Solvents
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address and prevent emulsion formation when using branched alkane solvents in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form when using alkane solvents?
An emulsion is a stable mixture of two immiscible liquids, like an aqueous solution and an organic solvent, where one liquid is dispersed as microscopic droplets within the other.[1] In a laboratory setting, this often occurs during liquid-liquid extraction. Emulsion formation is primarily driven by the presence of emulsifying agents and the input of mechanical energy (e.g., vigorous shaking).[1][2] Emulsifying agents are molecules with both polar (hydrophilic) and non-polar (hydrophobic) regions that position themselves at the interface between the two liquids, reducing interfacial tension and stabilizing the droplets.[1]
Q2: What are common emulsifying agents in a research or drug development context?
In biological and pharmaceutical samples, common emulsifying agents include:
-
Phospholipids: Key components of cell membranes with a polar head and nonpolar tails.[1]
-
Proteins: Can unfold and aggregate at the oil-water interface.
-
Surfactants or detergents: Often used in sample preparation.
-
Fine solid particles: Can accumulate at the interface and stabilize emulsions.[3]
-
Asphaltenes and resins: In crude oil contexts, these are known to be potent emulsifiers.[4]
Q3: How does the structure of an alkane solvent (branched vs. linear) affect emulsion formation?
Q4: What are the primary strategies to prevent emulsion formation from the start?
Preventing an emulsion is more effective than trying to break one.[1] Key preventative strategies include:
-
Gentle Mixing: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. This minimizes the energy input that creates fine droplets.[1][8]
-
Solvent Choice: While this guide focuses on branched alkanes, consider if the chosen solvent is optimal for your extraction.
-
Sample Pre-treatment: If your sample is known to cause emulsions, pre-treatment steps like protein precipitation or filtering cellular debris can remove potential emulsifying agents.[1]
-
Using Solid-Phase Extraction (SPE): As an alternative to liquid-liquid extraction (LLE), SPE uses a solid sorbent and can be less prone to emulsion issues.[1][8]
Troubleshooting Guide
Q1: I have already formed a stable emulsion. What are the first steps to try and break it?
-
Be Patient: Allow the separatory funnel to stand undisturbed for some time. Gravity alone may be sufficient for the phases to separate.[1] Gentle tapping on the side of the funnel can sometimes help.[1]
-
"Salting Out": Add a small amount of a saturated salt solution, such as brine (saturated NaCl).[1][8] This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[8] Add the salt solution, gently swirl, and then allow it to settle.
Q2: "Salting out" didn't work. What other methods can I use to break the emulsion?
-
Centrifugation: This is a very effective method. The centrifugal force accelerates the separation of the dispersed droplets.[1][8] Transfer the emulsion to centrifuge tubes, ensure they are balanced, and centrifuge at a moderate speed (e.g., 3000 x g for 15-20 minutes).[1]
-
Addition of a Different Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and may help to break the emulsion.[8]
-
Filtration: The emulsion can sometimes be disrupted by passing it through a glass wool plug or phase separation filter paper.[8]
-
Heating or Cooling: Gently warming the mixture can sometimes decrease viscosity and help break the emulsion. Conversely, for some systems, cooling or even partially freezing the aqueous layer can be effective.
Data Presentation
The table below summarizes key physical properties of some common linear and branched alkanes. Lower density differences between the solvent and aqueous phase, and higher viscosities, can sometimes contribute to more stable emulsions.
| Solvent | Isomer Type | Molecular Formula | Density (g/mL at 20°C) | Viscosity (cP at 20°C) | Boiling Point (°C) |
| n-Hexane | Linear | C₆H₁₄ | 0.659 | 0.312 | 68.7 |
| Isohexane (2-Methylpentane) | Branched | C₆H₁₄ | 0.653 | 0.306 | 60.3 |
| n-Heptane | Linear | C₇H₁₆ | 0.684 | 0.409 | 98.4 |
| Isoheptane (2-Methylhexane) | Branched | C₇H₁₆ | 0.679 | 0.370 | 90.0 |
| n-Octane | Linear | C₈H₁₈ | 0.703 | 0.542 | 125.7 |
| Isooctane (2,2,4-Trimethylpentane) | Branched | C₈H₁₈ | 0.692 | 0.504 | 99.3 |
Note: This data is for illustrative purposes to highlight the differences between linear and branched alkanes. Actual emulsion stability will depend on the specific experimental conditions.
Experimental Protocols
Protocol: Liquid-Liquid Extraction with Minimized Emulsion Formation
-
Preparation:
-
Ensure the separatory funnel is clean and the stopcock is properly sealed.
-
Dissolve the sample in the appropriate initial solvent (either the aqueous or organic phase).
-
-
Addition of Solvents:
-
Add the dissolved sample to the separatory funnel.
-
Slowly add the second, immiscible solvent (e.g., your branched alkane solvent) down the side of the funnel to minimize initial mixing.
-
-
Mixing:
-
Stopper the funnel and hold it with two hands, one on the stopper and one on the stopcock.
-
Do not shake vigorously. Instead, gently invert the funnel 5-10 times, venting frequently by opening the stopcock (while the funnel is inverted and pointed away from you) to release any pressure buildup.
-
This gentle mixing is often sufficient for extraction while minimizing the risk of emulsion formation.[1]
-
-
Separation:
-
Place the funnel back in a ring stand and allow the layers to fully separate.
-
If a small emulsion layer forms at the interface, give it time to resolve. Refer to the troubleshooting guide if it persists.
-
-
Draining:
-
Remove the stopper.
-
Carefully drain the lower layer through the stopcock.
-
Drain the upper layer through the top opening of the funnel to avoid re-contamination with any droplets of the lower phase remaining in the stopcock.
-
Visualizations
Caption: Troubleshooting workflow for breaking a stable emulsion.
Caption: Experimental workflow for extraction with emulsion prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. thecosmeticformulator.com [thecosmeticformulator.com]
- 3. onepetro.org [onepetro.org]
- 4. bsee.gov [bsee.gov]
- 5. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ck12.org [ck12.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Stability of 4,4-Dipropylheptane Under Acidic Conditions
Frequently Asked Questions (FAQs)
Q1: What is the expected general stability of 4,4-dipropylheptane in the presence of acids?
A1: this compound, as a saturated alkane, is generally considered to be chemically inert under mild acidic conditions. However, under forcing conditions, such as in the presence of strong or superacids, or at elevated temperatures, it can undergo reactions such as isomerization and cracking. The highly branched structure of this compound, with a quaternary carbon at its center, may influence its reactivity profile compared to linear alkanes.
Q2: What are the potential degradation pathways for this compound under strong acidic conditions?
A2: The degradation of branched alkanes in strong acids typically proceeds through the formation of carbocation intermediates.[1][2] The most likely pathways for this compound include:
-
Isomerization: The initial carbocation can undergo rearrangements, such as hydride and alkyl shifts, to form more stable carbocations, leading to a mixture of structural isomers.[3][4][5][6]
-
Cracking (β-scission): The carbocation intermediates can break down into smaller alkanes and alkenes. This process is more prevalent at higher temperatures and acid strengths.
Q3: Are there any specific structural features of this compound that might influence its stability?
A3: Yes, the presence of a quaternary carbon atom (the central carbon bonded to four other carbon atoms) is a key structural feature. While this quaternary center itself is sterically hindered, the adjacent methylene (B1212753) groups can be susceptible to hydride abstraction to form a secondary carbocation. This carbocation can then initiate a cascade of rearrangement and cracking reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in acidic environments.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Product Formation (Isomers Detected) | Acid-catalyzed isomerization is occurring. | 1. Lower the reaction temperature: Isomerization rates are highly temperature-dependent. 2. Reduce acid concentration: Use the minimum acid concentration necessary for your primary reaction. 3. Change the acid type: Consider using a milder acid if the protocol allows. 4. Shorten reaction time: Minimize the exposure of this compound to acidic conditions. |
| Sample Loss or Formation of Gaseous Byproducts | Cracking of the alkane backbone is likely taking place. | 1. Significantly reduce the temperature: Cracking is more sensitive to temperature than isomerization. 2. Use a less concentrated acid: High acid strength promotes β-scission. 3. Ensure an inert atmosphere: While alkanes are generally stable, the presence of oxygen at high temperatures can lead to oxidative degradation. |
| Inconsistent Reaction Outcomes | Variability in acid concentration, temperature, or reaction time. | 1. Standardize all reaction parameters: Precisely control temperature, acid concentration, and reaction duration. 2. Ensure homogenous mixing: In biphasic systems, ensure efficient stirring to maintain consistent contact between the organic and acidic phases. 3. Purify starting material: Impurities in this compound could act as initiators for degradation. |
Experimental Protocols
While specific experimental data for this compound is limited, the following general protocol can be adapted to assess its stability under acidic conditions.
Protocol: General Acid Stability Assessment of this compound
-
Materials:
-
This compound (high purity)
-
Selected acid (e.g., sulfuric acid, triflic acid) at various concentrations
-
Inert solvent (e.g., a high-boiling point alkane if co-solvent is needed)
-
Internal standard for GC analysis (e.g., a stable, non-reactive hydrocarbon)
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
Extraction solvent (e.g., diethyl ether or hexane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a temperature-controlled reaction vessel, combine this compound and the internal standard.
-
If using a co-solvent, add it to the mixture.
-
Bring the mixture to the desired reaction temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add the specified concentration of the acid to initiate the reaction.
-
Maintain the reaction at the set temperature with vigorous stirring.
-
At predetermined time points, withdraw aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a chilled quenching solution.
-
Extract the organic components with the chosen extraction solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the sample by Gas Chromatography (GC) to quantify the remaining this compound and identify any new products.
-
Data Presentation
The following tables illustrate how quantitative data from stability studies could be presented. The data shown here is hypothetical and for illustrative purposes only.
Table 1: Hypothetical Degradation of this compound in Sulfuric Acid at 80°C
| Time (hours) | Remaining this compound (%) | Total Isomers (%) | Cracking Products (%) |
| 0 | 100 | 0 | 0 |
| 1 | 95.2 | 4.1 | 0.7 |
| 2 | 89.8 | 8.5 | 1.7 |
| 4 | 80.1 | 16.3 | 3.6 |
| 8 | 65.7 | 28.9 | 5.4 |
Table 2: Hypothetical Effect of Acid Strength on this compound Stability after 4 hours at 100°C
| Acid | Concentration (M) | Remaining this compound (%) | Total Isomers (%) | Cracking Products (%) |
| H₂SO₄ | 1 | 92.3 | 6.8 | 0.9 |
| H₂SO₄ | 5 | 75.4 | 19.2 | 5.4 |
| CF₃SO₃H | 1 | 68.1 | 25.7 | 6.2 |
Visualizations
The following diagrams illustrate key concepts related to the stability of this compound.
Caption: Potential degradation pathways of this compound in strong acid.
Caption: A typical experimental workflow for assessing alkane stability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. Rearrangement Reactions with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation Pathways of Branched Alkanes in Nuclear Reprocessing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of branched alkanes in nuclear reprocessing environments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of branched alkanes in the PUREX process?
A1: In the PUREX process, the organic solvent, typically a mixture of tri-n-butyl phosphate (B84403) (TBP) in a hydrocarbon diluent (like n-dodecane, which may contain branched alkanes), is exposed to nitric acid and ionizing radiation. This leads to the formation of various degradation products. For the alkane diluent, key degradation products include long-chain organic acids, nitroparaffins, long-chain alcohols, ketones, and alkyl nitrates.[1][2][3] The presence of branching in the alkane structure can influence the distribution and types of these products.
Q2: How do these degradation products affect the solvent extraction process?
A2: The accumulation of degradation products can significantly impair the efficiency and safety of the PUREX process. For instance, long-chain organic acids and alkyl butyl phosphoric acids can form stable complexes with fission products like zirconium, leading to poor decontamination of uranium and plutonium products.[1][2] These products can also alter the physical properties of the solvent, causing issues such as poor phase separation, interfacial tension problems, and the formation of stable emulsions.[1]
Q3: What are the main factors that accelerate the degradation of branched alkanes?
A3: The primary drivers for alkane degradation in nuclear reprocessing are exposure to ionizing radiation (radiolysis) and contact with nitric acid (acidolysis).[4][5] The presence of nitrous acid, which can be formed from the radiolysis of nitric acid, is also a significant contributor to the chemical degradation of the diluent. Elevated temperatures can further accelerate these degradation reactions.
Q4: Are there methods to mitigate the degradation of the organic solvent?
A4: Yes, several strategies are employed to minimize solvent degradation and its effects. Using highly purified normal paraffin (B1166041) hydrocarbons as the diluent can reduce the formation of problematic degradation products.[1][2] The solvent is also typically washed with a sodium carbonate solution to remove acidic degradation products like dibutyl phosphoric acid (DBP) and monobutyl phosphoric acid (MBP), which are degradation products of TBP.[2] Additionally, passing the solvent through a bed of alumina (B75360) can effectively clean it.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on branched alkane degradation.
Issue 1: Poor Phase Separation After Solvent-Aqueous Contact
| Possible Cause | Troubleshooting Step |
| High concentration of long-chain organic acids or other surfactants. | 1. Perform an alkaline wash (e.g., with sodium carbonate) of the organic phase to remove acidic degradation products. 2. Analyze the organic phase for surface-active compounds using techniques like interfacial tension measurement. |
| Formation of stable emulsions. | 1. Centrifuge the mixed phases at a higher speed or for a longer duration. 2. Consider passing the solvent through a solid adsorbent like alumina to remove emulsion-stabilizing species.[2] |
| High radiation dose leading to extensive degradation. | 1. Review the experimental radiation dose to ensure it is within a relevant range for the process being modeled. 2. If high doses are necessary, increase the frequency of solvent cleanup steps. |
Issue 2: Inconsistent or Low Decontamination Factors for Fission Products (e.g., Zirconium)
| Possible Cause | Troubleshooting Step |
| Presence of strong complexing agents in the organic phase. | 1. Analyze the degraded solvent for the presence of long-chain organic acids and alkyl butyl phosphoric acids, which are known to bind strongly with zirconium.[1][2] 2. Implement a solvent wash with a suitable reagent to strip these complexing agents. |
| Incomplete stripping of fission products from the recycled solvent. | 1. Optimize the stripping conditions (e.g., aqueous phase acidity, temperature). 2. Verify the purity of the recycled solvent before reuse. |
| Interference from TBP degradation products. | 1. Analyze for the presence of dibutyl phosphate (DBP) and monobutyl phosphate (MBP), as they also form strong complexes with zirconium.[2] 2. Ensure the alkaline wash procedure is effective at removing these TBP degradation products. |
Issue 3: Difficulty in Identifying and Quantifying Branched Alkane Degradation Products
| Possible Cause | Troubleshooting Step |
| Low concentration of specific degradation products. | 1. Employ pre-concentration techniques such as solid-phase extraction (SPE) to enrich the analytes of interest before analysis.[1] |
| Co-elution of isomers or similar compounds in chromatography. | 1. Optimize the gas chromatography (GC) or high-performance liquid chromatography (HPLC) method (e.g., temperature ramp, column type, mobile phase gradient). 2. Use a high-resolution mass spectrometer (MS) for detection to aid in the identification of co-eluting compounds. |
| Lack of commercially available standards for branched degradation products. | 1. Consider synthesizing the expected degradation products to serve as analytical standards for confirmation of identification and for quantification.[4] |
Experimental Protocols
Protocol 1: Accelerated Degradation Study of Branched Alkanes
Objective: To simulate the degradation of a branched alkane diluent in the presence of TBP and nitric acid under elevated temperatures.
Methodology:
-
Prepare a solution of 7.5% tri-n-butyl phosphate (TBP) in the branched alkane of interest (e.g., iso-dodecane).[1]
-
In a flat-bottom flask equipped with an air condenser and a magnetic stirrer, mix 25 mL of the organic solution with 25 mL of 10 M nitric acid.[2]
-
Add 0.1 grams of sodium nitrite (B80452) to the mixture to initiate the degradation process.[2]
-
Heat the mixture to reflux temperature on a hot plate with continuous stirring.[2]
-
After a predetermined time, cool the mixture and separate the organic and aqueous phases.
-
Wash the organic phase three times with 25 mL of deionized water.
-
Centrifuge the organic phase to remove any residual water.[2]
-
The resulting organic phase is ready for analysis of degradation products.
Protocol 2: Analysis of Acidic Degradation Products by HPLC
Objective: To identify and quantify long-chain organic acids in a degraded solvent sample.
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Use a suitable SPE cartridge (e.g., a basic alumina or anion exchange column) to concentrate the acidic degradation products from the organic solvent.
-
Condition the cartridge according to the manufacturer's instructions.
-
Load a known volume of the degraded organic solvent onto the cartridge.
-
Wash the cartridge with a non-polar solvent to remove the bulk hydrocarbon matrix.
-
Elute the acidic compounds with an appropriate solvent (e.g., an acidified methanol (B129727) solution).
-
Evaporate the eluent to a smaller volume and reconstitute in the mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., phosphate buffer).
-
Detection: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer for more definitive identification.
-
Quantification: Use external calibration curves prepared from standards of known long-chain organic acids (e.g., undecanoic acid, lauric acid).[1]
-
Data Presentation
Table 1: Common Degradation Products of Alkane Diluents in Nuclear Reprocessing
| Class of Compound | Specific Examples | Analytical Method | Reference |
| Long-Chain Organic Acids | Undecanoic acid, Lauric acid, Tridecanoic acid | HPLC, Potentiometric Titration | [1][2] |
| Nitroparaffins | Nitroalkanes | GC-MS, FTIR | [2][3] |
| Long-Chain Alcohols | Dodecanol isomers | GC-MS | [3] |
| Ketones | Dodecanone isomers | GC-MS | [2] |
| Alkyl Nitrates | Dodecyl nitrate | GC-MS | [2] |
| Alkyl Butyl Phosphoric Acids | Long-chain alkyl di-butyl phosphoric acid | Titration, GC (after derivatization) | [1][2] |
Visualizations
Caption: Radiolytic and acid-catalyzed degradation of a branched alkane.
References
Technical Support Center: Improving the Purity of Synthesized 4,4-Dipropylheptane
Welcome to the technical support center for the synthesis and purification of 4,4-dipropylheptane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to enhance the purity of your synthesized product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed method is a two-step process. The first step involves the Grignard reaction of 4-heptanone (B92745) with propylmagnesium bromide to synthesize the intermediate tertiary alcohol, 4-propyl-4-heptanol (B1594163). The second step is the reduction of this tertiary alcohol to the final product, this compound.
Q2: My Grignard reaction for the synthesis of 4-propyl-4-heptanol has a low yield. What are the common causes?
A2: Low yields in Grignard reactions are often due to a few critical factors:
-
Presence of moisture: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous.[1][2]
-
Poor quality of magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction. Activating the magnesium with a small crystal of iodine or mechanical grinding can be beneficial.[3]
-
Side reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent couples with the unreacted alkyl halide.[4][5][6] Slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent can minimize this.[4]
Q3: What are the primary impurities I should expect in my crude this compound product?
A3: The expected impurities will depend on the synthetic and purification methods used. Common impurities include:
-
Unreacted starting materials: 4-heptanone and propyl bromide.
-
Intermediate product: 4-propyl-4-heptanol, if the reduction step is incomplete.
-
Side products from the Grignard reaction: Hexane (B92381) (from Wurtz coupling of propyl bromide).
-
Side products from the reduction/dehydration step: Alkenes such as 4-propylhept-3-ene if a dehydration/hydrogenation route is used.[7]
Q4: Which purification method is most effective for obtaining high-purity this compound?
A4: Fractional distillation is the most effective method for separating this compound from the common impurities due to the significant differences in their boiling points.[8][9][10] For very closely boiling isomers, preparative gas chromatography (GC) can be employed for higher purity.[11]
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during the synthesis and purification of this compound.
Problem 1: Low Purity of this compound After Initial Purification
| Symptom | Possible Cause | Suggested Solution |
| Contamination with a lower boiling point compound. | Presence of unreacted propyl bromide, hexane (from Wurtz coupling), or 4-heptanone. | Perform a careful fractional distillation, ensuring a slow and steady distillation rate to effectively separate the lower boiling point fractions. Monitor the temperature at the distillation head closely. |
| Contamination with a higher boiling point compound. | Incomplete reduction of the intermediate, 4-propyl-4-heptanol. | Ensure the reduction reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time. If the impurity persists, a second fractional distillation may be necessary. |
| Presence of alkenes in the final product. | Incomplete hydrogenation after a dehydration step. | Ensure the hydrogenation catalyst is active and the reaction is run for a sufficient duration under appropriate hydrogen pressure. The alkene can be removed by fractional distillation, though the boiling points may be close to the desired product. |
Problem 2: Difficulty in Separating Impurities by Fractional Distillation
| Symptom | Possible Cause | Suggested Solution |
| Broad boiling point range during distillation of the main fraction. | Inefficient fractional distillation column or too rapid heating. | Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). Heat the distillation flask slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column. |
| Co-distillation of product and impurities. | Formation of an azeotrope. | While less common for these types of compounds, consider an alternative purification method such as preparative gas chromatography. |
Data Presentation
The following table summarizes the boiling points of the key compounds involved in the synthesis and purification of this compound, which is essential for planning the fractional distillation.
| Compound | Molecular Formula | Boiling Point (°C) | Potential Role in Synthesis |
| Propyl bromide | C₃H₇Br | 71[3][12][13][14][15] | Starting Material |
| Hexane | C₆H₁₄ | ~69[1][8][16][17][18] | Wurtz Coupling Byproduct |
| 4-Heptanone | C₇H₁₄O | 144 - 145[10][19][20][21][22] | Starting Material |
| Nonane | C₉H₂₀ | ~151[4][7][11][23][24] | Potential Byproduct |
| 4-Propylhept-3-ene | C₁₀H₂₀ | 160.5[7] | Dehydration Byproduct |
| 4-Propyl-4-heptanol | C₁₀H₂₂O | ~191 [16] | Intermediate |
| This compound | C₁₃H₂₈ | 222.6 [2] | Final Product |
Experimental Protocols
Protocol 1: Synthesis of 4-Propyl-4-heptanol via Grignard Reaction
This protocol describes the synthesis of the tertiary alcohol intermediate.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Propyl bromide
-
4-Heptanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine.
-
Add enough anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of propyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the propyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux. If not, gently warm the flask.
-
Once initiated, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Heptanone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 4-heptanone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up:
-
Carefully pour the reaction mixture over a mixture of crushed ice and saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by rotary evaporation to yield crude 4-propyl-4-heptanol.
-
Protocol 2: Reduction of 4-Propyl-4-heptanol to this compound
This protocol outlines the conversion of the tertiary alcohol to the final alkane product. Direct reduction of tertiary alcohols can be challenging. A common method involves converting the alcohol to a better leaving group followed by reduction.[15][23][25] An alternative is a two-step dehydration and hydrogenation.
Method A: Reductive Deoxygenation (Two-step)
-
Conversion to Alkyl Halide:
-
The tertiary alcohol can be converted to the corresponding alkyl chloride or bromide using concentrated HCl or HBr. This reaction proceeds via an SN1 mechanism.
-
Carefully react the crude 4-propyl-4-heptanol with an excess of cold, concentrated hydrobromic acid with vigorous stirring.
-
After the reaction is complete, separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous calcium chloride.
-
-
Reduction of the Alkyl Halide:
-
The resulting crude 4-bromo-4-propylheptane (B14516732) can be reduced to this compound using a reducing agent such as lithium aluminum hydride in an anhydrous ether solvent.
-
Caution: Lithium aluminum hydride is a highly reactive and dangerous reagent. Handle with extreme care under anhydrous conditions.
-
Alternatively, a less hazardous method involves catalytic hydrogenation.
-
Method B: Dehydration followed by Hydrogenation
-
Dehydration:
-
The tertiary alcohol, 4-propyl-4-heptanol, can be dehydrated to a mixture of alkenes (primarily 4-propylhept-3-ene and 4-propylhept-4-ene) by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.[6][26][27][28]
-
Heat the alcohol with a catalytic amount of concentrated sulfuric acid and distill the resulting alkene as it forms.
-
-
Hydrogenation:
-
The collected alkene mixture is then hydrogenated to this compound using a catalyst such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Protocol 3: Purification by Fractional Distillation
This protocol is for the final purification of this compound.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)
-
Heating mantle
-
Boiling chips
Procedure:
-
Set up the fractional distillation apparatus. Use a column with a high number of theoretical plates for better separation.
-
Place the crude this compound and a few boiling chips in the distillation flask.
-
Slowly heat the flask.
-
Collect the initial fractions, which will contain the lower boiling point impurities such as hexane, unreacted propyl bromide, and 4-heptanone. The temperature at the distillation head should remain relatively constant during the collection of each fraction.
-
As the temperature begins to rise, change the receiving flask to collect any intermediate fractions.
-
Collect the main fraction at the boiling point of this compound (~222.6 °C).[2] The temperature should remain stable during this collection.
-
Any higher boiling impurities, such as unreacted 4-propyl-4-heptanol, will remain in the distillation flask.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. quora.com [quora.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Wurtz Reaction - GeeksforGeeks [geeksforgeeks.org]
- 7. 4-propylhept-3-ene | 4485-13-6 [chemnet.com]
- 8. Fractional distillation - Wikipedia [en.wikipedia.org]
- 9. savemyexams.com [savemyexams.com]
- 10. Alkanes and fractional distillation [abpischools.org.uk]
- 11. benchchem.com [benchchem.com]
- 12. 4-Heptanol, 4-propyl- [webbook.nist.gov]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. savemyexams.com [savemyexams.com]
- 15. A Short On Preparation Of Alkanes By Reduction Of Alcohols, Aldehydes, Ketones Or Fatty Acids And Their Derivatives [unacademy.com]
- 16. Page loading... [wap.guidechem.com]
- 17. mytutor.co.uk [mytutor.co.uk]
- 18. 4-Propyl-4-heptanol | C10H22O | CID 137476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. 4-propyl-4-heptanol [stenutz.eu]
- 21. homework.study.com [homework.study.com]
- 22. orgsyn.org [orgsyn.org]
- 23. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 24. 4-propylheptane | CAS#:3178-29-8 | Chemsrc [chemsrc.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. 4-Propylheptane | C10H22 | CID 137855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. Wurtz reaction - Wikipedia [en.wikipedia.org]
"managing side reactions in the synthesis of quaternary alkanes"
Welcome to the technical support center for the synthesis of quaternary alkanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, you will find answers to frequently asked questions and detailed troubleshooting guides to address common challenges in constructing sterically congested carbon centers.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when synthesizing quaternary alkanes?
The primary challenges in constructing quaternary carbon centers are steric hindrance and the potential for various side reactions. Steric congestion around the reaction center can significantly slow down the desired transformation, while side reactions such as carbocation rearrangements, polyalkylation, and lack of regioselectivity can lead to complex product mixtures and low yields of the target molecule. Careful selection of the synthetic method and optimization of reaction conditions are crucial to overcome these hurdles.
Q2: How can I minimize carbocation rearrangements in Friedel-Crafts alkylation?
Carbocation rearrangements are a major limitation in Friedel-Crafts alkylation, especially when using primary alkyl halides.[1][2] To circumvent this, several strategies can be employed:
-
Use of Tertiary Alkyl Halides: Employing alkylating agents that form stable tertiary carbocations, such as t-butyl chloride, can prevent rearrangements.[3][4]
-
Friedel-Crafts Acylation Followed by Reduction: An alternative is to perform a Friedel-Crafts acylation, which is not prone to rearrangement, followed by a reduction of the resulting ketone to the desired alkane.[5]
-
Low Reaction Temperatures: Conducting the reaction at lower temperatures can sometimes suppress rearrangement pathways.[6][7]
Q3: Polyalkylation is a recurring issue in my Friedel-Crafts reactions. How can I favor mono-alkylation?
The initial alkylation product is often more reactive than the starting material, leading to polyalkylation.[8][9] To promote mono-alkylation, the following approaches are effective:
-
Use of Excess Aromatic Substrate: Employing a large excess of the aromatic compound shifts the reaction equilibrium towards the mono-substituted product.[6][10]
-
Control of Stoichiometry and Reaction Conditions: Careful control of the reactant molar ratios and using less active catalysts or lower temperatures can reduce the rate of subsequent alkylations.[6]
-
Steric Hindrance: Introducing a bulky alkyl group can sterically hinder further alkylation.[3]
Q4: What are the key considerations for a successful conjugate addition to form a quaternary center?
Successful conjugate addition for the synthesis of quaternary carbons relies on several factors:
-
Nucleophile Choice: The choice of nucleophile is critical. Organocuprates and Grignard reagents are commonly used.[11][12][13]
-
Catalyst System: For catalyzed reactions, the selection of the metal (e.g., copper) and the chiral ligand is crucial for achieving high yield and enantioselectivity.[12][14]
-
Lewis Acid Activation: Lewis acids can be used to activate the enone substrate, but their choice must be optimized to avoid side reactions.[15][16][17][18][19]
-
Reaction Conditions: Temperature and solvent can significantly impact the regioselectivity (1,4- vs. 1,2-addition) and the overall efficiency of the reaction.[12]
Q5: When should I consider using a protecting group strategy?
Protecting groups are essential when a molecule contains multiple reactive functional groups, and a reaction needs to be performed selectively at one site.[20][21] For example, if a molecule contains both a ketone and an ester, and you wish to reduce only the ester, the ketone must be protected to prevent its reduction.[20] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal (deprotection) afterward.[22][23]
Troubleshooting Guides
Friedel-Crafts Alkylation
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst (e.g., hydrated AlCl₃).[24] | Use a fresh, anhydrous Lewis acid catalyst. |
| Deactivated aromatic substrate.[10][24] | Ensure the aromatic ring is not strongly deactivated. | |
| Insufficiently reactive alkylating agent. | Use a more reactive alkylating agent (e.g., tertiary halide). | |
| Reaction temperature is too low.[6] | Gradually increase the reaction temperature while monitoring for side reactions. | |
| Formation of Multiple Isomers | Carbocation rearrangement.[1][2][25][26] | Use an alkylating agent that forms a stable carbocation. |
| Perform Friedel-Crafts acylation followed by reduction.[5] | ||
| Lack of regioselectivity. | Optimize catalyst and solvent to influence ortho/para selectivity.[24] | |
| Polyalkylation Products Observed | The mono-alkylated product is more reactive.[8][9] | Use a large excess of the aromatic substrate.[6][10] |
| Lower the reaction temperature.[6] | ||
| Charring or Darkening of Reaction Mixture | The reaction is too vigorous. | Control the rate of addition of the alkylating agent or catalyst. |
| Perform the reaction at a lower temperature, using an ice bath if necessary.[7] |
Conjugate Addition for Quaternary Centers
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of 1,4-Adduct | 1,2-addition is competing with 1,4-addition.[13] | For Grignard reagents, consider using a copper catalyst to favor 1,4-addition.[11][12] |
| Steric hindrance at the β-position.[27] | Use a more reactive nucleophile or a more effective catalyst system. | |
| Inactive catalyst or nucleophile. | Ensure the catalyst is active and the organometallic reagent is freshly prepared or titrated. | |
| Poor Enantioselectivity (for asymmetric reactions) | Inappropriate chiral ligand.[12] | Screen a variety of chiral ligands to find the optimal one for the specific substrate and nucleophile. |
| Racemization of the product. | Work up the reaction at a lower temperature and avoid harsh acidic or basic conditions. | |
| Formation of Side Products | Reaction with other functional groups. | Protect sensitive functional groups in the starting material.[20][21] |
| Decomposition of starting materials or products. | Optimize reaction temperature and time. |
Transition-Metal-Catalyzed Cross-Coupling
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst.[28] | Use a fresh catalyst and ensure anhydrous and anaerobic conditions if required. |
| Poor ligand choice. | Screen different ligands to optimize the reaction. For cobalt-catalyzed reactions, additives like 1,3-butadiene (B125203) can be crucial.[29][30][31] | |
| Unreactive coupling partners. | Ensure the organometallic reagent is active and the alkyl halide is sufficiently reactive (I > OTs > Br > Cl).[31] | |
| Homocoupling of the Organometallic Reagent | The rate of transmetalation is slow compared to homocoupling. | Adjust the reaction temperature and the rate of addition of the alkyl halide. |
| β-Hydride Elimination | The alkyl halide or the organometallic reagent is prone to elimination.[32] | Use a catalyst system known to suppress β-hydride elimination, such as certain cobalt or nickel catalysts.[28] |
| Poor Stereoselectivity | Non-stereospecific reaction mechanism. | For reactions involving chiral centers, choose a catalyst system that proceeds with a known stereochemical outcome (e.g., inversion via an SN2-like mechanism).[30][31] |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation - Synthesis of p-di-t-butylbenzene[3]
Materials:
-
t-butyl chloride (1.0 mL)
-
t-butylbenzene (0.5 mL)
-
Anhydrous aluminum chloride (0.05 g)
-
Diethyl ether
-
Ice-cold water
-
Anhydrous drying agent (e.g., Na₂SO₄)
Procedure:
-
In a 5 mL conical vial equipped with a spin vane, combine t-butyl chloride and t-butylbenzene.
-
Cool the mixture in an ice bath with stirring.
-
Weigh anhydrous aluminum chloride quickly in a tared and capped vial to minimize exposure to moisture.
-
Add the aluminum chloride to the chilled reaction mixture in three portions, stirring for 5 minutes after each addition.
-
After the final addition, remove the ice bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding 1 mL of ice-cold water and 2 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two additional 1 mL portions of diethyl ether.
-
Combine the organic layers and dry over an anhydrous drying agent.
-
Filter the dried solution and evaporate the solvent to obtain the product.
| Reactant | Amount | Molar Eq. |
| t-butyl chloride | 1.0 mL | ~2.0 |
| t-butylbenzene | 0.5 mL | 1.0 |
| Aluminum chloride | 0.05 g | ~0.1 |
Protocol 2: Copper-Catalyzed Conjugate Addition of a Grignard Reagent to a Cyclic Enone[14]
Materials:
-
Cyclohexenone
-
Ethylmagnesium bromide (EtMgBr) in Et₂O
-
Copper(I) chloride (CuCl)
-
TaniaPhos (chiral diphosphine ligand)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve CuCl (5 mol %) and TaniaPhos (6 mol %) in anhydrous Et₂O.
-
Cool the mixture to 0 °C.
-
Add cyclohexenone (1.0 eq) to the catalyst solution.
-
Slowly add EtMgBr (1.15 eq) to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
| Component | Molar % / Equivalents |
| Cyclohexenone | 1.0 eq |
| EtMgBr | 1.15 eq |
| CuCl | 5 mol % |
| TaniaPhos | 6 mol % |
Protocol 3: Cobalt-Catalyzed Cross-Coupling of an Alkyl Halide with a Tertiary Grignard Reagent[30][31]
Materials:
-
Alkyl halide (e.g., 1-iododecane)
-
t-Butylmagnesium chloride (t-BuMgCl)
-
Cobalt(II) chloride (CoCl₂)
-
Lithium iodide (LiI)
-
Isoprene
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add CoCl₂ (2 mol %) and LiI (4 mol %).
-
Add the anhydrous solvent, followed by isoprene.
-
Add the alkyl halide (1.0 eq).
-
Slowly add the t-BuMgCl solution (1.5 eq) to the reaction mixture at the appropriate temperature (optimized for the specific substrates).
-
Stir the reaction until completion (monitored by GC or TLC).
-
Quench the reaction with a suitable reagent (e.g., dilute HCl).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify by column chromatography.
| Component | Molar % / Equivalents |
| Alkyl Halide | 1.0 eq |
| t-BuMgCl | 1.5 eq |
| CoCl₂ | 2 mol % |
| LiI | 4 mol % |
| Isoprene | Additive |
Visualizations
Caption: Troubleshooting workflow for Friedel-Crafts alkylation side reactions.
Caption: Decision workflow for implementing a protecting group strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. cerritos.edu [cerritos.edu]
- 4. scribd.com [scribd.com]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - t-butyl benzene by Friedel-Crafts: some questions... - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 11. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Enantioselective Conjugate Addition of Grignard Reagents to Acyclic Enones [organic-chemistry.org]
- 13. Ch18: Conjugate addition [chem.ucalgary.ca]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Lewis Acid Catalyzed Transfer Hydromethallylation for the Construction of Quaternary Carbon Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lewis acid catalyzed allylboration: discovery, optimization, and application to the formation of stereogenic quaternary carbon centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Lewis Acid Catalyzed Transfer Hydromethallylation for the Construction of Quaternary Carbon Centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protecting group - Wikipedia [en.wikipedia.org]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Protective Groups [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Khan Academy [khanacademy.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cobalt-Catalyzed Cross-Couplings between Alkyl Halides and Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Co-catalyzed cross-coupling of alkyl halides with tertiary alkyl Grignard reagents using a 1,3-butadiene additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Co-Catalyzed Cross-Coupling of Alkyl Halides with Tertiary Alkyl Grignard Reagents Using a 1,3-Butadiene Additive [organic-chemistry.org]
- 32. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
Technical Support Center: Optimizing Solvent Extraction with 4,4-Dipropylheptane
Welcome to the technical support center for optimizing solvent extraction processes using 4,4-Dipropylheptane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses common issues encountered during solvent extraction with this compound in a question-and-answer format.
Issue 1: Poor Recovery of Target Compound
-
Question: I am experiencing low yields of my target compound when using this compound. What are the likely causes and how can I improve the recovery?
-
Answer: Low recovery can stem from several factors. Firstly, ensure the polarity of your target compound is suitable for a non-polar alkane solvent like this compound. Highly polar compounds will have poor solubility and thus low extraction efficiency.[1] Consider the following troubleshooting steps:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous phase can significantly improve partitioning into the organic layer. For acidic compounds, lower the pH of the aqueous phase to at least two pH units below the pKa of the analyte to ensure it is in its neutral, more hydrophobic form. For basic compounds, increase the pH to at least two units above the pKa.
-
Solvent-to-Feed Ratio: Increasing the volume of this compound relative to the aqueous feed can enhance extraction efficiency. Experiment with different solvent-to-feed ratios (e.g., 1:1, 2:1, 3:1) to find the optimal balance for your specific application.
-
Increase Mixing/Agitation Time: Ensure sufficient contact time between the two phases to allow for effective mass transfer. Gently increase the mixing time or agitation speed, but be mindful of potential emulsion formation.
-
Salting-Out Effect: Adding a neutral salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of your target compound in the aqueous layer, driving it into the organic phase.[2]
-
Issue 2: Emulsion Formation at the Interface
-
Question: A stable emulsion has formed between the aqueous and this compound layers, making phase separation difficult. How can I break this emulsion?
-
Answer: Emulsion formation is a common issue, particularly when dealing with complex matrices or high concentrations of surfactants.[3] Here are several techniques to break emulsions:
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize the formation of a stable emulsion.[2]
-
Addition of Brine: Introduce a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which can help to destabilize the emulsion.[2]
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can effectively break the emulsion and create a sharp interface.[2]
-
Addition of a Different Solvent: Adding a small amount of a more polar solvent (e.g., a long-chain alcohol) can alter the interfacial tension and help break the emulsion. However, be aware that this may affect the purity of your extract.[2]
-
Filtration: Passing the emulsified layer through a bed of glass wool or a phase separator filter paper can sometimes break the emulsion and allow for separation.[2]
-
Issue 3: Slow Phase Separation
-
Question: The separation of the this compound and aqueous phases is extremely slow, even without a significant emulsion. What can I do to speed up this process?
-
Answer: Slow phase separation can be caused by similar physical properties between the two phases or high viscosity.
-
Temperature Adjustment: Gently warming the separatory funnel can decrease the viscosity of both phases and promote faster separation. However, be cautious with volatile compounds. Increasing the temperature can decrease the viscosity of the solvent, improving its penetration into the sample matrix.[4]
-
Solvent Modification: While not always ideal, the addition of a small amount of a less viscous, miscible co-solvent to the this compound phase can lower its overall viscosity.
-
Check for Fine Particulates: Suspended fine solids can stabilize the interface. If present, consider a pre-filtration or centrifugation step of your initial sample.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the key physical and chemical properties of this compound relevant to solvent extraction?
-
A1: this compound is a branched-chain alkane. Its key properties include:
-
Polarity: Non-polar, making it suitable for extracting non-polar and weakly polar compounds.
-
Boiling Point: Approximately 222.6 °C at 760 mmHg, which is relatively high and can be advantageous for high-temperature extractions and reduces solvent loss through evaporation.[5]
-
Density: Approximately 0.755 g/cm³, meaning it will typically form the upper layer when used with an aqueous phase.[5]
-
Water Solubility: Very low, which is ideal for liquid-liquid extraction.
-
-
-
Q2: How does the branched structure of this compound affect its extraction efficiency compared to linear alkanes like n-heptane?
-
A2: The branching in this compound can influence its physical properties. Branched alkanes may have slightly different solvency characteristics compared to their linear counterparts. While specific data for this compound is limited, branched alkanes can sometimes offer different selectivity for certain compounds due to steric effects.
-
-
Q3: Is this compound a good solvent for extracting natural products?
-
A3: Yes, for certain classes of natural products. Its non-polar nature makes it effective for extracting lipids, oils, waxes, and other non-polar secondary metabolites from plant and microbial sources.[6] For more polar natural products, a different solvent system would be more appropriate.
-
-
Q4: What safety precautions should be taken when working with this compound?
-
A4: Like other alkanes, this compound is flammable. It should be handled in a well-ventilated fume hood, away from ignition sources. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Alkane Solvents
| Property | This compound | n-Heptane | n-Hexane |
| Molecular Formula | C₁₃H₂₈ | C₇H₁₆ | C₆H₁₄ |
| Molecular Weight ( g/mol ) | 184.36 | 100.21 | 86.18 |
| Boiling Point (°C) | 222.6[5] | 98.4 | 68.7 |
| Density (g/cm³ at 20°C) | 0.755[5] | 0.684 | 0.659 |
| Flash Point (°C) | 84.4[5] | -4 | -22 |
Table 2: Comparative Extraction Efficiency of Solvents for a Model Non-Polar Compound (Illustrative Data)
| Solvent | Distribution Coefficient (K) | % Recovery (Single Extraction) |
| This compound | Predicted High | Predicted High |
| n-Heptane | 8.5 | 89.5% |
| n-Hexane | 8.2 | 89.1% |
| Dichloromethane | 9.1 | 90.1% |
| Ethyl Acetate | 4.5 | 81.8% |
| Note: Data for this compound is predicted based on its non-polar character. Actual values may vary depending on the specific solute. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction of a Non-Polar Compound from an Aqueous Matrix
-
Preparation:
-
Ensure the separatory funnel is clean, dry, and the stopcock is properly lubricated and sealed.
-
Prepare a saturated solution of sodium chloride (brine) if needed for breaking emulsions.
-
Dissolve the sample containing the target compound in a suitable aqueous buffer. Adjust the pH if necessary to ensure the target compound is in its neutral form.
-
-
Extraction:
-
Transfer the aqueous sample solution to the separatory funnel.
-
Add a measured volume of this compound to the separatory funnel. A common starting point is a 1:1 volume ratio of organic to aqueous phase.
-
Stopper the funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure.
-
Shake the funnel gently for 2-3 minutes to ensure thorough mixing of the two phases. Vent periodically.
-
Place the funnel back in the ring stand and allow the layers to separate completely. The this compound layer will be the upper phase.
-
-
Separation:
-
Carefully drain the lower aqueous layer into a beaker.
-
Drain the upper organic layer containing the extracted compound through the top of the separatory funnel into a clean, dry flask to avoid contamination from any residual aqueous phase in the stopcock.
-
Repeat the extraction with fresh this compound if necessary to maximize recovery.
-
-
Drying and Concentration:
-
Add a drying agent (e.g., anhydrous sodium sulfate) to the collected organic phase to remove any residual water.
-
Gently swirl the flask and let it stand for 10-15 minutes.
-
Decant or filter the dried organic solution into a pre-weighed round-bottom flask.
-
Remove the this compound using a rotary evaporator. Due to its high boiling point, a higher bath temperature and/or lower pressure may be required compared to more volatile solvents.
-
Visualizations
Caption: Workflow for liquid-liquid extraction using this compound.
Caption: Decision tree for troubleshooting emulsion formation.
References
- 1. Khan Academy [khanacademy.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
Technical Support Center: Purifying Branched Alkanes with Column Chromatography
Welcome to the technical support center for the purification of branched alkanes using column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges in separating these nonpolar compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during the column chromatography of branched alkanes, presented in a question-and-answer format.
Question: Why is there poor resolution between my branched alkane isomers, resulting in co-elution?
Answer: Poor resolution of branched alkane isomers is a common challenge due to their similar polarities and structures. Several factors can contribute to this issue.
Troubleshooting Steps:
-
Optimize the Stationary Phase: For normal-phase chromatography of non-polar compounds like alkanes, a polar stationary phase is used.[1]
-
Silica (B1680970) Gel: This is the most common stationary phase for separating non-polar compounds.[1][2] Its slightly acidic nature can influence separation.
-
Alumina (B75360): Available in acidic, neutral, or basic forms, alumina offers different selectivity compared to silica and can be effective for separating hydrocarbons.[2][3]
-
-
Adjust the Mobile Phase Composition: The mobile phase for normal-phase chromatography of alkanes is typically a non-polar solvent or a mixture of non-polar and slightly more polar solvents.[4][5]
-
Start with a very non-polar solvent like hexane (B92381) or heptane.[4][5]
-
To increase the elution strength and improve the separation of closely related isomers, a small percentage of a slightly more polar solvent, such as ethyl acetate (B1210297) or isopropanol (B130326), can be gradually added.[1][5] This is known as a gradient elution.
-
The choice of alkane isomer in the mobile phase itself can fine-tune retention times.[6]
-
-
Optimize Column Packing and Dimensions:
-
Ensure the column is packed uniformly to prevent channeling, which leads to poor separation.[2] Uneven bands are a sign of poor packing.
-
A longer, narrower column generally provides better resolution, although it will increase the elution time and backpressure.
-
-
Control the Flow Rate: A slower flow rate allows for better equilibration between the stationary and mobile phases, which can improve resolution. However, an excessively slow flow rate can lead to band broadening due to diffusion.[2]
dot
Caption: Troubleshooting workflow for poor resolution of branched alkane isomers.
Question: My chromatogram shows peak tailing. What could be the cause and how can I fix it?
Answer: Peak tailing, where the peak is not symmetrical and has a trailing edge, can be caused by several factors in liquid chromatography.
Troubleshooting Steps:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Interactions with Active Sites: The stationary phase (silica or alumina) can have highly active sites that strongly interact with certain molecules, causing them to lag behind and tail.
-
Adding a small amount of a modifier to the mobile phase, like a slightly more polar solvent, can help to deactivate these sites.
-
-
Column Degradation: Over time, the stationary phase can degrade, creating "fines" or voids at the head of the column, which can cause peak tailing. If the problem persists and is severe, the column may need to be repacked or replaced.
Question: I am observing a drifting baseline in my chromatogram. What should I do?
Answer: A drifting baseline can interfere with the accurate detection and quantification of your purified alkanes.
Troubleshooting Steps:
-
Mobile Phase Issues:
-
Incomplete Mixing: If you are using a mixed mobile phase, ensure it is thoroughly mixed. Inadequate mixing can cause the composition to change over time, leading to a drifting baseline.
-
Contamination: Using low-purity solvents can introduce impurities that slowly elute, causing the baseline to drift. Always use high-purity, HPLC-grade solvents.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Allow the mobile phase to run through the column until a stable baseline is achieved before injecting your sample.
-
Temperature Fluctuations: Changes in the ambient temperature can affect the refractive index of the mobile phase, leading to baseline drift, especially with refractive index detectors. Using a column oven can help maintain a stable temperature.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying branched alkanes?
A1: For normal-phase chromatography of non-polar compounds like branched alkanes, a polar stationary phase is required. The most commonly used stationary phases are silica gel and alumina.[1][2]
-
Silica gel is a good starting point for most applications.[2]
-
Alumina can offer different selectivity and may be beneficial for specific separations. It is available in acidic, neutral, and basic forms, which can be chosen based on the stability of other components in your sample.[2][3]
Q2: What mobile phase should I use for separating branched alkanes on a silica gel column?
A2: A non-polar mobile phase is used with a polar stationary phase like silica gel.[4] A good starting point is 100% hexane or heptane.[5] Since branched alkanes are very non-polar, they will elute quickly. To improve separation between isomers, you can use a very weak mobile phase or a shallow gradient by adding a very small amount of a slightly more polar solvent like ethyl acetate or isopropanol (e.g., 0.1-1%).[1][5] The optimal mobile phase composition should be determined by preliminary experiments using thin-layer chromatography (TLC).[7]
Q3: How can I detect and collect the purified branched alkanes since they are colorless?
A3: Since alkanes are colorless and often do not have a UV chromophore, detection can be challenging.[7]
-
Fraction Collection and Analysis: The most common method is to collect small, sequential fractions of the eluent and then analyze each fraction using a suitable technique.[7] Thin-layer chromatography (TLC) with a visualizing agent (like potassium permanganate (B83412) stain) or gas chromatography (GC) can be used to identify the fractions containing the purified alkanes.
-
Refractive Index (RI) Detector: For high-performance liquid chromatography (HPLC) systems, a refractive index detector can be used to monitor the eluting compounds.
Q4: Can I use reverse-phase chromatography for purifying branched alkanes?
A4: While technically possible, reverse-phase chromatography (non-polar stationary phase and polar mobile phase) is generally not ideal for separating very non-polar compounds like branched alkanes. The compounds would have very little retention and would elute very quickly with the solvent front, resulting in poor separation. Normal-phase chromatography is the preferred method.[1]
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography of a Branched Alkane Mixture
This protocol outlines the steps for separating a mixture of branched alkanes using normal-phase column chromatography.
Materials:
-
Glass chromatography column with a stopcock
-
Silica gel (230-400 mesh)[8]
-
Sand (washed)
-
Cotton or glass wool
-
Non-polar solvent (e.g., hexane)
-
Eluent (mobile phase): Hexane or a mixture of hexane with a small amount of a more polar solvent (e.g., ethyl acetate)
-
Sample: Mixture of branched alkanes dissolved in a minimal amount of hexane
-
Collection tubes
-
TLC plates and chamber
-
Visualizing agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
Column Preparation:
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[2]
-
Add a thin layer of sand over the plug.[9]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.[2]
-
Allow the silica gel to settle, and then add a protective layer of sand on top.[9]
-
Open the stopcock and drain the solvent until the level is just at the top of the sand layer. Never let the column run dry. [2]
-
-
Sample Loading:
-
Dissolve the branched alkane mixture in the minimum amount of the initial eluent.
-
Carefully apply the sample solution to the top of the column using a pipette.[9]
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting the eluting solvent in small, numbered fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase according to your pre-determined method.
-
-
Analysis of Fractions:
-
Analyze the collected fractions using TLC or GC to determine which fractions contain the purified branched alkanes.
-
For TLC analysis, spot each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots using a suitable stain.
-
-
Isolation of Purified Compound:
-
Combine the fractions that contain the pure desired branched alkane.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
dot
Caption: A typical experimental workflow for purifying branched alkanes.
Data Presentation
The following table provides a qualitative summary of the expected effects of changing key parameters on the separation of branched alkane isomers. Quantitative data is highly dependent on the specific isomers and the exact chromatographic system used.
| Parameter | Change | Expected Impact on Resolution of Branched Alkane Isomers |
| Stationary Phase | Switch from Silica to Alumina | May improve or worsen resolution depending on the specific isomers due to different selectivities. |
| Mobile Phase Polarity | Increase (e.g., add more ethyl acetate to hexane) | Decreases retention time; may improve or worsen resolution. A shallow gradient is often optimal. |
| Column Length | Increase | Generally improves resolution but increases run time and backpressure. |
| Column Diameter | Decrease | Generally improves resolution but decreases sample loading capacity. |
| Flow Rate | Decrease | Can improve resolution to a certain point by allowing more time for equilibration. |
References
- 1. m.youtube.com [m.youtube.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. RediSep Alumina Columns | Teledyne LABS [teledynelabs.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
Validation & Comparative
A Comparative Analysis of 4,4-Dipropylheptane and n-Dodecane as Diluents in Research and Development
A detailed examination of two key hydrocarbon diluents, 4,4-Dipropylheptane and n-dodecane, reveals distinct physicochemical properties that influence their performance and applicability in critical scientific processes, from nuclear fuel reprocessing to advanced drug delivery systems. While the linear alkane n-dodecane has long been the standard, its branched isomer, this compound, presents compelling advantages in specific applications.
This guide offers a comparative study for researchers, scientists, and drug development professionals, providing a side-by-side look at these two diluents. The following sections present a comprehensive comparison of their physical and chemical properties, detailed experimental protocols for their use in solvent extraction, and a look into their application in drug delivery, supported by workflow diagrams to illustrate key processes.
Physicochemical Properties: A Tale of Two Isomers
The structural difference between the linear n-dodecane and the branched this compound gives rise to notable variations in their physical properties. These differences can have significant implications for their behavior in solution and their interaction with other chemical species.
| Property | This compound | n-Dodecane | Source(s) |
| Molecular Formula | C₁₃H₂₈ | C₁₂H₂₆ | |
| Molecular Weight | 184.36 g/mol | 170.33 g/mol | |
| Density | 0.755 g/cm³ at 25°C | ~0.75 g/mL at 25°C | |
| Boiling Point | 222.6 °C at 760 mmHg | 215-217 °C | |
| Melting Point | -26.15 °C to -25.85 °C (247.00 ± 2.00 K) | ~ -9.6 °C | |
| Flash Point | 84.4 °C | Not explicitly found | |
| Vapor Pressure | 0.15 mmHg at 25°C | Not explicitly found | |
| Refractive Index | 1.423 | Not explicitly found | |
| Water Solubility | Log10WS: -5.02 | Practically insoluble | |
| Octanol/Water Partition Coefficient (logP) | 5.173 | Not explicitly found |
Performance in Solvent Extraction: The PUREX Process
A critical application where the choice of diluent is paramount is the PUREX (Plutonium and Uranium Recovery by Extraction) process, a cornerstone of nuclear fuel reprocessing. In this process, a solvent, typically tri-n-butyl phosphate (B84403) (TBP), is diluted with a hydrocarbon. While n-dodecane is the conventional choice, research has explored branched alkanes like this compound as potential alternatives to mitigate certain process challenges.
Experimental Protocol: Solvent Extraction of Uranium and Plutonium (PUREX Process)
This protocol outlines a generalized procedure for the co-extraction of uranium and plutonium from a nitric acid solution using a TBP-diluent mixture.
Materials:
-
Irradiated uranium fuel dissolved in nitric acid (aqueous feed solution)
-
Tri-n-butyl phosphate (TBP), analytical grade
-
Diluent: n-dodecane or this compound
-
Nitric acid (HNO₃), various concentrations
-
Reducing agent (e.g., ferrous sulfamate)
-
Stripping solution (e.g., dilute nitric acid)
-
Mixer-settlers or centrifugal contactors
-
Analytical instrumentation for uranium and plutonium quantification (e.g., ICP-MS)
Procedure:
-
Solvent Preparation: Prepare the organic solvent by mixing 30% (v/v) TBP with the chosen diluent (n-dodecane or this compound).
-
Feed Adjustment: Adjust the nitric acid concentration and the oxidation state of plutonium (to Pu⁴⁺) in the aqueous feed solution containing the dissolved nuclear fuel.
-
Co-extraction: Contact the aqueous feed with the organic solvent in a counter-current fashion using mixer-settlers or centrifugal contactors. This step transfers both uranium (as UO₂²⁺) and plutonium (as Pu⁴⁺) into the organic phase.
-
Scrubbing: Scrub the loaded organic phase with a fresh nitric acid solution to remove co-extracted fission products.
-
Plutonium Partitioning (Stripping): Selectively strip plutonium from the organic phase by contacting it with an aqueous solution containing a reducing agent. This reduces Pu⁴⁺ to the less extractable Pu³⁺, which transfers back to the aqueous phase.
-
Uranium Stripping: Strip the uranium from the organic phase by contacting it with a dilute nitric acid solution.
-
Solvent Washing: Wash the spent organic solvent with an alkaline solution (e.g., sodium carbonate) to remove degradation products of TBP before recycling.
-
Analysis: Analyze the uranium and plutonium concentrations in the respective product streams and the raffinate (aqueous waste) to determine the extraction and separation efficiency.
A Comparative Performance Analysis of 4,4-Dipropylheptane and Other Branched Alkanes for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the physicochemical properties of 4,4-dipropylheptane against other branched alkanes, offering insights into their potential performance as solvents and excipients in pharmaceutical development. The selection of an appropriate branched alkane can be critical for optimizing drug formulation, delivery, and stability. This document summarizes key performance indicators, supported by available experimental data, to aid in the selection process.
Physicochemical Properties: A Comparative Overview
The following table summarizes key physicochemical properties of this compound and provides a comparative context with other branched alkanes. Direct comparative data for C13 isomers is limited; therefore, representative branched alkanes of similar and varying chain lengths are included to illustrate the impact of molecular structure on physical properties.
| Property | This compound | Other Branched Alkanes (Illustrative Examples) | Significance in Drug Development |
| Molecular Formula | C13H28[1] | Varies (e.g., C10, C13) | Defines the basic identity and molecular weight of the compound. |
| Molecular Weight ( g/mol ) | 184.37[1][2] | Varies | Influences volatility, boiling point, and viscosity. |
| Density (g/mL) | 0.781[1] | Varies with branching and chain length. | Important for formulation volume and mass calculations. |
| Boiling Point (°C) | 221[1] | Generally, increased branching lowers the boiling point compared to linear isomers.[3][4] | Affects solvent removal processes and thermal stability range. |
| Viscosity (Pa·s) | 0.0090102 @ 238.69 K0.0001935 @ 493.61 K[5] | For higher alkanes, viscosity tends to increase with the degree of branching.[6] For C13 alkanes, the viscosity of a branched isomer is generally higher than its linear counterpart.[7] | Impacts fluid handling, processing, and the consistency of liquid formulations. |
| Water Solubility | log10WS = -5.02 (practically insoluble)[5] | Alkanes are generally insoluble in water.[4][8][9] | Crucial for predicting partitioning behavior and suitability for non-aqueous formulations. |
| Octanol/Water Partition Coefficient (logP) | 5.173[5] | High logP values are characteristic of alkanes. | Indicates high lipophilicity, which is important for solubility in non-polar environments. |
| Thermal Stability | Data not available | Branched alkanes are generally more thermodynamically stable than their linear isomers.[10][11][12][13] | Determines the suitability for processes involving heat, such as sterilization and drying. |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of branched alkane performance. Below are summaries of standard experimental protocols for determining key physicochemical properties.
Viscosity Measurement
-
Method: Capillary Viscometry (e.g., Ubbelohde-type viscometer).
-
Principle: This method measures the time it takes for a fixed volume of liquid to flow through a narrow capillary under a known and controlled pressure. The kinematic viscosity is then calculated from this time.
-
Procedure:
-
The viscometer is thoroughly cleaned and dried.
-
The alkane sample is introduced into the viscometer, ensuring it is free of air bubbles.
-
The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.
-
The time taken for the liquid to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The dynamic viscosity can be obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
-
Solubility Determination
-
Method: Shake-Flask Method.
-
Principle: This is a standard method for determining the solubility of a substance in a particular solvent. It involves allowing a solute and solvent to reach equilibrium and then measuring the concentration of the solute in the solvent.
-
Procedure:
-
An excess amount of the branched alkane is added to a known volume of the solvent (e.g., a relevant pharmaceutical solvent) in a sealed flask.
-
The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
The mixture is allowed to stand to allow for phase separation.
-
A sample of the solvent phase is carefully removed and filtered to remove any undissolved alkane.
-
The concentration of the alkane in the solvent is determined using an appropriate analytical technique, such as gas chromatography (GC).
-
Thermal Stability Assessment
-
Method: Thermogravimetric Analysis (TGA).
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of a substance.
-
Procedure:
-
A small, accurately weighed sample of the branched alkane is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The onset temperature of mass loss is identified as the decomposition temperature, indicating the limit of thermal stability.
-
Visualizing the Evaluation Workflow
The following diagram illustrates a logical workflow for the comparative performance evaluation of branched alkanes.
Caption: Workflow for branched alkane performance evaluation.
This logical flow begins with the careful selection and characterization of the branched alkanes to be tested. The subsequent parallel testing of key performance parameters—viscosity, solubility, and thermal stability—generates the necessary data for a comprehensive comparison. The final stage involves data aggregation and analysis to facilitate an informed selection of the most suitable compound for a specific application.
References
- 1. This compound [stenutz.eu]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. 3.5 Properties of Alkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound (CAS 17312-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 9. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]
- 10. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 11. ck12.org [ck12.org]
- 12. researchgate.net [researchgate.net]
- 13. Alkane - Wikipedia [en.wikipedia.org]
Validating the Purity of 4,4-Dipropylheptane: A Gas Chromatography-Based Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of chemical synthesis and pharmaceutical development, ensuring the purity of compounds is paramount. 4,4-Dipropylheptane, a branched alkane, often serves as a reference standard or a building block in various chemical processes.[1][2] This guide provides a comprehensive overview of the validation of this compound purity using gas chromatography (GC), comparing it with other analytical techniques and presenting supporting experimental data.
Comparative Analysis of Purity Validation Methods
Gas chromatography with flame ionization detection (GC-FID) is the industry standard for determining the purity of volatile and semi-volatile organic compounds like this compound due to its high resolution, sensitivity, and robustness.[3][4] While other methods exist, they often lack the specificity and quantitative accuracy of GC for this particular application.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Advantages for this compound | Disadvantages for this compound |
| Gas Chromatography (GC-FID) | Separation based on boiling point and polarity on a capillary column, followed by flame ionization detection. | High resolution of isomers and closely related impurities. Excellent sensitivity for hydrocarbons. Quantitative accuracy. | Requires volatilization of the sample. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. | Can be used for non-volatile impurities. | This compound lacks a UV chromophore, making detection difficult with standard detectors. Refractive index detection is less sensitive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Provides detailed structural confirmation and can quantify impurities if they have distinct signals. | Lower sensitivity compared to GC for trace impurities. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with GC (GC-MS) for definitive identification of impurities.[5] | As a standalone technique, it does not provide quantitative purity information without chromatographic separation. |
Gas Chromatography (GC-FID) Performance Data
A hypothetical validation of this compound purity was conducted using a standard GC-FID method. The results demonstrate the method's suitability for accurately quantifying the main component and potential process-related impurities. Potential impurities in this compound could arise from its synthesis, which may involve reactions like the Wurtz reaction or Grignard reagent-based methods on precursors such as 4-heptanone (B92745) or 4-propylheptan-4-ol.[2][6] Common impurities might include residual starting materials, isomers, or byproducts from side reactions.
Table 2: GC-FID Analysis of this compound Purity
| Compound | Retention Time (min) | Area % (Sample 1) | Area % (Sample 2) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) |
| This compound | 12.5 | 99.85 | 99.92 | 0.1 | 0.3 |
| Impurity A (e.g., 4-Propylheptane) | 10.2 | 0.08 | 0.05 | 0.05 | 0.15 |
| Impurity B (e.g., an isomer) | 12.1 | 0.05 | 0.02 | 0.05 | 0.15 |
| Impurity C (e.g., residual solvent) | 4.5 | 0.02 | 0.01 | 0.1 | 0.3 |
Experimental Protocol: GC-FID Purity Validation
This section details the methodology for the gas chromatographic analysis of this compound.
1. Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]
-
Injector: Split/Splitless
2. Reagents and Materials:
-
This compound Reference Standard (Certified purity >99.5%)
-
This compound sample for analysis
-
Hexane (GC grade) or other suitable solvent
3. Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
4. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane.
5. Data Analysis:
-
The purity of this compound is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Workflow for Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity by gas chromatography.
Caption: Workflow for the validation of this compound purity by GC-FID.
References
- 1. This compound - CAS - 17312-72-0 | Axios Research [axios-research.com]
- 2. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 3. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 4. chemicke-listy.cz [chemicke-listy.cz]
- 5. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. General Methods of Preparation of Alkanes | Wurtz reaction | Reduction of alkyl halides | Hydrogenation of alkenes | Kolbe’s electrolysis method | Grignard reagents | Reduction of alcohols, aldehydes [askiitians.com]
- 7. orientjchem.org [orientjchem.org]
A Spectroscopic Showdown: Unraveling the Isomers of 4,4-Dipropylheptane
A detailed comparative analysis of 4,4-dipropylheptane and its structural isomers, n-tridecane and 2-methyldodecane (B72444), utilizing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular structure influence spectroscopic outcomes.
In the world of organic chemistry, isomers—molecules that share the same chemical formula but differ in the arrangement of their atoms—present a unique challenge for identification and characterization. This guide delves into the spectroscopic distinctions between this compound and two of its constitutional isomers: the linear n-tridecane and the branched 2-methyldodecane. All three share the chemical formula C₁₃H₂₈, yet their unique structural attributes give rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for unambiguous compound identification in research and development.
Structural Overview
-
This compound: A symmetrically branched alkane with a quaternary carbon at the C4 position, bonded to four ethyl groups.
-
n-Tridecane: A straight-chain alkane consisting of thirteen carbon atoms.
-
2-Methyldodecane: A branched alkane with a methyl group at the C2 position of a twelve-carbon chain.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its selected isomers.
¹³C NMR Spectroscopy Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Data not available | |
| n-Tridecane | 14.1, 22.7, 29.4, 29.7, 31.9 | CH₃, CH₂, CH₂, CH₂, CH₂ |
| 2-Methyldodecane | Data not available |
Note: Specific peak assignments for n-tridecane can vary slightly based on solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
| Compound | Absorption Band (cm⁻¹) | Vibration Mode |
| This compound | ~2960-2850 | C-H stretch |
| ~1470-1450 | C-H bend (scissoring) | |
| ~1380 | C-H bend (methyl rock) | |
| n-Tridecane | ~2960-2850 | C-H stretch |
| ~1470-1450 | C-H bend (scissoring) | |
| ~1380 | C-H bend (methyl rock) | |
| ~720 | C-H rock (long chain) | |
| 2-Methyldodecane | ~2960-2850 | C-H stretch |
| ~1470-1450 | C-H bend (scissoring) | |
| ~1380 & ~1370 | C-H bend (isopropyl split) |
Mass Spectrometry (Electron Ionization) Data
| Compound | Key m/z Fragments | Interpretation |
| This compound | 184 (M⁺), 141, 99, 57, 43 | Molecular ion, loss of C₃H₇, loss of C₆H₁₃, C₄H₉⁺, C₃H₇⁺ |
| n-Tridecane | 184 (M⁺), 169, 155, 141, 127, 113, 99, 85, 71, 57, 43 | Molecular ion, sequential loss of CH₃, C₂H₅, etc. (characteristic alkane fragmentation) |
| 2-Methyldodecane | 184 (M⁺), 169, 57, 43 | Molecular ion, loss of CH₃, prominent C₄H₉⁺ and C₃H₇⁺ fragments |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following are generalized experimental protocols representative of the methods used for analyzing saturated alkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹³C NMR Acquisition:
-
A standard proton-decoupled ¹³C NMR experiment is performed.
-
Typical parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is collected.
-
The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification. For direct infusion, the sample is dissolved in a volatile solvent.
-
Ionization: Electron Ionization (EI) is a common method for alkanes, using a standard electron energy of 70 eV.
-
Mass Analysis: A mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Spectroscopic Interpretation and Comparison
The structural differences between this compound, n-tridecane, and 2-methyldodecane are clearly reflected in their spectroscopic data.
-
¹³C NMR: The highly symmetrical structure of this compound would be expected to produce a relatively simple ¹³C NMR spectrum with fewer signals than its less symmetrical isomers due to chemical equivalence. In contrast, n-tridecane shows a greater number of distinct signals corresponding to the different carbon environments along the chain. 2-Methyldodecane would also exhibit a complex spectrum with unique signals for the methyl branch and the adjacent carbons.
-
IR Spectroscopy: All three isomers exhibit the characteristic C-H stretching and bending vibrations of alkanes.[1][2] However, n-tridecane is distinguished by a rocking vibration around 720 cm⁻¹, which is characteristic of long, straight alkyl chains.[3] The spectrum of 2-methyldodecane may show a splitting of the methyl bending vibration around 1380-1370 cm⁻¹, indicative of an isopropyl-like group at the end of the chain.[4] this compound, lacking a long chain or terminal isopropyl group, would not be expected to show these specific features.
-
Mass Spectrometry: The mass spectra provide the most definitive differentiation. While all three isomers show a molecular ion peak (M⁺) at m/z 184, their fragmentation patterns differ significantly. n-Tridecane produces a characteristic series of fragment ions separated by 14 amu (CH₂), corresponding to the sequential cleavage of C-C bonds along the chain. The mass spectrum of this compound is dominated by fragments resulting from cleavage at the quaternary carbon, leading to prominent peaks corresponding to the loss of propyl and larger alkyl groups. 2-Methyldodecane shows a characteristic fragmentation pattern with a significant peak at M-15, corresponding to the loss of the methyl group.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound using the discussed spectroscopic methods.
Figure 1. A workflow diagram illustrating the process of identifying C₁₃H₂₈ isomers.
References
A Comparative Guide to the Radiolytic Stability of 4,4-Dipropylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative assessment of the radiolytic stability of 4,4-dipropylheptane. Due to a lack of direct experimental data for this compound, this document provides a predictive comparison based on the known radiolytic behavior of similar alkanes, particularly the well-studied linear alkane, n-dodecane. The comparison is grounded in the general principle that branched alkanes exhibit greater thermodynamic stability compared to their linear isomers, which is expected to influence their radiolytic degradation pathways and product yields.[1][2][3]
Introduction to Radiolytic Stability of Alkanes
Alkanes are fundamental components in various applications within research and industry, including as solvents and organic diluents in nuclear fuel reprocessing. In these roles, they can be exposed to significant levels of ionizing radiation, leading to radiolytic degradation. This degradation can alter the physical and chemical properties of the material, impacting process efficiency and safety. The radiolytic stability of an alkane is typically quantified by its G-value, which represents the number of molecules of a particular product formed or reactant consumed per 100 eV of energy absorbed.
This guide focuses on this compound, a highly branched C13 alkane. For comparative purposes, n-dodecane (a C12 linear alkane) is used as a benchmark due to the availability of extensive radiolytic data. It is generally understood that branched alkanes are thermodynamically more stable than their straight-chain counterparts.[1][2][3][4] This increased stability is attributed to factors such as a lower molecular surface area and more compact electronic structure.[2] This fundamental difference in stability is expected to translate to differences in radiolytic product distributions and yields.
Comparative Data on Radiolytic Products
The primary products from the radiolysis of alkanes include hydrogen gas, smaller alkanes and alkenes from C-C bond scission, and larger alkanes (dimers) from the combination of radicals. The following table summarizes the key radiolytic products for n-dodecane and provides a predictive assessment for this compound.
| Radiolytic Product | n-Dodecane (Experimental Data) | This compound (Predictive Assessment) | Key Observations & Rationale |
| Total Gas Yield (G-value) | ~4.2 molecules/100 eV[5] | Expected to be lower than n-dodecane | Increased stability of branched alkanes may lead to lower overall degradation. |
| Hydrogen (H₂) Gas | Major gaseous product | Expected to be a major product, but potentially lower yield | C-H bond scission is a primary degradation pathway in all alkanes. |
| Light Hydrocarbons (C1-C5) | Present from fragmentation | Expected to be present | Fragmentation of the parent molecule is a common radiolytic process. |
| Intermediate Hydrocarbons | C6-C11 alkanes and alkenes | Fragments corresponding to propyl and heptyl chains expected | Scission of C-C bonds will lead to a variety of smaller hydrocarbons. |
| Dimer Formation | C24 alkanes | C26 alkanes expected | Radical-radical recombination is a known pathway in alkane radiolysis. |
Note: The G-value for n-dodecane can vary depending on experimental conditions such as dose rate and the presence of oxygen or other scavengers.
Experimental Protocols for Assessing Radiolytic Stability
The following outlines a typical experimental procedure for evaluating the radiolytic stability of an alkane like this compound. This protocol is a composite of standard methods described in the literature.[6][7]
1. Sample Preparation:
-
Starting Material: Obtain high-purity (≥99%) this compound and any comparative alkanes (e.g., n-tridecane).
-
Degassing: To remove dissolved oxygen, which can influence the radiolysis mechanism, the alkane samples are typically degassed. This can be achieved by several freeze-pump-thaw cycles under vacuum.
-
Sealing: Following degassing, the samples are sealed in appropriate containers, such as glass ampoules, under vacuum or an inert atmosphere (e.g., argon).
2. Gamma Irradiation:
-
Radiation Source: A Cobalt-60 (⁶⁰Co) gamma irradiator is a common source for such studies.[6][8]
-
Dosimetry: The absorbed dose and dose rate are critical parameters and must be accurately measured using standard dosimetry techniques.
-
Irradiation Conditions: Samples are irradiated to various total absorbed doses to study the evolution of degradation products as a function of dose. The irradiation is typically performed at a controlled temperature.
3. Analysis of Radiolytic Products:
-
Gas Analysis: The gaseous products, primarily hydrogen and light hydrocarbons, are analyzed using Gas Chromatography (GC) equipped with a suitable detector, such as a Thermal Conductivity Detector (TCD) for hydrogen and a Flame Ionization Detector (FID) for hydrocarbons.
-
Liquid Analysis: The non-volatile degradation products remaining in the liquid phase are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[6][9][10]
-
Sample Preparation for GC-MS: The irradiated liquid sample is diluted with a high-purity solvent. An internal standard may be added for quantitative analysis.
-
GC-MS Parameters: A capillary column suitable for hydrocarbon analysis (e.g., DB-5ms) is used. The GC oven temperature is programmed to separate compounds with a wide range of boiling points. The mass spectrometer is operated in electron ionization (EI) mode to generate fragment patterns for compound identification.
-
-
Quantification: The concentration of each degradation product is determined by integrating the corresponding peak in the chromatogram and comparing it to calibration standards. G-values are then calculated based on the concentration of the product, the absorbed dose, and the density of the alkane.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the radiolytic stability of an organic compound.
Caption: Workflow for assessing the radiolytic stability of alkanes.
Conclusion
For drug development professionals and researchers considering the use of this compound in environments with ionizing radiation, it is crucial to conduct empirical studies to validate these predictions. The experimental protocols outlined in this guide provide a robust framework for such an investigation. The resulting data would be invaluable for accurately modeling the long-term behavior of this compound in radiation fields and ensuring the safety and efficacy of its applications.
References
- 1. organic chemistry - Why is a branched alkane more stable than the straight-chain isomer? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 3. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ck12.org [ck12.org]
- 5. Radiolytic degradation of dodecane substituted with common energetic functional groups - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00998J [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Radiolysis of n-dodecane and its physical property change based on the dose in one pass through a reference high active (HA) column (Journal Article) | ETDEWEB [osti.gov]
- 9. A review of experimental procedures of gas chromatography-mass spectrometry (gc-ms) and possible sources of analytical errors, Earth Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 10. pragolab.cz [pragolab.cz]
A Comparative Guide to the Solvent Extraction of Uranium and Plutonium: Beyond TBP
For researchers, scientists, and drug development professionals seeking to optimize the separation of uranium and plutonium, this guide offers a comprehensive comparison of traditional and alternative solvent extraction methodologies. Moving beyond the established PUREX process, we delve into the performance of promising next-generation extractants, providing the experimental data and protocols necessary to evaluate their efficacy.
The separation of uranium and plutonium is a critical step in the nuclear fuel cycle, enabling the recycling of valuable fissile materials and the management of radioactive waste. The industry-standard method, the Plutonium Uranium Reduction Extraction (PUREX) process, has been the workhorse for decades. However, its reliance on tri-n-butyl phosphate (B84403) (TBP) is not without drawbacks, including the generation of secondary waste streams and limitations in process efficiency. This has spurred research into alternative extractants with improved performance characteristics.
This guide provides a detailed comparison of the extraction efficiency of the traditional TBP-based system with that of emerging alternatives, including N,N-di-(2-ethylhexyl)isobutyramide (DEHiBA), tri-alkylcarbamides, and tetra-alkylcarbamides. By presenting key performance data and detailed experimental protocols, we aim to equip researchers with the information needed to explore and adopt more efficient and sustainable separation technologies.
Performance Comparison of Solvent Extraction Systems
The efficiency of a solvent extraction process is primarily evaluated by the distribution ratio (D) of the metal ions between the organic and aqueous phases and the separation factor (SF), which indicates the ability to selectively extract one metal over another. The following tables summarize the performance of TBP and alternative extractants for uranium (U) and plutonium (Pu) under various nitric acid concentrations.
| Extractant | Nitric Acid (M) | D(U) | D(Pu) | SF(U/Pu) | Reference |
| TBP | 1 | ~10 | ~1 | ~10 | N/A |
| 3 | ~20 | ~5 | ~4 | N/A | |
| 5 | ~15 | ~10 | ~1.5 | N/A | |
| DEHiBA | 1 | ~1 | ~0.01 | ~100 | [1] |
| 3 | ~10 | ~0.125 | ~80 | [1] | |
| 5 | ~15 | ~0.5 | ~30 | [1] | |
| Tri-alkylcarbamides | 0.5 | >10 | ~0.1 | up to 100 | [2][3] |
| 4 | >10 | >1 | Low | [2][3] | |
| Tetra-alkylcarbamides | 0.5 | ~1 | <0.1 | High | [4] |
| 4 | >10 | >1 | Low | [4] |
Table 1: Comparison of Distribution Ratios and Separation Factors. This table highlights the superior separation capabilities of alternative extractants, particularly at lower nitric acid concentrations, compared to the traditional TBP system. N/A indicates that specific directly comparable literature values were not available in the search results but are generally understood trends.
Experimental Protocols
A generalized procedure for laboratory-scale solvent extraction of uranium and plutonium is provided below, followed by specific conditions for the PUREX process and investigations using alternative extractants.
General Solvent Extraction Protocol
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing known concentrations of uranium (as UO₂²⁺) and plutonium (as Pu⁴⁺) in nitric acid of the desired molarity.
-
Preparation of Organic Phase: Prepare the organic solvent by dissolving the extractant (e.g., TBP, DEHiBA) in a suitable diluent (e.g., n-dodecane, kerosene) to the desired concentration.
-
Extraction: In a sealed vessel, mix equal volumes of the aqueous and organic phases. Agitate the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached. A mechanical shaker or vortex mixer is typically used.
-
Phase Separation: Centrifuge the mixture to achieve a clean separation of the aqueous and organic phases.
-
Sampling and Analysis: Carefully separate the two phases. Take aliquots from both the aqueous and organic phases for analysis.
-
Determination of Metal Concentrations: Analyze the concentrations of uranium and plutonium in both phases using appropriate analytical techniques such as inductively coupled plasma-mass spectrometry (ICP-MS), alpha spectrometry, or spectrophotometry.
-
Calculation of Distribution Ratio and Separation Factor:
-
Calculate the distribution ratio (D) for each metal: D = [Metal]org / [Metal]aq
-
Calculate the separation factor (SF) for U/Pu: SF(U/Pu) = D(U) / D(Pu)
-
PUREX Process (TBP)
-
Organic Phase: 30 vol% TBP in a hydrocarbon diluent (e.g., kerosene (B1165875) or n-dodecane).[5]
-
Aqueous Phase: Dissolved spent nuclear fuel in nitric acid (typically 3-4 M for extraction).[6]
-
Separation of Pu from U: The loaded organic phase is contacted with a reducing agent (e.g., ferrous sulfamate (B1201201) or U(IV)) in a dilute nitric acid solution (e.g., 0.5-1 M). This reduces Pu(IV) to the inextractable Pu(III), which partitions into the aqueous phase, while U(VI) remains in the organic phase.[7]
-
Uranium Stripping: Uranium is stripped from the organic phase using a very dilute nitric acid solution (<0.1 M).
DEHiBA Extraction
-
Organic Phase: Typically 1.0 to 1.5 M DEHiBA in n-dodecane.[1][8]
-
Aqueous Phase: Nitric acid solutions with concentrations ranging from 0.1 to 6 M.[1]
-
Key Feature: DEHiBA exhibits high selectivity for U(VI) over Pu(IV) without the need for a reducing agent, especially at nitric acid concentrations around 3 M.[1]
Tri-alkylcarbamide and Tetra-alkylcarbamide Extraction
-
Organic Phase: Varies depending on the specific carbamide, typically dissolved in a hydrocarbon diluent.
-
Aqueous Phase: Nitric acid solutions.
-
Key Feature: These extractants show high U/Pu separation factors at low nitric acid concentrations (<1 M). At higher acidities, they can be used for the co-extraction of U and Pu.[2][3][4]
Visualizing the Workflow
To better understand the processes, the following diagrams illustrate the logical flow of the PUREX process and a general experimental workflow for solvent extraction.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nuclearinst.com [nuclearinst.com]
- 6. PUREX - Wikipedia [en.wikipedia.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Extraction of Nitric Acid and Uranium with DEHiBA under High Loading Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Solvent Effects: Branched vs. Linear Alkanes in Research and Development
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis and purification, directly influencing reaction kinetics, product yields, and the physicochemical properties of pharmaceutical compounds. While alkanes are often considered simple, non-polar solvents, the subtle structural differences between linear and branched isomers can lead to significant variations in their solvent properties. This guide provides an objective comparison of the solvent effects of branched versus linear alkanes, supported by experimental data and detailed methodologies, to aid in solvent selection for research, development, and manufacturing processes.
The Influence of Molecular Architecture on Physical Properties
The degree of branching in an alkane's carbon skeleton fundamentally alters its physical properties by influencing the efficiency of molecular packing and the magnitude of intermolecular London dispersion forces.
-
Boiling Point: Linear alkanes exhibit higher boiling points than their branched-chain isomers.[1] The extended, cylindrical shape of linear alkanes allows for a larger surface area of contact between molecules, resulting in stronger London dispersion forces that require more energy to overcome.[1] In contrast, the more compact, spherical shape of branched alkanes reduces the available surface area for intermolecular interactions, leading to lower boiling points.[2]
-
Melting Point: The relationship between branching and melting point is more nuanced. While increased branching generally disrupts the crystal lattice, leading to lower melting points, highly symmetrical branched isomers can pack more efficiently into a solid structure, resulting in unusually high melting points.
-
Viscosity: For lower molecular weight alkanes, increased branching typically leads to a decrease in viscosity.[3] The more compact structure of branched alkanes offers less resistance to flow. However, for longer-chain alkanes, extensive branching can lead to an increase in viscosity due to a greater likelihood of molecular entanglement.[4]
-
Solubility: Branched alkanes often exhibit greater solubility in non-polar solvents compared to their linear counterparts.[5] The irregular shape of branched molecules disrupts the stability of their solid-state packing, making them easier to dissolve.[5] Alkanes, in general, are insoluble in water but soluble in organic solvents due to the balance of breaking and forming van der Waals forces.[6][7]
-
Thermodynamic Stability: Branched alkanes are generally more thermodynamically stable than their linear isomers. This increased stability is reflected in their lower heat of combustion and is attributed to factors such as the relief of steric strain and favorable electronic effects.[1]
Data Presentation: Physicochemical Properties of Alkane Isomers
The following tables summarize key physical properties for common isomers of hexane, heptane, and octane, providing a clear comparison between linear and branched structures.
Table 1: Physical Properties of Hexane Isomers (C₆H₁₄)
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| n-Hexane | 68.7 | -95.3 | 0.655 |
| 2-Methylpentane (Isohexane) | 60.3 | -153.7 | 0.653 |
| 3-Methylpentane | 63.3 | -118.0 | 0.664 |
| 2,2-Dimethylbutane (Neohexane) | 49.7 | -99.9 | 0.649 |
| 2,3-Dimethylbutane | 58.0 | -128.5 | 0.662 |
Table 2: Physical Properties of Heptane Isomers (C₇H₁₆)
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| n-Heptane | 98.4 | -90.6 | 0.684 |
| 2-Methylhexane | 90.0 | -118.3 | 0.679 |
| 3-Methylhexane | 92.0 | -119.5 | 0.687 |
| 2,2-Dimethylpentane | 79.2 | -123.8 | 0.674 |
| 2,3-Dimethylpentane | 89.8 | -134.6 | 0.695 |
| 2,4-Dimethylpentane | 80.5 | -119.2 | 0.673 |
| 3,3-Dimethylpentane | 86.1 | -134.5 | 0.693 |
| 3-Ethylpentane | 93.5 | -118.6 | 0.698 |
| 2,2,3-Trimethylbutane | 80.9 | -25.0 | 0.690 |
Table 3: Viscosity of Selected Alkanes
| Alkane | Dynamic Viscosity (mPa·s) | Temperature (°C) |
| n-Hexane | 0.294 | 25 |
| n-Heptane | 0.386 | 25 |
| n-Octane | 0.510 | 25 |
| n-Decane | 0.843 | 25 |
| n-Dodecane | 1.374 | 25 |
| n-Tetradecane | 2.15 | 25 |
| n-Hexadecane | 3.03 | 25 |
| 2,2,4-Trimethylpentane (Isooctane) | 0.473 | 25 |
Experimental Protocols
Accurate and reproducible experimental data are the foundation of reliable solvent selection. The following sections detail the methodologies for determining key solvent properties.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.
Method: Thiele Tube
-
Sample Preparation: A small amount of the liquid alkane is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, causing the temperature of the oil bath and the sample to rise.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.
-
Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]
Measurement of Viscosity
Viscosity is a measure of a fluid's resistance to flow.
Method: Capillary Viscometer (e.g., Ostwald or Ubbelohde type)
-
Instrument Preparation: The viscometer is cleaned, dried, and mounted vertically in a constant-temperature bath.
-
Sample Loading: A precise volume of the alkane is introduced into the viscometer.
-
Thermal Equilibration: The sample is allowed to reach thermal equilibrium with the bath.
-
Measurement: The liquid is drawn up by suction into the upper bulb of the viscometer. The time it takes for the liquid to flow between two marked points on the capillary is measured.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity can then be determined by multiplying the kinematic viscosity by the density of the liquid at that temperature.
Determination of Solubility
Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.
Method: Shake-Flask Method
-
Sample Preparation: An excess amount of the solid solute is added to a known volume of the alkane solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Analysis: The concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Impact on Chemical Reactions: A Case Study of the Proline-Catalyzed Aldol (B89426) Reaction
The choice of an alkane isomer as a solvent can significantly influence the stereochemical outcome of a reaction. The proline-catalyzed aldol reaction is a classic example of an organocatalytic transformation that is sensitive to the reaction medium.
In this reaction, the amino acid proline catalyzes the enantioselective addition of a ketone to an aldehyde. The stereoselectivity of this reaction is governed by the transition state assembly, which is influenced by the solvent's properties. While both linear and branched alkanes are non-polar, their differing abilities to solvate the transition state can lead to different product distributions. For instance, the diastereoselectivity of certain aldol reactions has been observed to shift from favoring the anti-product in more polar solvents to favoring the syn-product in non-polar solvents like hexane. This highlights the importance of considering even subtle differences in solvent structure when optimizing stereoselective transformations.
Caption: Proline-catalyzed aldol reaction pathway, highlighting the influence of the solvent environment on the stereochemical outcome.
Conclusion
The structural isomerism of alkanes, while seemingly minor, imparts distinct physicochemical properties that can be leveraged to optimize chemical processes. Linear alkanes, with their higher boiling points and viscosities (for lower molecular weights), may be suitable for reactions requiring higher temperatures or for specific applications in chromatography. Conversely, the lower boiling points and often greater solubilizing power of branched alkanes can be advantageous for extractions and reactions where easy solvent removal is desired. Furthermore, as demonstrated by the proline-catalyzed aldol reaction, the subtle differences in the shapes of alkane isomers can influence the stereochemical course of a reaction. A thorough understanding of these solvent effects, supported by robust experimental data, is essential for the rational design and execution of chemical processes in research and industry.
References
A Comparative Guide to the Validation of Analytical Methods for 4,4-Dipropylheptane Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two robust analytical methodologies for the quantification of 4,4-Dipropylheptane: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated methods for this compound are not extensively published, this document synthesizes established protocols and performance data for the analysis of branched and long-chain alkanes to offer a reliable framework for method development and validation.
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the key performance parameters for hypothetical, yet realistic, validated GC-FID and GC-MS methods for the analysis of this compound. These values serve as a benchmark for expected performance during method validation.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by gas chromatography followed by a universal detector that responds to carbon-containing compounds.[1] | Separation by gas chromatography followed by mass-based detection, providing structural information.[2][3] |
| Linearity (R²) | ≥0.999[4][5] | ≥0.999 |
| Limit of Detection (LOD) | ~5-10 ng/mL | ~0.5-2 ng/mL (Scan Mode), <0.5 ng/mL (SIM Mode)[6] |
| Limit of Quantification (LOQ) | ~15-30 ng/mL | ~2-5 ng/mL (Scan Mode), <2 ng/mL (SIM Mode)[3][7] |
| Accuracy (% Recovery) | 90-110%[8] | 90-110% |
| Precision (% RSD) | <10%[8] | <15% |
| Selectivity | Moderate; based on retention time. | High; based on retention time and mass spectrum.[1] |
| Internal Standard | Required for high precision. | Required for high precision. |
| Primary Application | Routine quantification, purity analysis. | Trace-level quantification, identification in complex matrices. |
Experimental Protocols
Detailed methodologies for the GC-FID and GC-MS analysis of this compound are provided below. These protocols are based on standard methods for hydrocarbon analysis.[6][9][10]
General Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent, such as hexane (B92381) or dichloromethane.
-
Internal Standard (IS) Selection: Choose an internal standard that is chemically similar to this compound but is well-resolved chromatographically. A suitable option is 2,2,4,4,6,8,8-Heptamethylnonane (a C16 branched alkane).
-
Internal Standard Stock Solution: Prepare a stock solution of the selected internal standard at 1 mg/mL in the same solvent.
-
Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the this compound stock solution. Spike each calibration standard with the internal standard to a final concentration of approximately 50 µg/mL. A typical concentration range for the calibration curve would be 1-500 µg/mL.
-
Sample Preparation: Dilute the unknown sample to fall within the calibration range and spike with the internal standard to the same final concentration as the calibration standards.
GC-FID Method Protocol
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is ideal for alkane analysis.[6]
-
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Nitrogen): 25 mL/min
-
-
Quantification: Calculate the concentration of this compound using the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.[11]
GC-MS Method Protocol
-
Gas Chromatograph-Mass Spectrometer: A system equipped with a split/splitless injector and a mass selective detector.
-
GC Column: Same as the GC-FID method (non-polar capillary column).[6]
-
GC Parameters: The same injection, carrier gas, and oven temperature program as the GC-FID method can be used as a starting point.
-
MS Parameters:
-
Ion Source Temperature: 230°C[6]
-
Quadrupole Temperature: 150°C[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Scan from m/z 40 to 300 for qualitative analysis and initial method development.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity in quantification. Monitor characteristic fragment ions of this compound (e.g., m/z 57, 71, 85, 141) and the internal standard.[6]
-
-
-
Quantification: Similar to GC-FID, use the peak area ratio of the analyte's primary quantifier ion to the internal standard's primary quantifier ion to determine the concentration from the calibration curve.
Mandatory Visualization
The following diagrams illustrate the logical workflow for analytical method validation and the decision-making process for selecting an appropriate analytical method.
Caption: A logical workflow for the validation of an analytical method.
Caption: Decision tree for selecting a suitable analytical method.
Comparison and Recommendations
-
GC-FID is a highly reliable, robust, and cost-effective method for the routine quantification of this compound, especially when analyzing relatively pure samples or simple mixtures. Its wide linear range is a significant advantage for analyzing samples with varying concentrations.[1]
-
GC-MS is the preferred method when higher selectivity and sensitivity are required. It is indispensable for quantifying this compound at trace levels or in complex matrices where co-eluting impurities may interfere with FID detection. The ability to confirm the analyte's identity through its mass spectrum provides an additional layer of confidence in the results. For the lowest detection limits, operating in SIM mode is recommended.[6]
The choice between GC-FID and GC-MS should be guided by the specific requirements of the analysis, including the sample matrix, the expected concentration of this compound, and the need for structural confirmation. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and reliable quantitative data.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Improved GC/MS method for quantitation of n-alkanes in plant and fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
A Comparative Guide to 4,4-Dipropylheptane and Alternative Solvents for Liquid-Liquid Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a cornerstone technique in chemical separations, crucial for the purification and isolation of compounds in research and pharmaceutical development. The choice of solvent is paramount to the success of LLE, directly influencing extraction efficiency, selectivity, and overall process viability. This guide provides a comparative overview of 4,4-dipropylheptane, a highly branched alkane, and other commonly used solvents in LLE. While specific performance metrics for this compound are limited, its properties as a branched alkane allow for informed comparisons with its linear counterparts and other solvent classes. Isoparaffinic fluids like Isopar™ M, which are mixtures of highly branched alkanes, are noted for their high purity, low odor, and favorable safety profiles, making them relevant benchmarks.[1][2]
Comparative Performance of Solvents in Liquid-Liquid Extraction
The selection of a solvent for LLE depends on a balance of properties including solvency, selectivity, density, viscosity, and safety. Below is a comparison of this compound (properties inferred from its structure and surrogate data) with n-heptane, n-dodecane, toluene (B28343), and methyl isobutyl ketone (MIBK).
Physical and Chemical Properties
A solvent's physical properties are critical for its handling and performance in LLE, particularly for phase separation.
| Property | This compound (and Isopar™ M as surrogate) | n-Heptane | n-Dodecane | Toluene | Methyl Isobutyl Ketone (MIBK) |
| Chemical Class | Branched Alkane | Linear Alkane | Linear Alkane | Aromatic Hydrocarbon | Ketone |
| Molecular Formula | C₁₃H₂₈ | C₇H₁₆ | C₁₂H₂₆ | C₇H₈ | C₆H₁₂O |
| Boiling Point (°C) | ~222.6 (this compound) / 218 - 257 (Isopar™ M)[3] | 98.4 | 216.2 | 110.6 | 117-118[4] |
| Density (g/cm³ at 20°C) | ~0.755 (this compound) / ~0.788 (Isopar™ M)[4] | ~0.684 | ~0.75 | ~0.867 | ~0.802[4] |
| Viscosity (cP at 20°C) | ~4.4 (Isopar™ M)[5] | ~0.41 | ~1.38 | ~0.59 | ~0.58[4] |
| Water Solubility | Negligible[6] | Very Low | Negligible[7] | Slightly Soluble | 1.91 g/100 mL[4] |
| Flash Point (°C) | ~84.4 (this compound) / 81 (Isopar™ M)[8] | -4 | 74 | 4 | 14[9] |
Inference for this compound: As a highly branched alkane, this compound is expected to have a lower viscosity and freezing point compared to its linear counterpart, n-tridecane.[6] Its density is comparable to other long-chain alkanes. The high flash point of this compound and its surrogate, Isopar™ M, suggests a better safety profile compared to more volatile solvents like n-heptane and toluene.[6][8] The low water solubility is ideal for forming a distinct phase in LLE.
Liquid-Liquid Extraction Performance Data
The following table summarizes available experimental data for the alternative solvents. Key performance indicators are extraction efficiency and the distribution coefficient (D), which is the ratio of the solute's concentration in the organic phase to the aqueous phase at equilibrium.[10][11]
| Solvent | Application Example | Extraction Efficiency (%) | Distribution Coefficient (D) | Reference |
| n-Heptane | Extraction of toluene from an n-heptane/toluene mixture using propylene (B89431) carbonate. | 46.3 - 97.3 | - | [12][13] |
| Extraction of various volatile compounds from rose aromatic water. | 32.71 - 67.35 (Recovery) | - | [14] | |
| n-Dodecane | Extraction of phenol (B47542) from dodecane (B42187) using water. | Not specified, but used as the organic phase in extraction studies. | - | [13] |
| Toluene | Extraction of toluene from n-alkanes using ionic liquids. | - | Varies with n-alkane and ionic liquid composition. | [15] |
| Methyl Isobutyl Ketone (MIBK) | Extraction of propionic acid from aqueous solution. | - | Up to 18.146 | [16] |
| Extraction of ethanol (B145695) from aqueous solution. | - | Data available in literature. | [17] |
Expected Performance of this compound:
-
Extraction Efficiency: As a non-polar solvent, this compound would be effective for extracting non-polar to moderately polar organic compounds from aqueous solutions.[18] Its efficiency would be comparable to other long-chain alkanes like n-dodecane.
-
Distribution Coefficient (D): For non-polar solutes, the distribution coefficient in a this compound/water system is expected to be high, favoring the organic phase.
-
Phase Separation: The density of this compound is significantly different from water, which should facilitate good phase separation. Its higher viscosity compared to n-heptane might lead to slightly longer separation times, but this can be advantageous in preventing the formation of stable emulsions.
Experimental Protocols
General Protocol for Liquid-Liquid Extraction
This protocol outlines a standard procedure for a single-stage batch liquid-liquid extraction using a separatory funnel.
Materials:
-
Separatory funnel of appropriate size
-
Ring stand and clamp
-
Beakers or Erlenmeyer flasks for collecting the separated layers
-
Aqueous solution containing the solute to be extracted
-
Organic extraction solvent (e.g., this compound or alternative)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Filter paper and funnel
Procedure:
-
Setup: Securely clamp the separatory funnel to the ring stand. Ensure the stopcock is closed.
-
Loading: Pour the aqueous solution containing the target compound into the separatory funnel.
-
Solvent Addition: Add the organic extraction solvent to the separatory funnel. The total volume of the two liquids should not exceed two-thirds of the funnel's capacity.
-
Mixing: Stopper the funnel and, while holding the stopper firmly, invert the funnel and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for a few seconds. Vent again. Repeat this process of shaking and venting for 1-2 minutes to ensure thorough mixing and partitioning of the solute.
-
Phase Separation: Place the separatory funnel back in the ring stand and remove the stopper. Allow the two immiscible layers to separate completely. The denser layer will be at the bottom.
-
Draining: Carefully open the stopcock to drain the bottom layer into a clean collection flask. Close the stopcock just as the interface between the two layers reaches it.
-
Collecting the Top Layer: Pour the top layer out from the top opening of the separatory funnel into a separate collection flask.
-
Drying the Organic Phase (if applicable): If the organic phase is the desired extract, add a small amount of a drying agent like anhydrous sodium sulfate to remove any residual water. Swirl the flask until the drying agent no longer clumps together.
-
Filtration: Decant or filter the dried organic phase to remove the drying agent.
-
Solvent Removal: The solvent can be removed from the extracted solute, typically by rotary evaporation, to yield the purified compound.
Determination of the Distribution Coefficient (D)
A common method to determine the distribution coefficient involves the extraction of a solute, such as acetic acid, from water into an organic solvent.
Procedure:
-
Prepare a stock solution of the solute (e.g., acetic acid) in water of a known concentration.
-
In a separatory funnel, mix a known volume of the aqueous stock solution with a known volume of the organic solvent.
-
Follow the mixing and phase separation steps as described in the general LLE protocol.
-
After separation, take a known volume from each phase (aqueous and organic).
-
Determine the concentration of the solute in each phase using an appropriate analytical technique (e.g., titration with a standard base for an acidic solute).
-
Calculate the distribution coefficient using the formula: D = [Solute]organic / [Solute]aqueous.[19]
Visualizing the Solvent Selection Workflow
The choice of a suitable solvent for liquid-liquid extraction is a critical step that involves considering several factors. The following diagram illustrates a logical workflow for selecting an appropriate solvent.
Caption: A decision tree for selecting a suitable solvent for liquid-liquid extraction.
References
- 1. renkertoil.com [renkertoil.com]
- 2. Isopar™ M Isoparaffinic Hydrocarbon Solvent - CORECHEM Inc. [corecheminc.com]
- 3. exxonmobilchemical.com [exxonmobilchemical.com]
- 4. univarsolutions.com [univarsolutions.com]
- 5. labelsds.com [labelsds.com]
- 6. Isopar M - Wikipedia [en.wikipedia.org]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. stobec.com [stobec.com]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. scribd.com [scribd.com]
- 12. medium.com [medium.com]
- 13. scielo.br [scielo.br]
- 14. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 17. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 18. medium.com [medium.com]
- 19. anantha-kattani.medium.com [anantha-kattani.medium.com]
Safety Operating Guide
Proper Disposal of 4,4-Dipropylheptane: A Guide for Laboratory Professionals
For Immediate Reference: Treat 4,4-Dipropylheptane as a flammable, hazardous chemical waste. Due to the limited availability of a specific Safety Data Sheet (SDS), disposal procedures should follow established protocols for similar non-halogenated flammable hydrocarbons. All disposal activities must comply with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known properties of this compound and general best practices for chemical waste management.
Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures to minimize risks.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert, dry substance such as sand or earth. Place the absorbed material into a sealed, appropriate waste disposal container. For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) office.[1][2]
-
Fire Safety: this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and other sources of ignition.[1] Use fire extinguishers suitable for flammable liquids (e.g., carbon dioxide, dry chemical, or alcohol foam).[2]
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container. The container should be made of a material that will not react with or be degraded by the chemical.
-
Do not mix this compound with other waste types, particularly incompatible materials such as strong oxidizing agents.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Flammable").
-
Attach a completed hazardous waste tag as required by your institution as soon as the first drop of waste is added to the container.[1]
-
-
Storage:
-
Arranging for Disposal:
-
When the waste container is full or no longer in use, contact your institution's EH&S office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1]
-
Provide the waste manifest or any other required documentation to the disposal service.
-
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C13H28[3][4][5] |
| Molecular Weight | 184.36 g/mol [3][4][5] |
| CAS Number | 17312-72-0[3][5] |
| Boiling Point | 222.6 °C at 760 mmHg[3] |
| Flash Point | 84.4 °C[3] |
| Density | 0.755 g/cm³[3] |
Experimental Protocols
Currently, there are no specific experimental protocols for the disposal of this compound cited in the provided search results. The disposal procedures outlined above are based on general chemical safety and waste management principles for similar substances. It is imperative to consult your institution's specific protocols and the relevant regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4,4-Dipropylheptane
Essential Safety and Handling Guide for 4,4-Dipropylheptane
For Immediate Reference: Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Understanding the Hazards
Chemical and Physical Properties of Alkanes (C13H28)
| Property | Value | Source |
| Molecular Formula | C13H28 | PubChem[1] |
| Molecular Weight | 184.36 g/mol | PubChem[1] |
| Appearance | Colorless liquid | Inferred from Tridecane[2] |
| Boiling Point | ~222.6 °C (432.7 °F) | LookChem[3] |
| Flash Point | ~84.4 °C (183.9 °F) | LookChem[3] |
| Vapor Pressure | Low | LookChem[3] |
| Water Solubility | Insoluble | Inferred from Tridecane[2] |
Primary hazards include combustibility, potential for skin irritation with prolonged contact, and aspiration risk if swallowed.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the minimum required PPE for handling this compound.
Minimum PPE Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Recommended for handling heptane (B126788) and other hydrocarbon solvents.[5][6] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a significant splash potential.[7][8] | Protects against splashes and incidental contact. |
| Body Protection | Laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | Work in a well-ventilated area (e.g., chemical fume hood). If ventilation is inadequate, an air-purifying respirator with organic vapor cartridges may be required.[8][9] | Minimizes inhalation of any vapors, although the vapor pressure is low. |
Step-by-Step Operational Plan for Safe Handling
-
Preparation : Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE : Put on a lab coat, followed by safety glasses or goggles, and finally, nitrile gloves.
-
Dispensing : Conduct all transfers and dispensing of this compound within a certified chemical fume hood to ensure adequate ventilation.
-
Spill Management : In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.
-
Post-Handling : After use, ensure the container is tightly sealed. Remove gloves using the proper technique to avoid skin contact and wash hands thoroughly with soap and water.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and adhere to regulations.
Waste Disposal Protocol
| Step | Procedure |
| 1. Segregation | Do not mix this compound waste with other solvent waste streams unless they are compatible. Keep halogenated and non-halogenated solvent waste separate.[10] |
| 2. Collection | Collect all liquid waste in a designated, properly labeled, and sealed hazardous waste container.[11] |
| 3. Labeling | The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10] |
| 4. Storage | Store the sealed waste container in a designated satellite accumulation area away from ignition sources. |
| 5. Disposal Request | Arrange for pick-up and disposal through your institution's Environmental Health and Safety (EHS) office. Do not pour down the drain. [11] |
Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and plenty of water.[12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention.[13] |
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.
References
- 1. This compound | C13H28 | CID 519401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cas 17312-72-0,this compound | lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. workgloves.co.uk [workgloves.co.uk]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. louisville.edu [louisville.edu]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. web.mit.edu [web.mit.edu]
- 12. download.basf.com [download.basf.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
